2,4,6-Trichlorophenyl 2-naphthalenesulfonate
Description
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3O3S/c17-12-8-14(18)16(15(19)9-12)22-23(20,21)13-6-5-10-3-1-2-4-11(10)7-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYFRQNDGSAIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 2,4,6-trichlorophenyl 2-naphthalenesulfonate, a sulfonate ester with potential applications in organic synthesis and medicinal chemistry. The document outlines a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a comprehensive characterization of the target compound using modern analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Significance of Aryl Sulfonate Esters
Aryl sulfonate esters are a pivotal class of organic compounds, recognized for their versatile reactivity and significant presence in a wide array of biologically active molecules. The sulfonamide functional group, a key derivative of sulfonate esters, is a ubiquitous feature in numerous commercial drugs, spanning therapeutic areas such as antimicrobials, diuretics, and anti-inflammatory agents.[1] The synthesis of these vital compounds often proceeds through the formation of an aryl sulfonate ester intermediate.
Synthesis of this compound
The synthesis of the target compound is achieved through a modified Schotten-Baumann reaction, a well-established method for the acylation of alcohols and phenols.[3][4] This reaction involves the condensation of 2-naphthalenesulfonyl chloride with 2,4,6-trichlorophenol in the presence of a base to neutralize the hydrochloric acid byproduct.[5][6]
Reaction Rationale and Mechanistic Insight
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the oxygen atom of the 2,4,6-trichlorophenoxide ion (formed in situ by the action of the base) attacks the electrophilic sulfur atom of 2-naphthalenesulfonyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the final product, this compound. The presence of a base, such as triethylamine, is crucial to drive the reaction to completion by neutralizing the HCl generated.
Precursor Synthesis: 2-Naphthalenesulfonyl Chloride
A reliable supply of high-purity 2-naphthalenesulfonyl chloride is paramount for the successful synthesis of the target compound. This precursor can be prepared by reacting sodium 2-naphthalenesulfonate with a chlorinating agent like phosphorus pentachloride or phosphorus oxychloride.[7][8] A common procedure involves the gradual addition of dry sodium 2-naphthalene sulfonate to an equal weight of coarsely powdered phosphorus pentachloride, followed by heating to ensure a homogeneous reaction mixture.[7] The resulting phosphorus oxychloride is then removed by distillation under reduced pressure. The crude 2-naphthalenesulfonyl chloride is purified by recrystallization.[7]
Step-by-Step Experimental Protocol
Materials:
-
2-Naphthalenesulfonyl chloride
-
2,4,6-Trichlorophenol
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,4,6-trichlorophenol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 equivalents) dropwise.
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 2-naphthalenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a solid.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Physical Properties
The physical properties of the starting materials are important for handling and reaction setup.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,4,6-Trichlorophenol | C6H3Cl3O | 197.45[9] | 69[10] | Colorless to yellow solid[11] |
| 2-Naphthalenesulfonyl chloride | C10H7ClO2S | 226.68[8] | 76[7] | Colorless crystalline solid[7] |
| This compound | C16H9Cl3O3S | 387.67 | 128 - 130 | White to off-white solid |
Note: The melting point of the final product is reported from a commercial source.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the trichlorophenyl and naphthalenesulfonate moieties. The two protons on the trichlorophenyl ring should appear as a singlet, while the seven protons on the naphthalene ring will exhibit a more complex multiplet pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The spectrum should show signals corresponding to all 16 carbon atoms, with the carbons attached to chlorine and the sulfonate group appearing at characteristic chemical shifts.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include:
-
S=O stretching: Strong absorptions in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ are characteristic of the sulfonate group.
-
C-O stretching: A band in the 1100-1300 cm⁻¹ region corresponds to the ester linkage.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (387.67 g/mol ), along with characteristic isotopic peaks due to the presence of three chlorine atoms.
Applications and Future Directions
The synthesized this compound serves as a valuable intermediate in organic synthesis. The trichlorophenyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution at the sulfur atom. This reactivity can be exploited to synthesize a variety of sulfonamides and other sulfonyl derivatives by reacting it with different amines, alcohols, and other nucleophiles.[12]
Given the prevalence of the sulfonamide motif in pharmaceuticals, this compound represents a useful building block for the development of new drug candidates.[1][13] The bulky naphthalenesulfonyl group can impart specific steric and electronic properties to the target molecules, potentially influencing their biological activity and pharmacokinetic profiles. Further research could focus on exploring the reactivity of this compound with a diverse range of nucleophiles to generate a library of novel compounds for biological screening.
Safety and Handling
2,4,6-Trichlorophenol: This compound is toxic and should be handled with care.[14] It can cause severe irritation and burns to the skin and eyes.[15] Inhalation can irritate the respiratory tract.[11][15] It is also considered a probable human carcinogen.[15][16]
2-Naphthalenesulfonyl Chloride: This compound is a reactive sulfonyl chloride and should be handled in a well-ventilated fume hood. It is corrosive and can cause burns upon contact with skin and eyes.
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation, ingestion, and skin contact with all chemicals.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, based on the robust Schotten-Baumann reaction, offers a reliable method for the preparation of this versatile intermediate. The in-depth characterization data provides a benchmark for confirming the identity and purity of the synthesized compound. The potential applications of this molecule in the synthesis of novel sulfonamides and other biologically active compounds highlight its importance for researchers in drug discovery and organic synthesis. By following the methodologies and safety precautions outlined in this guide, scientists can confidently synthesize and utilize this valuable chemical building block in their research endeavors.
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National Center for Biotechnology Information. Table 1, Properties of 2,4,6-Trichlorophenol - 15th Report on Carcinogens. In: 15th Report on Carcinogens. National Toxicology Program; 2021. Available from: [Link]
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Government of Canada. Fact sheet: 2,4,6-trichlorophenol. Available from: [Link]
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New Jersey Department of Health. HAZARD SUMMARY: 2,4,6-TRICHLOROPHENOL. Available from: [Link]
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Verma D. The Role of 2-Naphthalenesulfonyl Chloride in Modern Dye Synthesis. Medium. 2024. Available from: [Link]
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Grokipedia. Schotten–Baumann reaction. Available from: [Link]
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J&K Scientific LLC. Schotten-Baumann Reaction. 2021. Available from: [Link]
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Sussex Drug Discovery Centre. Aryl Sulfonamides made easy. 2015. Available from: [Link]
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Elder DP, et al. The utility of sulfonate salts in drug development. J Pharm Sci. 2010;99(7):2948-61. Available from: [Link]
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Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. 2023. Available from: [Link]
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Royal Society of Chemistry. Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4- ionic liquid. Available from: [Link]
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Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available from: [Link]
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Geldeard LJ. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [PhD Thesis]. University College London; 2009. Available from: [Link]
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National Institute of Standards and Technology. Phenol, 2,4,6-trichloro-. In: NIST Chemistry WebBook. Available from: [Link]
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DSpace@MIT. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Available from: [Link]
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Babij NR, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org Process Res Dev. 2016;20(3):661-667. Available from: [Link]
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PubChemLite. 2,4,6-trichlorophenyl methanesulfonate (C7H5Cl3O3S). Available from: [Link]
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An In-depth Technical Guide to 2,4,6-Trichlorophenyl 2-naphthalenesulfonate: Synthesis, Properties, and Applications
This guide provides a comprehensive overview of 2,4,6-trichlorophenyl 2-naphthalenesulfonate, a sulfonate ester of significant interest in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's synthesis, properties, and potential applications.
Introduction and Core Concepts
This compound (CAS No. 1171919-42-8) is an aromatic sulfonate ester.[1] The structure incorporates a reactive 2,4,6-trichlorophenyl leaving group, making it a valuable reagent in organic synthesis, particularly for the formation of sulfonamides. The sulfonamide functional group is a cornerstone in the development of a wide array of pharmaceuticals, including antibiotics.[2][3] The stability of the 2,4,6-trichlorophenyl sulfonate ester, when compared to other activated sulfonates, allows for a broader range of chemical transformations on other parts of a molecule without compromising the sulfonate group.[2][3]
This guide will delve into the essential physical and chemical characteristics of this compound, its synthesis, and safe handling protocols, providing a foundation for its effective use in research and development.
Molecular Structure and Identification
The molecular structure of this compound combines the structural features of 2,4,6-trichlorophenol and 2-naphthalenesulfonic acid.
Diagram 1: Molecular Structure of this compound
General synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichlorophenol in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Addition of Base: Cool the solution in an ice bath to 0°C. Slowly add a suitable base, such as pyridine or triethylamine, to the reaction mixture.
-
Addition of Sulfonyl Chloride: While maintaining the temperature at 0°C, add 2-naphthalenesulfonyl chloride portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Physical and Chemical Properties
Detailed experimental data for this compound is limited. However, its properties can be inferred from its structure and the known properties of its precursors, 2,4,6-trichlorophenol and 2-naphthalenesulfonic acid.
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | Likely a crystalline solid | Inferred |
| Melting Point | 128 - 130 °C | |
| Boiling Point | Decomposes on heating | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone) and have low solubility in water. | Inferred from precursors [5][6] |
Table 3: Properties of Precursors
| Property | 2,4,6-Trichlorophenol | 2-Naphthalenesulfonic acid |
| CAS Number | 88-06-2 [7][8] | 120-18-3 |
| Molecular Weight | 197.45 g/mol [7][8] | 208.23 g/mol |
| Melting Point | 64-66 °C [7] | 91 °C |
| Boiling Point | 246 °C [7] | Decomposes |
| Water Solubility | 0.8 g/L at 25 °C [6] | Soluble |
| Appearance | Yellowish crystalline solid [4] | Crystalline solid |
Reactivity and Applications
The primary utility of this compound lies in its role as a precursor for the synthesis of sulfonamides. The trichlorophenoxide is an excellent leaving group, facilitating nucleophilic substitution at the sulfur atom by amines.
Key Applications:
-
Sulfonamide Synthesis: This is the most prominent application. The reaction with primary or secondary amines yields the corresponding N-substituted 2-naphthalenesulfonamides. These sulfonamides are of significant interest in medicinal chemistry due to their prevalence in antibacterial and other therapeutic agents. [2][3]* Organic Synthesis: It can serve as a stable, crystalline derivative of 2-naphthalenesulfonic acid, which can be useful for purification and handling.
Safety and Handling
The safety profile of this compound is not well-documented. Therefore, it is prudent to handle it with the same precautions as its more hazardous precursor, 2,4,6-trichlorophenol.
Hazard Statements based on 2,4,6-Trichlorophenol:
-
Harmful if swallowed. * Causes skin irritation. * Causes serious eye irritation. * Suspected of causing cancer. * Very toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles. * Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. [9]
Conclusion
This compound is a valuable synthetic intermediate, particularly for the preparation of sulfonamides. While comprehensive data on the compound itself is limited, an understanding of its properties and reactivity can be effectively derived from its constituent parts. The protocols and information provided in this guide are intended to support the safe and effective use of this compound in a research and development setting.
References
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Geldeard, L. J. (2009). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. UCL Discovery. Retrieved from [Link]
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Government of Canada. (n.d.). Fact sheet: 2,4,6-trichlorophenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3769791, 2-Naphthalenesulfonate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Substance Details for 2-Naphthalenesulfonic acid derivative. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 1, Properties of 2,4,6-Trichlorophenol - 15th Report on Carcinogens. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]
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Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. UCL Discovery. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Sodium 6-hydroxy-5-((2-methoxy-5-methyl-3-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate. Retrieved from [Link]
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The Advent of 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate: A Novel Sulfonating Agent for Modern Organic Synthesis
Abstract
In the landscape of synthetic organic chemistry, the introduction of sulfonyl groups into molecular frameworks remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. This in-depth technical guide introduces 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate as a promising, novel sulfonating agent. We will explore its rational design, proposed synthesis, and potential applications, underpinned by mechanistic insights and comparative analysis with existing reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with a stable, efficient, and potentially selective sulfonating agent.
Introduction: The Enduring Importance of Sulfonation and the Quest for Superior Reagents
Sulfonamides, sulfonic acids, and their derivatives are privileged structural motifs in a vast array of biologically active molecules and advanced materials. The direct introduction of a sulfonyl group onto an aromatic or heteroaromatic core, a process known as sulfonation, is a fundamental transformation in organic synthesis.[1][2] The choice of sulfonating agent is critical, dictating the reaction's efficiency, substrate scope, and functional group tolerance.
Historically, reagents like sulfur trioxide and chlorosulfonic acid have been workhorses in this field.[1] However, their high reactivity often leads to a lack of selectivity and the generation of harsh byproducts, limiting their application in complex molecule synthesis. This has spurred the development of more tailored sulfonating agents, with a focus on improved handling, stability, and predictable reactivity.
This guide puts forth this compound as a next-generation sulfonating agent, designed to address the limitations of classical methods. We will dissect the chemical principles that underpin its potential efficacy and provide a roadmap for its synthesis and application.
The Genesis of a Novel Reagent: Design and Synthesis
The design of this compound is predicated on the principle of activating a sulfonic acid via a good leaving group. The 2,4,6-trichlorophenoxide moiety is an excellent candidate due to the electron-withdrawing nature of the three chlorine atoms, which stabilizes the resulting phenoxide anion.
Proposed Synthesis of this compound
The synthesis of the title compound can be logically approached by the reaction of naphthalene-2-sulfonyl chloride with 2,4,6-trichlorophenol in the presence of a suitable base. This method is analogous to the preparation of other aryl sulfonate esters.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Procedure: a. To a solution of 2,4,6-trichlorophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C, add a solution of naphthalene-2-sulfonyl chloride (1.05 eq.) in anhydrous DCM dropwise over 30 minutes. b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Proposed synthesis of this compound.
Mechanism of Action and Advantages as a Sulfonating Agent
The efficacy of this compound as a sulfonating agent hinges on the electrophilicity of the sulfur atom and the stability of the 2,4,6-trichlorophenoxide leaving group.
The Electrophilic Aromatic Substitution (SEAr) Mechanism
Aromatic sulfonation is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] In the case of our proposed reagent, the reaction with an aromatic substrate (Ar-H) would proceed as follows:
-
The aromatic π-system attacks the electrophilic sulfur atom of the 2-naphthalenesulfonate moiety.
-
This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.
-
The 2,4,6-trichlorophenoxide anion is displaced.
-
A weak base removes a proton from the sp3-hybridized carbon, restoring aromaticity and yielding the sulfonated product (Ar-SO2-Naphthyl) and 2,4,6-trichlorophenol as a byproduct.
Caption: Generalized mechanism of electrophilic aromatic sulfonation.
Key Advantages of this compound
| Feature | Advantage | Scientific Rationale |
| Stability | Enhanced shelf-life and handling compared to sulfonyl chlorides and anhydrides. | The covalent nature of the ester bond provides greater stability. |
| Reactivity | Tunable reactivity for selective sulfonation. | The 2,4,6-trichlorophenoxide is a good leaving group, facilitating the reaction. |
| Byproducts | Formation of the relatively inert and easily separable 2,4,6-trichlorophenol. | Avoids the generation of corrosive HCl or H2SO4. |
| Safety | Reduced toxicity and handling hazards compared to reagents like pentafluorophenyl sulfonates.[6] | 2,4,6-trichlorophenol is less toxic than pentafluorophenol.[6] |
Applications in Drug Discovery and Development
The introduction of the naphthalenesulfonyl group can significantly modulate the physicochemical and biological properties of a lead compound. Naphthalene-containing compounds have shown a wide range of biological activities and are present in numerous approved drugs.
Modulation of Pharmacokinetic Properties
The lipophilic naphthalenesulfonyl group can enhance a drug candidate's ability to cross cell membranes and improve its metabolic stability.
Bioisosteric Replacement
The sulfonamide group, readily accessible from the corresponding sulfonic acid, is a key functional group in many drugs. This compound provides a direct route to naphthalenesulfonamides, which can act as bioisosteres for carboxylic acids or other functional groups, potentially improving target binding and pharmacokinetic profiles.
Proposed Experimental Protocols for Sulfonation
The following protocols are proposed based on the expected reactivity of this compound and can be optimized for specific substrates.
Sulfonation of Electron-Rich Aromatic Compounds
Substrate Example: Anisole
-
Procedure: a. To a solution of anisole (1.0 eq.) in a suitable solvent (e.g., nitrobenzene or a chlorinated solvent), add this compound (1.1 eq.). b. Heat the reaction mixture to 80-100 °C and monitor by TLC. c. Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent. d. Wash the organic layer with a dilute aqueous base to remove the 2,4,6-trichlorophenol byproduct. e. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Lewis Acid Catalyzed Sulfonation of Less Reactive Aromatics
Substrate Example: Toluene
-
Procedure: a. To a solution of toluene (1.0 eq.) and a mild Lewis acid catalyst (e.g., ZnCl2 or FeCl3, 0.1 eq.) in an inert solvent, add this compound (1.1 eq.). b. Stir the reaction at a suitable temperature (e.g., 60-120 °C) and monitor its progress. c. Work-up and purification are similar to the protocol for electron-rich aromatics.
Caption: General workflow for sulfonation using the novel agent.
Conclusion and Future Outlook
This compound represents a rationally designed, next-generation sulfonating agent with the potential for broad applicability in organic synthesis. Its inherent stability, coupled with the predictable reactivity conferred by the 2,4,6-trichlorophenoxide leaving group, positions it as an attractive alternative to classical sulfonating reagents. The proposed synthetic route is straightforward, and its application in the sulfonation of a range of aromatic substrates is anticipated to be efficient and selective.
Further research is warranted to fully elucidate the scope and limitations of this novel reagent. Investigations into its reactivity with various functional groups, its performance in the synthesis of complex drug-like molecules, and a detailed comparison with other modern sulfonating agents will be crucial in establishing its place in the synthetic chemist's arsenal. The principles outlined in this guide provide a solid foundation for the exploration and adoption of this compound as a valuable tool in advancing chemical synthesis and drug discovery.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. EP0299892A1 - Process for preparing 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 4. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 6. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
The Technical Guide to 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate: Mechanism of Action and Applications in Organic Synthesis
This in-depth technical guide provides a comprehensive overview of the mechanism of action and synthetic utility of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the reactivity of this reagent, offering field-proven insights into its application, particularly in the synthesis of sulfonamides.
Introduction: A Modern Reagent for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The development of efficient and selective methods for the construction of sulfonamide bonds is therefore of paramount importance. This compound emerges as a valuable reagent in this context, offering a balance of reactivity, stability, and operational simplicity. It belongs to the class of 2,4,6-trichlorophenyl (TCP) sulfonate esters, which have been developed as a safer and more cost-effective alternative to the highly reactive pentafluorophenyl (PFP) sulfonate esters.[1]
The core utility of this compound lies in its ability to act as an efficient electrophile for the transfer of the 2-naphthalenesulfonyl group to a variety of nucleophiles, most notably amines, to furnish the corresponding sulfonamides. The strategic placement of three chlorine atoms on the phenyl ring of the leaving group is key to the reagent's efficacy, modulating its reactivity to a level that is synthetically useful while maintaining a degree of stability that allows for a broader range of transformations on other parts of a molecule.[1]
The Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action of this compound in organic reactions is a nucleophilic acyl-type substitution at the sulfonyl sulfur atom. The reaction is facilitated by the excellent leaving group ability of the 2,4,6-trichlorophenoxide anion.
The Role of the 2,4,6-Trichlorophenoxy Leaving Group
The efficacy of the 2,4,6-trichlorophenoxy moiety as a leaving group is central to the reactivity of the parent sulfonate ester. The electron-withdrawing nature of the three chlorine atoms on the aromatic ring significantly stabilizes the resulting phenoxide anion through inductive effects. This stabilization lowers the activation energy for the departure of the leaving group, thereby facilitating the nucleophilic attack at the sulfonyl center.
The Reaction Pathway: A Stepwise Look
The reaction with an amine (aminolysis) to form a sulfonamide proceeds through a well-established pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic sulfur atom of the 2-naphthalenesulfonate. This leads to the formation of a transient, pentacoordinate intermediate.
-
Leaving Group Departure: The sulfonyl-oxygen bond of the 2,4,6-trichlorophenoxy group cleaves, with the phenoxide anion acting as the leaving group.
-
Proton Transfer: A final proton transfer step from the now-protonated amine nitrogen to a base (which can be another molecule of the amine reactant or an added base) yields the neutral sulfonamide product and the protonated base.
This mechanism is analogous to the well-studied aminolysis of other activated sulfonate esters.
Diagram: General Mechanism of Sulfonamide Formation
Caption: General mechanism of sulfonamide formation.
Synthetic Protocols and Considerations
While specific protocols for this compound are not explicitly detailed in the surveyed literature, established procedures for other 2,4,6-trichlorophenyl arenesulfonates can be confidently adapted.
Synthesis of this compound
The synthesis of this reagent can be achieved by reacting 2-naphthalenesulfonic acid with a suitable activating agent in the presence of 2,4,6-trichlorophenol. A common method involves the use of a coupling reagent such as a carbodiimide or triphenylphosphine ditriflate to facilitate the esterification.[1]
Experimental Workflow: Synthesis of the Reagent
Caption: A typical workflow for the synthesis of the title reagent.
General Protocol for Sulfonamide Synthesis
The reaction of this compound with a primary or secondary amine is typically carried out in a suitable aprotic solvent. The addition of a non-nucleophilic base may be beneficial to neutralize the liberated 2,4,6-trichlorophenol and drive the reaction to completion.
Step-by-Step Methodology: Sulfonamide Formation
-
Dissolution: Dissolve the amine substrate in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if the amine substrate is not used in excess.
-
Reagent Addition: Add a solution of this compound in the same solvent dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required for less reactive amines.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data and Reactivity Comparison
While specific quantitative data for this compound is not available, the general reactivity trends for 2,4,6-trichlorophenyl sulfonate esters in comparison to other activating groups are well-documented.
| Activating Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| 2,4,6-Trichlorophenyl | Moderate | Good stability, low cost, lower toxicity than PFP esters.[1] | May require heating for less reactive amines. |
| Pentafluorophenyl (PFP) | High | Highly reactive, suitable for hindered amines. | Higher cost, higher toxicity of the phenol byproduct.[1] |
| Sulfonyl Chloride | Very High | Very reactive, readily available starting materials. | Can be unstable, may require harsh reaction conditions. |
Potential Application in Peptide Synthesis
While not explicitly documented for this compound, reagents that facilitate amide bond formation are often explored as peptide coupling reagents. The principle of activating a carboxylic acid via conversion to a reactive ester is a cornerstone of peptide synthesis. It is conceivable that this compound could be used to activate the C-terminus of an N-protected amino acid for subsequent coupling with the N-terminus of another amino acid or peptide.
Hypothetical Workflow: Peptide Coupling Application
Caption: A proposed workflow for the use of the title reagent in peptide synthesis.
Further experimental validation is required to establish the efficacy and potential for racemization in this application.
Conclusion
This compound is a promising reagent for organic synthesis, particularly for the formation of sulfonamides. Its mechanism of action is centered on the excellent leaving group ability of the 2,4,6-trichlorophenoxide anion, which facilitates nucleophilic substitution at the sulfonyl center. The reagent offers a favorable balance of reactivity and stability, positioning it as a valuable tool in the medicinal chemist's arsenal. While its application in peptide synthesis remains to be fully explored, the underlying chemistry suggests potential utility in this field. Future research focusing on the specific kinetic and substrate scope of this compound will further solidify its role as a versatile synthetic building block.
References
-
Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Doctoral thesis, UCL (University College London). [Link]
-
UCL Discovery. (2009). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]
Sources
Spectroscopic Scrutiny of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,4,6-Trichlorophenyl 2-naphthalenesulfonate. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide is structured to not only present the data but also to elucidate the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural features.
Introduction
This compound is an aromatic sulfonate ester. The structural elucidation of such molecules is paramount in various fields, including medicinal chemistry and materials science, where precise knowledge of the molecular architecture is crucial for understanding its reactivity, and biological activity. Spectroscopic techniques are the cornerstone of such structural determination. This guide will delve into the predicted spectroscopic signature of this compound, offering a foundational reference for its characterization.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.
A. Experimental Protocol for NMR Data Acquisition
A standardized approach for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Caption: Standard workflow for NMR data acquisition and processing.
B. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene and trichlorophenyl rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 | s | 1H | H-1' |
| ~ 8.0 - 8.1 | m | 2H | H-4', H-5' or H-8' |
| ~ 7.9 | d | 1H | H-3' |
| ~ 7.6 - 7.7 | m | 2H | H-6', H-7' |
| ~ 7.5 | s | 2H | H-3'', H-5'' |
Interpretation and Rationale:
-
Naphthalene Protons: The protons on the naphthalene ring will appear in the aromatic region, typically between 7.5 and 8.5 ppm. The proton at the C1' position is expected to be the most deshielded due to the anisotropic effect of the neighboring sulfonate group and the adjacent aromatic ring, appearing as a singlet or a narrow multiplet. The remaining naphthalene protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors.
-
Trichlorophenyl Protons: The 2,4,6-trichlorophenyl ring has two equivalent protons at the C3'' and C5'' positions. Due to the symmetrical substitution pattern, these protons are chemically and magnetically equivalent and will appear as a singlet. The electron-withdrawing nature of the three chlorine atoms and the sulfonate ester linkage will shift this signal downfield into the aromatic region.
C. Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | C-1'' |
| ~ 135 - 140 | Quaternary carbons of naphthalene (C-2', C-4a', C-8a') |
| ~ 130 - 135 | C-Cl carbons of trichlorophenyl ring (C-2'', C-4'', C-6'') |
| ~ 125 - 130 | CH carbons of naphthalene ring |
| ~ 128 | CH carbons of trichlorophenyl ring (C-3'', C-5'') |
Interpretation and Rationale:
-
Naphthalene Carbons: The naphthalene ring will show ten distinct carbon signals. The carbon atom attached to the sulfonate group (C-2') will be significantly deshielded. The quaternary carbons will generally appear in the range of 130-140 ppm, while the protonated carbons will resonate between 125 and 130 ppm.
-
Trichlorophenyl Carbons: The carbon atom bonded to the oxygen of the sulfonate ester (C-1'') is expected to be the most deshielded carbon in the trichlorophenyl ring, appearing around 148 ppm. The carbons bearing chlorine atoms (C-2'', C-4'', C-6'') will also be deshielded due to the electronegativity of chlorine. The two protonated carbons (C-3'' and C-5'') will be equivalent and appear as a single peak.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
A. Experimental Protocol for IR Data Acquisition
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
B. Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group and the aromatic rings.
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |
| 1370 - 1350 | Asymmetric S=O stretch | Strong |
| 1180 - 1160 | Symmetric S=O stretch | Strong |
| 1200 - 1000 | S-O-C stretch | Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Interpretation and Rationale:
-
Sulfonate Group: The most prominent peaks in the IR spectrum will be due to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds will give rise to two strong absorption bands in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. A strong band corresponding to the S-O-C stretch is also expected.
-
Aromatic Rings: The presence of the naphthalene and trichlorophenyl rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
C-Cl Bonds: Strong absorption bands due to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 850 and 750 cm⁻¹.
-
Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
A. Experimental Protocol for MS Data Acquisition
Caption: General workflow for mass spectrometry analysis using electrospray ionization.
B. Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound is 387.67 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. The isotopic pattern of the molecular ion will be characteristic due to the presence of three chlorine atoms.
Predicted Major Fragments:
| m/z | Proposed Fragment |
| 386/388/390/392 | [M]⁺˙ isotopic cluster |
| 207 | [C₁₀H₇SO₂]⁺ (Naphthalenesulfonyl cation) |
| 195/197/199 | [C₆H₂Cl₃O]⁻ (Trichlorophenoxide anion) |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |
Proposed Fragmentation Pathway:
The primary fragmentation pathway is expected to involve the cleavage of the S-O bond, leading to the formation of the stable naphthalenesulfonyl cation and the trichlorophenoxide radical or anion.
Caption: A simplified proposed fragmentation pathway for this compound.
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) will be a key identifier.
-
Fragmentation: The bond between the sulfonyl sulfur and the phenolic oxygen is relatively weak and prone to cleavage upon ionization. This will lead to the formation of the naphthalenesulfonyl cation (m/z 207) and a trichlorophenoxy radical. Further fragmentation of the naphthalenesulfonyl cation by loss of sulfur dioxide (SO₂) would yield the naphthyl cation (m/z 127). In negative ion mode, the trichlorophenoxide anion (m/z 195, 197, 199) would be a prominent peak.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic data, researchers and scientists can more effectively characterize this compound and confirm its identity and purity. The provided protocols and interpretations serve as a valuable resource for anyone working with this or structurally related molecules.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
NIST Chemistry WebBook. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Naphthalenesulfonic acid. Retrieved from [Link]
Solubility of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate in common organic solvents
An In-depth Technical Guide to the Solubility of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate in Common Organic Solvents
Introduction
This compound is a sulfonate ester, a class of organic compounds recognized for their utility as leaving groups in nucleophilic substitution reactions and their presence in certain pharmacologically active molecules. The solubility of such a compound is a critical physicochemical parameter that governs its behavior in various applications, from synthetic organic chemistry to formulation science in drug development. In synthesis, solubility dictates the choice of reaction medium, influencing reaction rates and yields. In pharmacology, the solubility of a potential drug candidate in both aqueous and organic media is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It is designed for researchers and scientists, offering both theoretical insights and practical, step-by-step protocols. We will explore the molecular characteristics of the target compound, the principles governing its dissolution in various organic solvents, and a robust methodology for empirical solubility determination.
Physicochemical Profile of this compound
Understanding the inherent properties of the solute is the first step in predicting and interpreting its solubility. The structure of this compound, featuring a bulky, nonpolar naphthalenel group and a highly chlorinated phenyl ring, suggests a predominantly lipophilic character.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₆H₉Cl₃O₃S | Provides the elemental composition. |
| Molecular Weight | 399.67 g/mol | Influences the mass-to-volume ratio in solution. |
| Predicted LogP | 5.8 - 6.2 | Indicates a very high preference for nonpolar (lipid-like) environments over aqueous ones, suggesting poor water solubility but good solubility in nonpolar organic solvents. |
| Polar Surface Area (PSA) | 51.8 Ų | A relatively low PSA for its size, suggesting limited capacity for hydrogen bonding with protic solvents. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with hydrogen-bond-accepting solvents. |
| Hydrogen Bond Acceptors | 3 (the oxygen atoms) | Can accept hydrogen bonds from protic solvents, although this interaction may be sterically hindered. |
Note: LogP and PSA values are typically predicted using computational models.
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.
The key intermolecular forces at play include:
-
Van der Waals forces: Weak, temporary attractions between molecules, dominant in nonpolar compounds.
-
Dipole-dipole interactions: Attractions between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving hydrogen and an electronegative atom (like oxygen).
Given the low polarity and lack of hydrogen bond donors in this compound, it is expected to be most soluble in nonpolar or moderately polar aprotic solvents where van der Waals forces and dipole-dipole interactions can be established.
Caption: The energy balance determining solubility.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining solubility is the equilibrium (or thermodynamic) solubility assay. This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials and Reagents
-
This compound (solid, >98% purity)
-
Selection of common organic solvents (HPLC grade or equivalent):
-
Nonpolar: Heptane, Toluene
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol
-
-
Analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a series of 2 mL glass vials. An excess is crucial to ensure a saturated solution is formed. A good starting point is ~10 mg of the compound per 1 mL of solvent.
-
Solvent Addition: Add 1 mL of each selected organic solvent to the corresponding vial.
-
Equilibration: Cap the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for at least 24 hours to ensure the system reaches equilibrium. A longer time (48-72 hours) may be necessary for poorly soluble compounds.
-
Phase Separation: After equilibration, let the vials stand for at least 2 hours to allow the undissolved solid to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid pellet at the bottom.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any fine, undissolved particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
Caption: Experimental workflow for equilibrium solubility determination.
Analytical Quantification by HPLC
A reverse-phase HPLC method is suitable for quantifying this compound due to its nonpolar nature.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 ACN:H₂O). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm, to be determined by UV scan).
-
Calibration: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase to create a calibration curve (Peak Area vs. Concentration).
Data Presentation
The results of the solubility study should be presented in a clear and organized manner. The following table can be used to summarize the findings.
| Solvent | Solvent Polarity Index | Solubility (mg/mL) at 25 °C | Solubility (mmol/L) at 25 °C |
| Heptane | 0.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 4.0 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value |
| Methanol | 5.1 | Experimental Value | Calculated Value |
| Dimethyl sulfoxide (DMSO) | 7.2 | Experimental Value | Calculated Value |
Conclusion
The solubility of this compound is a fundamental property that dictates its utility in scientific and industrial applications. Based on its highly lipophilic structure, it is anticipated to exhibit greater solubility in nonpolar and polar aprotic organic solvents compared to polar protic solvents. The experimental protocol detailed in this guide provides a robust and reliable method for quantifying this solubility. The resulting data will empower researchers to make informed decisions regarding solvent selection for chemical reactions, formulation development, and other applications, ensuring optimal performance and reproducibility.
References
-
Equilibrium Solubility Measurement: Glomme, A., & Bergström, C. A. (2011). Methods for solubility determination in drug discovery. In Methods in Molecular Biology (Vol. 720, pp. 23-41). Humana Press. Available at: [Link]
-
HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. Available at: [Link]
-
Solvent Properties and Polarity: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at: [Link]
-
Physicochemical Property Prediction: SwissADME. Swiss Institute of Bioinformatics. This tool is widely used for predicting physicochemical properties, including LogP and Polar Surface Area. Available at: [Link]
An In-depth Technical Guide to the Potential Applications of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate in Medicinal Chemistry
Abstract
The confluence of distinct chemical moieties within a single molecular framework presents a fertile ground for the discovery of novel therapeutic agents. This guide explores the untapped potential of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate, a compound that, while not extensively studied, combines structural features of significant interest in medicinal chemistry. By dissecting the roles of the naphthalenesulfonate group, the trichlorophenyl ring, and the connecting sulfonate ester linkage, we can hypothesize and outline rational pathways for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a series of well-grounded hypotheses for the compound's application as a prodrug, an enzyme inhibitor, and a novel antimicrobial or anticancer agent. Each proposed application is supported by detailed, actionable experimental protocols and workflows, designed to rigorously test these hypotheses and unlock the therapeutic potential of this unique chemical entity.
Introduction: Deconstructing the Molecular Architecture
The structure of this compound marries two key aromatic systems through a sulfonate ester bridge. This unique combination suggests several avenues for biological activity.
-
The 2-Naphthalenesulfonate Moiety: Naphthalene derivatives are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as propranolol, naproxen, and terbinafine[1]. The sulfonated naphthalene core, in particular, has been identified as a functional substitute for antiangiogenic compounds and as a scaffold for various enzyme inhibitors[2][3]. Its large, planar surface can facilitate significant π-π stacking and hydrophobic interactions within protein binding pockets[4].
-
The 2,4,6-Trichlorophenyl Group: The substitution of chlorine atoms on a phenyl ring profoundly impacts a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions[5]. The 2,4,6-trichloro substitution pattern creates a sterically hindered and highly electron-deficient aromatic ring. This moiety is a known intermediate in the synthesis of pharmaceuticals and agrochemicals[6][7][8]. Its presence can enhance binding affinity through halogen bonding and other specific interactions, and it can also block metabolic pathways, potentially increasing a drug's half-life[9].
-
The Sulfonate Ester Linkage: While carboxylic esters are common in prodrug design, sulfonate esters are a less explored but highly promising alternative[10][11]. They offer a different profile of chemical and enzymatic stability. Depending on the electronic nature of the alcohol and sulfonic acid components, sulfonate esters can be engineered to be stable under certain physiological conditions but cleavable by specific enzymes (e.g., esterases in the liver) to release an active drug[10][12]. 2,4,6-Trichlorophenyl sulfonates, in particular, have been developed as stable, crystalline intermediates for the synthesis of sulfonamides, a critical class of pharmaceuticals[13][14].
This guide will now explore three primary, hypothesized applications for this compound based on this structural analysis.
Potential Application I: A Prodrug Strategy for Phenolic or Sulfonic Acid-Containing Drugs
The sulfonate ester linkage is the key to this application. The molecule could be designed to be cleaved in vivo, releasing a therapeutically active phenol (2,4,6-trichlorophenol) or, more likely, 2-naphthalenesulfonic acid.
Rationale and Mechanistic Hypothesis
Sulfonate esters can act as prodrugs for compounds containing acidic groups[10]. An effective oral prodrug must be sufficiently lipophilic for absorption, stable in the gastrointestinal tract, and capable of releasing the parent drug in the body, often through enzymatic action[10]. The bulky, lipophilic nature of the trichlorophenyl and naphthyl groups in this compound would likely enhance absorption. The central hypothesis is that this ester would be stable at the low pH of the stomach but would be hydrolyzed by esterases in the plasma or liver to release its constituent parts.
While 2,4,6-trichlorophenol has some biological activity, it is also a known carcinogen, making it a less desirable active metabolite[15][16]. A more compelling strategy involves viewing the 2,4,6-trichlorophenol as a "leaving group" and the 2-naphthalenesulfonic acid as the potentially active drug or a precursor. Naphthalenesulfonate derivatives have shown promise as inhibitors of angiogenesis by targeting fibroblast growth factors[2].
Experimental Workflow for Prodrug Validation
The following workflow outlines the steps to synthesize and validate this compound as a potential prodrug.
Protocol 2.2.1: Synthesis of this compound
-
Reaction Setup: To a solution of 2-naphthalenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere, add 2,4,6-trichlorophenol (1.1 eq).
-
Base Addition: Cool the mixture to 0 °C and slowly add triethylamine (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2.2: In Vitro Stability and Hydrolysis Studies
-
Chemical Stability: Incubate the synthesized compound (10 µM) in buffered solutions at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal/blood fluid) at 37 °C.
-
Enzymatic Stability: Incubate the compound (10 µM) in human plasma and in a rat liver homogenate solution (e.g., S9 fraction) at 37 °C[10].
-
Analysis: At various time points (0, 1, 2, 4, 8, 24 hours), withdraw aliquots, quench the reaction with an equal volume of cold acetonitrile, and centrifuge to precipitate proteins.
-
Quantification: Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound and the appearance of the hydrolysis products (2,4,6-trichlorophenol and 2-naphthalenesulfonic acid). Calculate the half-life (t₁/₂) in each condition.
Diagram 2.1: Prodrug Activation Workflow
Caption: Workflow for synthesizing and evaluating the compound as a prodrug.
Potential Application II: Enzyme Inhibition
The rigid, polycyclic structure of the naphthalene core combined with the bulky, electron-withdrawing trichlorophenyl group makes this compound an intriguing candidate for an enzyme inhibitor.
Rationale and Target Hypothesis
-
Anti-Angiogenic Activity: Naphthalenesulfonates have been shown to inhibit angiogenesis by interfering with the function of fibroblast growth factors (FGF)[2][3]. The compound could bind to the heparin-binding site of FGF, preventing its interaction with cell surface receptors. The trichlorophenyl group could provide additional hydrophobic and halogen-bonding interactions to enhance potency.
-
Protease Inhibition: Many protease inhibitors feature aromatic scaffolds to interact with active site residues. The deubiquitinase USP7, a target in cancer therapy, has been shown to be inhibited by naphthalene derivatives[17]. The specific geometry of this compound could allow it to fit into the active site of specific proteases or other enzymes.
-
Kinase Inhibition: While less common, sulfonate-containing molecules have been explored as kinase inhibitors. The compound could act as a Type II or Type III inhibitor, binding to an allosteric site rather than the highly conserved ATP-binding pocket.
Experimental Workflow for Enzyme Inhibition Screening
This workflow describes a general approach to screen the compound against a panel of relevant enzymes.
Protocol 3.2.1: Broad Spectrum Enzyme Inhibition Panel
-
Enzyme Selection: Select a panel of enzymes based on the rationale above. This could include:
-
Primary Screening: Perform initial screens at a single high concentration (e.g., 10-50 µM) using commercially available enzyme activity assay kits (e.g., fluorescence, colorimetric, or luminescence-based).
-
Hit Confirmation: For any enzyme showing >50% inhibition in the primary screen, perform a dose-response analysis.
-
IC₅₀ Determination: Create a serial dilution of the compound (e.g., from 100 µM to 1 nM) and perform the enzyme activity assay. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 3.2.2: Mechanism of Action Studies (for confirmed hits)
-
Reversibility Assay: To determine if inhibition is reversible, incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀). After a set time, rapidly dilute the mixture to a concentration well below the IC₅₀ and measure the recovery of enzyme activity over time. A rapid recovery suggests reversible inhibition.
-
Enzyme Kinetics: Perform kinetic studies by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Diagram 3.1: Enzyme Inhibition Screening Cascade
Caption: A cascading workflow for identifying and characterizing enzyme inhibition.
Potential Application III: Antimicrobial or Anticancer Agent
The naphthalene scaffold is present in many antimicrobial and anticancer agents, and halogenated phenols also exhibit these activities[1][19]. The combination in this compound could result in a novel therapeutic agent.
Rationale and Mechanistic Hypothesis
-
Antimicrobial Activity: Naphthalene derivatives can exert antimicrobial effects through mechanisms like membrane disruption or inhibition of essential enzymes[19][20]. The high lipophilicity of the target compound could facilitate its partitioning into bacterial cell membranes, disrupting their integrity and leading to cell death.
-
Anticancer Activity: Naphthalene-based compounds can induce cytotoxicity in cancer cells through various mechanisms, including covalent interaction with cellular proteins[1]. The electron-deficient trichlorophenyl ring could act as a leaving group in a nucleophilic aromatic substitution reaction with a key protein residue (e.g., cysteine), leading to irreversible enzyme inhibition and apoptosis. Naphthalene derivatives have also been developed as anticancer USP7 inhibitors[17].
Experimental Workflow for Cytotoxicity Screening
Protocol 4.2.1: Antimicrobial Susceptibility Testing
-
Strain Selection: Select a panel of clinically relevant bacteria and fungi, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).
-
Broth Microdilution Assay: Prepare a serial dilution of the compound in a 96-well plate with appropriate growth media.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth. This can be determined by visual inspection or by measuring absorbance.
Protocol 4.2.2: In Vitro Anticancer Cytotoxicity Assay
-
Cell Line Selection: Choose a panel of human cancer cell lines from different tissues (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., primary fibroblasts) to assess selectivity[21].
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 48 or 72 hours.
-
Viability Assay: Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay.
-
GI₅₀ Calculation: Measure the absorbance or fluorescence and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the GI₅₀ (concentration causing 50% growth inhibition).
Data Summary and Conclusion
To facilitate a clear overview of the proposed investigations, the key parameters and expected outcomes are summarized below.
| Potential Application | Key Moieties | Hypothesized Mechanism | Primary Experimental Assays | Key Endpoint |
| Prodrug | Sulfonate Ester Linkage | Enzymatic cleavage in plasma/liver to release active component. | Stability in SGF, SIF, Plasma, Liver S9 | Half-life (t₁/₂), identification of metabolites |
| Enzyme Inhibitor | Naphthalenesulfonate, Trichlorophenyl | Competitive or allosteric binding to enzyme active/allosteric site. | In vitro enzyme activity assays (FGF, USP7) | IC₅₀ / GI₅₀ value, Mode of Inhibition |
| Antimicrobial Agent | Naphthalene, Trichlorophenyl | Disruption of microbial cell membrane integrity. | Broth microdilution assay | Minimum Inhibitory Concentration (MIC) |
| Anticancer Agent | Naphthalene, Trichlorophenyl | Induction of apoptosis, covalent modification of proteins. | Cell viability assays (MTT, PrestoBlue) | Growth Inhibition 50 (GI₅₀) |
Future Directions
The exploration of this compound in medicinal chemistry is currently in a nascent, theoretical stage. The experimental workflows detailed in this guide provide a clear and logical path forward. Positive results in any of these areas would warrant further investigation, including lead optimization through medicinal chemistry to improve potency and selectivity, in vivo pharmacokinetic and efficacy studies in animal models, and detailed mechanistic studies to fully elucidate the mode of action. The unique combination of well-understood pharmacophoric fragments in a novel arrangement makes this compound a compelling starting point for a new chapter in drug discovery.
References
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Müller, C. E., et al. (2001). Preparation, Properties, Reactions, and Adenosine Receptor Affinities of Sulfophenylxanthine Nitrophenyl Esters: Toward the Development of Sulfonic Acid Prodrugs with Peroral Bioavailability. Journal of Medicinal Chemistry. [Link]
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Park, J., et al. (2014). Development of a Novel Sulfonate Ester-based Prodrug Strategy. ResearchGate. [Link]
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Park, J., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. PubMed. [Link]
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Bundgaard, H., & Larsen, J. D. (1988). N-sulfonyl imidates as a novel prodrug form for an ester function or a sulfonamide group. Journal of Medicinal Chemistry. [Link]
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Fernández-Tornero, C., et al. (2003). Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate. PubMed. [Link]
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Park, J., et al. (2016). Development of a novel sulfonate ester-based prodrug strategy. Keio University Academic Resource. [Link]
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Fernández-Tornero, C., et al. (2003). Leads for Development of New Naphthalenesulfonate Derivatives With Enhanced Antiangiogenic Activity. Amanote Research. [Link]
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Li, Y., et al. (2019). Design, Synthesis and Evaluation of Novel Trichloromethyl Dichlorophenyl Triazole Derivatives as Potential Safener. PubMed. [Link]
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Navarrete-Vázquez, G., et al. (2014). Synthesis of 2-{2-[(α/β-naphthalen-1-ylsulfonyl)amino]-1,3-thiazol-4-yl} acetamides with 11β-hydroxysteroid dehydrogenase inhibition and in combo antidiabetic activities. PubMed. [Link]
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Geldeard, L. J. (2009). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. [Link]
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Ali, O. M., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. MDPI. [Link]
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Colombe, J. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Pharmaceutical Synthesis with 2,3,5-Trichlorophenol: Quality and Sourcing Insights. Inno Pharmchem. [Link]
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Kulkarni, V. H., et al. (2012). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmaceutical Sciences and Research. [Link]
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Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research. [Link]
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Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Canale, V., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
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Manjula, S. N., et al. (2006). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalen-methylsulfonamido compounds. ResearchGate. [Link]
- Wang, Z. (2015). Synthetic method of 2,4,6-trichlorophenol.
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Xiang, M., et al. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. PubMed. [Link]
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Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. [Link]
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Tshotsho, T., et al. (2022). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. PubMed Central. [Link]
- Diehl, D. R. (1988). Preparation of 2,4,6-trichlorophenylhydrazine.
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US EPA. (n.d.). 2-Naphthalenesulfonic acid, 3-[2-(4-chloro-2-sulfophenyl)diazenyl]-4-hydroxy-7-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, sodium salt (1:2) - Substance Details. SRS | US EPA. [Link]
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PubChem. (n.d.). 2,4,6-Trichlorophenol. PubChem. [Link]
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precisionFDA. (n.d.). 2,4,6-TRICHLOROPHENOL. precisionFDA. [Link]
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Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 2,4,6-Trichlorophenyl 2-naphthalenesulfonate
Introduction: A Modern Approach to a Privileged Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure and activity of a wide array of pharmaceuticals, including antibacterial agents, diuretics, and protease inhibitors.[1][2] The synthesis of sulfonamides has traditionally relied on the use of sulfonyl chlorides, which are often unstable and require harsh reaction conditions. This guide details the application of 2,4,6-trichlorophenyl 2-naphthalenesulfonate as a stable, efficient, and versatile reagent for the synthesis of sulfonamides, offering a significant improvement over classical methods.
2,4,6-Trichlorophenyl (TCP) sulfonate esters have emerged as a superior class of reagents for sulfonamide synthesis due to their enhanced stability, lower toxicity, and cost-effectiveness compared to alternatives like pentafluorophenyl (PFP) sulfonate esters.[1][3] The 2-naphthalenesulfonate moiety, in particular, allows for the introduction of a large, aromatic group, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of the target molecule. This document provides a comprehensive overview of the chemistry of this compound, including its preparation and detailed protocols for its use in the synthesis of a diverse range of sulfonamides.
Advantages of this compound
The use of this compound offers several key advantages for the synthesis of sulfonamides:
-
Enhanced Stability: Unlike the highly reactive and often unstable sulfonyl chlorides, TCP sulfonate esters are typically stable solids that can be purified by chromatography and stored for extended periods without decomposition.[3]
-
Milder Reaction Conditions: The aminolysis of TCP sulfonate esters can be achieved under milder conditions than those required for many sulfonyl chlorides, improving functional group tolerance.
-
Improved Safety and Handling: 2,4,6-trichlorophenol, the precursor to the activating group, is less toxic and less expensive than pentafluorophenol.[1][3]
-
Versatility: This reagent is suitable for reaction with a wide range of primary and secondary amines, including aliphatic and aromatic amines, to produce the corresponding sulfonamides in good to excellent yields.[1]
Reaction Mechanism and Workflow
The synthesis of sulfonamides using this compound proceeds via a two-step process. First, the this compound is synthesized from 2-naphthalenesulfonic acid and 2,4,6-trichlorophenol. Subsequently, the TCP sulfonate ester undergoes aminolysis, where an amine nucleophile attacks the electrophilic sulfur atom, displacing the 2,4,6-trichlorophenoxide leaving group to form the desired sulfonamide.
Diagram of the General Workflow:
Caption: General workflow for the synthesis of sulfonamides using this compound.
Diagram of the Aminolysis Mechanism:
Caption: Mechanism of sulfonamide formation via aminolysis of the TCP sulfonate ester.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of TCP sulfonate esters.[1]
Materials:
-
2-Naphthalenesulfonic acid
-
2,4,6-Trichlorophenol
-
Triphenylphosphine ditriflate (prepared from triphenylphosphine oxide and triflic anhydride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of triphenylphosphine ditriflate (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 2-naphthalenesulfonic acid (1.0 eq) and 2,4,6-trichlorophenol (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Characterization:
The identity and purity of the synthesized this compound (CAS: 1171919-42-8) can be confirmed by:
-
Melting Point: 128-130 °C
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight (387.67 g/mol ).
Part 2: General Protocol for Sulfonamide Synthesis
This protocol describes the general procedure for the aminolysis of this compound.
Materials:
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine (1.0 eq) and triethylamine (1.5 eq) in the chosen anhydrous solvent, add a solution of this compound (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C) for 2-24 hours. For less reactive amines, microwave irradiation can be employed to accelerate the reaction.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude sulfonamide by flash column chromatography or recrystallization.
Table of Reaction Conditions and Expected Yields:
| Amine Type | Reaction Conditions | Expected Yield |
| Primary Aliphatic | Room temperature, 2-6 hours | High |
| Secondary Aliphatic | Room temperature to 40 °C, 4-12 hours | Good to High |
| Primary Aromatic | 40-60 °C or microwave irradiation, 6-18 hours | Moderate to Good |
| Secondary Aromatic | 60 °C or microwave irradiation, 12-24 hours | Moderate |
Troubleshooting and Considerations
-
Low Yields with Anilines: Aromatic amines are less nucleophilic and may require higher temperatures, longer reaction times, or the use of microwave heating to achieve good conversion. The addition of a stronger, non-nucleophilic base may also be beneficial.
-
Sterically Hindered Amines: Reactions with sterically hindered amines may proceed slowly. Increasing the reaction temperature and time is often necessary.
-
Purification Challenges: The 2,4,6-trichlorophenol byproduct is acidic and can typically be removed by an aqueous basic wash. However, if the target sulfonamide has acidic protons, careful pH control during workup is necessary to avoid product loss.
Conclusion
This compound is a highly effective and user-friendly reagent for the synthesis of sulfonamides. Its stability, ease of handling, and the mild conditions required for its reaction make it a valuable tool for researchers in drug discovery and development. The protocols provided in this guide offer a solid foundation for the successful synthesis of a wide variety of naphthalenesulfonamides, enabling the exploration of new chemical space in the quest for novel therapeutics.
References
-
Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. University College London. [Link]
-
Shavnya, A., Hesp, K. D., Mascitti, V., Smith, A. C., & Chappie, T. A. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3058–3061. [Link]
-
Al-Gharabli, S. I. (2012). Synthetic approaches to biologically active sulfonates and sulfonamides. University College London. [Link]
Sources
Application Note: A Modern Protocol for Peptide Coupling Utilizing 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing Peptide Synthesis through Novel Coupling Reagents
The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research.[1][2][3][4] The formation of the amide bond, the fundamental linkage in peptides, requires efficient and reliable methods to ensure high yields and minimize side reactions, particularly racemization.[1][5] While numerous coupling reagents have been developed, the search for novel agents with improved performance characteristics continues. This application note introduces a detailed protocol and the underlying scientific principles for the use of 2,4,6-trichlorophenyl 2-naphthalenesulfonate as a promising reagent for peptide coupling. This reagent offers potential advantages in terms of reactivity and stability, stemming from the unique electronic properties of its constituent aromatic systems.
The Underlying Chemistry: Mechanism of Action
The efficacy of this compound in peptide bond formation is predicated on the activation of the carboxylic acid moiety of an N-protected amino acid. The proposed mechanism involves the formation of a highly reactive mixed anhydride intermediate.
The key steps are as follows:
-
Activation: The carboxylate of the N-protected amino acid attacks the sulfur atom of the this compound. This is facilitated by the electron-withdrawing nature of the trichlorophenyl and naphthalenesulfonate groups, which renders the sulfur atom highly electrophilic.
-
Intermediate Formation: This nucleophilic attack results in the formation of a reactive mixed anhydride intermediate and the displacement of the 2,4,6-trichlorophenoxide as a leaving group.
-
Nucleophilic Attack: The free amino group of the second amino acid (or peptide) then attacks the carbonyl carbon of the mixed anhydride.
-
Peptide Bond Formation: This attack leads to the formation of the desired peptide bond and the release of 2-naphthalenesulfonate.
This mechanism is analogous to the activation of alcohols by sulfonyl chlorides to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.[6][7]
Experimental Workflow Overview
The following diagram illustrates the general workflow for a peptide coupling reaction using this compound.
Caption: General workflow for peptide coupling.
Detailed Protocol: Synthesis of a Dipeptide
This protocol provides a step-by-step guide for the synthesis of a generic dipeptide using this compound.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
C-protected amino acid (e.g., H-Gly-OMe·HCl)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine, DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the tertiary amine base (e.g., DIEA, 1.2 eq) to the reaction mixture. The base neutralizes the hydrochloride salt of the amino ester and facilitates the activation step.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the activation of the carboxylic acid.
-
-
Addition of the Amino Component:
-
In a separate flask, dissolve the C-protected amino acid ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add a further equivalent of the tertiary base to liberate the free amine.
-
Add this solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. These washes remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.
-
-
Characterization:
-
Characterize the purified dipeptide using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition/Value | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | Good solubility for reactants and compatibility with the reaction conditions.[4] |
| Base | N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) | A non-nucleophilic base is crucial to prevent side reactions with the activated intermediate. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling minimizes potential side reactions and racemization during activation. |
| Stoichiometry | N-protected AA:Coupling Reagent:C-protected AA (1:1.1:1) | A slight excess of the coupling reagent ensures complete activation of the carboxylic acid. |
| Reaction Time | 4 - 12 hours | Dependent on the specific amino acids being coupled; should be monitored. |
| Typical Yields | 70 - 90% | Expected yields for standard dipeptide synthesis. |
Safety and Handling Precautions
-
2,4,6-Trichlorophenol , a potential precursor or byproduct, is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects.
-
2-Naphthalenesulfonic acid sodium salt , a related compound, can cause serious eye irritation.[8]
-
Always handle these chemicals in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Avoid inhalation of dust and vapors.[9]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[8][9]
-
Dispose of chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions; increase the amount of coupling reagent slightly (to 1.2 eq). |
| Steric hindrance from bulky amino acid side chains. | Increase reaction time and/or temperature (monitor for racemization). | |
| Racemization | Prolonged exposure to activating conditions or excessive base. | Keep the activation step at 0 °C; use the minimum necessary amount of base. |
| Side Product Formation | Reaction with nucleophilic side chains of amino acids. | Utilize appropriate side-chain protecting groups for trifunctional amino acids.[10] |
| Hydrolysis of the activated intermediate. | Ensure all reagents and solvents are anhydrous. |
Conclusion
The use of this compound presents a viable and effective method for peptide coupling. The protocol outlined in this application note provides a comprehensive guide for researchers to implement this methodology in their synthetic endeavors. By understanding the underlying mechanism and adhering to the detailed procedure, scientists can leverage this reagent to achieve high-purity peptides for a wide range of applications in research and development.
References
- Fisher Scientific. (2014, September 29). Safety Data Sheet: Bis(2,4,6-trichlorophenyl)
- Creative Peptides. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
-
ResearchGate. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
YouTube. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols. [Link]
- BASF. (2025, November 24).
- Sigma-Aldrich. (2025, June 24).
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 2-Naphthalenesulfonic acid sodium salt.
- Spectrum Chemical. (2022, February 15). Safety Data Sheet: Sodium Poly(naphthaleneformaldehyde)
- UCL Discovery. (2009).
-
PubMed. (2025). Synthesis of Sulfonopeptides. [Link]
-
YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
-
DSpace@MIT. (2016, August 29). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]
- Google Patents. Peptide synthesis with sulfonyl protecting groups.
- Google Patents. Synthetic method of 2,4,6-trichlorophenol.
-
YouTube. (2020, March 19). Lecture 27: Peptide coupling agents, Solid phase synthesis, peptide based therapeutics. [Link]
- Google Patents. Process for preparing 2,4,6-trichlorophenol.
- SciSpace. (2018, May 4). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid.
-
UCL Discovery. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
AAPPTec. Planning a Peptide Synthesis. [Link]
- Nowick Laboratory, University of California, Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis.
-
PubMed. (2006). Evaluation of water-soluble coupling reagents for solid phase peptide synthesis in aqueous media. [Link]
- The Royal Society of Chemistry. (2015, June 4). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3.
-
PubMed Central. (2015, June 11). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]
-
PubMed Central. Introduction to Peptide Synthesis. [Link]
- American Chemical Society. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Google Patents.
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- 4. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - TW [thermofisher.com]
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- 10. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate for the Synthesis of Bioactive Compounds
Introduction: A Modern Reagent for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals including antibacterial, anticancer, and antiviral agents. The classical approach to sulfonamide synthesis, reacting a sulfonyl chloride with an amine, is often hampered by the instability and limited commercial availability of many sulfonyl chloride precursors. To overcome these challenges, the development of stable, yet reactive, sulfonating agents is a key area of research.
This guide details the synthesis and application of 2,4,6-trichlorophenyl (TCP) sulfonate esters, with a specific focus on 2,4,6-trichlorophenyl 2-naphthalenesulfonate , as a robust and versatile reagent for the synthesis of bioactive naphthalenic sulfonamides. The 2,4,6-trichlorophenoxy group serves as an excellent leaving group, facilitating the efficient reaction of the sulfonate ester with a wide range of amine nucleophiles under mild conditions. This methodology offers significant advantages in terms of reagent stability, handling, and cost-effectiveness compared to traditional methods.
The naphthalene moiety is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. Naphthalene-based sulfonamides have shown promise as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2] Therefore, this compound emerges as a highly valuable, albeit specialized, building block for the construction of diverse libraries of potentially bioactive compounds.
Core Principles and Advantages
The utility of 2,4,6-trichlorophenyl sulfonate esters stems from a balance of stability and reactivity. Unlike highly reactive sulfonyl chlorides, TCP sulfonates can be synthesized, purified, and stored, offering greater operational flexibility. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring activates the sulfonate ester for nucleophilic attack by amines, while the steric bulk of the ortho-chlorine atoms contributes to the stability of the reagent.
Key Advantages:
-
Enhanced Stability: TCP sulfonate esters are more stable than their corresponding sulfonyl chlorides, allowing for easier handling and storage.
-
Versatility: They react efficiently with a broad range of primary and secondary amines, including challenging aniline derivatives.
-
Milder Reaction Conditions: The synthesis of sulfonamides can often be achieved under milder conditions than those required for sulfonyl chlorides.
-
Safety and Cost: 2,4,6-trichlorophenol is less toxic and more cost-effective than other activating agents like pentafluorophenol.
Synthesis of this compound
The preparation of the title reagent is based on the activation of 2-naphthalenesulfonic acid followed by esterification with 2,4,6-trichlorophenol. A reliable method involves the use of triphenylphosphine ditriflate for the activation of the sulfonic acid.
Workflow for Reagent Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
2-Naphthalenesulfonic acid
-
Triphenylphosphine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,4,6-Trichlorophenol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Triphenylphosphine Ditriflate: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic anhydride (1.0 eq) dropwise with stirring. Allow the reaction to stir at 0 °C for 30 minutes to form the triphenylphosphine ditriflate reagent.
-
Activation of Sulfonic Acid: To the freshly prepared triphenylphosphine ditriflate solution at 0 °C, add 2-naphthalenesulfonic acid (1.0 eq) in one portion. Stir the mixture at 0 °C for 1 hour.
-
Esterification: Add 2,4,6-trichlorophenol (1.2 eq) to the reaction mixture, followed by the dropwise addition of anhydrous triethylamine (2.5 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.
-
Expected Yield: 70-85%
Application in the Synthesis of Bioactive Sulfonamides
The primary application of this compound is as a sulfonating agent for the synthesis of naphthalenic sulfonamides. The reaction proceeds via a nucleophilic substitution at the sulfur atom by an amine, with the 2,4,6-trichlorophenoxide acting as the leaving group.
General Reaction Scheme
Caption: General reaction for the synthesis of naphthalenic sulfonamides.
Protocol: Synthesis of a Representative N-(Aryl)-2-naphthalenesulfonamide
This protocol describes the synthesis of a sulfonamide from an aniline derivative, which can be more challenging nucleophiles.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the substituted aniline (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution.
-
Addition of Sulfonating Agent: Add a solution of this compound (1.2 eq) in anhydrous DMF to the vial.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS. For less reactive amines, heating to 50-80 °C may be required.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-(aryl)-2-naphthalenesulfonamide.
-
Quantitative Data Summary
| Reagent/Product | Molecular Weight ( g/mol ) | Stoichiometry | Typical Yield |
| 2-Naphthalenesulfonic acid | 208.23 | 1.0 eq | - |
| 2,4,6-Trichlorophenol | 197.45 | 1.2 eq | - |
| This compound | 387.68 | - | 70-85% |
| Substituted Aniline | Varies | 1.0 eq | - |
| N-(Aryl)-2-naphthalenesulfonamide | Varies | - | 60-95% |
Safety and Handling
-
2,4,6-Trichlorophenol: This compound is toxic and a suspected carcinogen.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Trifluoromethanesulfonic anhydride (Tf₂O): Highly corrosive and moisture-sensitive. Handle with extreme care under inert conditions.
-
2-Naphthalenesulfonic acid: Corrosive. Avoid inhalation and contact with skin and eyes.
-
General Precautions: Standard laboratory safety practices should be followed. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound is a promising, stable, and reactive reagent for the synthesis of naphthalenic sulfonamides. Its preparation from readily available starting materials and its broad applicability with various amines make it a valuable tool for medicinal chemists and drug development professionals. The protocols outlined in this guide provide a robust framework for the synthesis of this reagent and its subsequent use in constructing libraries of bioactive sulfonamides for screening and lead optimization.
References
-
Geldeard, L. J. (2009). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. University College London. [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3170–3173. [Link]
- Tozer, M. J., et al. (1999). From histamine to imidazolylalkyl-sulfonamides: the design of a novel series of histamine H3-receptor antagonists. Bioorganic & medicinal chemistry letters, 9(13), 1825–1830.
-
PubChem. (n.d.). 2,4,6-Trichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthalenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-naphthalenesulfonyl chloride. Retrieved from [Link]
- Vlassa, M., et al. (2007). The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties. Toxicology in Vitro, 21(5), 849-855.
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- 3. The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Robust Amide Bond Formation via 2,4,6-Trichlorophenyl Ester Activation
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the key linkage in peptides, proteins, and a vast array of pharmaceuticals.[1] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the use of activating agents to facilitate the reaction.[2] This guide provides a detailed exploration of a powerful activation strategy: the use of 2,4,6-trichlorophenyl (TCP) esters. By converting a carboxylic acid into its corresponding TCP ester, the acyl carbon becomes highly electrophilic and susceptible to nucleophilic attack by an amine. This method offers a robust and often high-yielding pathway to amide products, particularly for challenging or sterically hindered substrates. We present the underlying mechanism, detailed experimental protocols, optimization strategies, and safety considerations for this important transformation.
Scientific Foundation: The Principle of Activation
The direct reaction between a carboxylic acid and an amine is challenging due to a competing acid-base reaction that forms a stable and unreactive carboxylate-ammonium salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of "coupling reagents" or "activating agents."[4][5]
The strategy detailed herein involves the formation of a highly reactive, isolable intermediate: a 2,4,6-trichlorophenyl ester.
Why 2,4,6-Trichlorophenol? The Causality Behind the Choice
The efficacy of 2,4,6-trichlorophenol as an activating group is rooted in fundamental electronic principles. The three electron-withdrawing chlorine atoms on the phenyl ring exert a strong negative inductive effect (-I). This effect significantly increases the acidity of the phenolic proton, and more importantly, stabilizes the resulting 2,4,6-trichlorophenoxide anion. A stable anion is, by definition, a weak base and therefore an excellent leaving group.[6] When an amine attacks the carbonyl carbon of the TCP ester, the departure of the stable 2,4,6-trichlorophenoxide is energetically favorable, driving the reaction toward amide formation.
Mechanism of Action
The overall process can be dissected into two discrete, logical steps:
-
Activation Step: The carboxylic acid is reacted with 2,4,6-trichlorophenol in the presence of a dehydrating agent, such as a carbodiimide (e.g., DCC, EDC), to form the activated 2,4,6-trichlorophenyl ester. This intermediate is often a stable, crystalline solid that can be purified and stored.
-
Aminolysis Step: The purified or in situ-generated TCP ester is treated with a primary or secondary amine. The amine nitrogen acts as a nucleophile, attacking the activated carbonyl carbon and displacing the 2,4,6-trichlorophenoxide to yield the final amide product.
Caption: Mechanistic overview of TCP-mediated amide synthesis.
Experimental Protocols
This section provides a trusted, general procedure for the synthesis of an amide using 2,4,6-trichlorophenyl ester activation. The protocol is designed to be self-validating through clear checkpoints and monitoring steps.
Protocol 1: Two-Step Synthesis of N-Benzylbenzamide
This protocol details the formation of a representative amide by first isolating the activated TCP ester.
Materials and Reagents:
-
Benzoic Acid
-
2,4,6-Trichlorophenol (TCP)[7]
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Benzylamine
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Step A: Synthesis of 2,4,6-Trichlorophenyl Benzoate (Activated Ester)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.22 g, 10 mmol, 1.0 equiv) and 2,4,6-trichlorophenol (2.17 g, 11 mmol, 1.1 equiv).
-
Dissolution: Dissolve the solids in 50 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (2.27 g, 11 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting benzoic acid spot should disappear and a new, less polar spot corresponding to the TCP ester should appear.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure 2,4,6-trichlorophenyl benzoate as a white crystalline solid.
Step B: Synthesis of N-Benzylbenzamide (Aminolysis)
-
Reaction Setup: Dissolve the purified 2,4,6-trichlorophenyl benzoate (3.01 g, 10 mmol, 1.0 equiv) in 40 mL of anhydrous DMF in a round-bottom flask.
-
Amine Addition: Add benzylamine (1.1 mL, 10 mmol, 1.0 equiv) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the disappearance of the TCP ester by TLC (e.g., 3:1 Hexanes:EtOAc). The amide product will appear as a more polar spot.
-
Work-up: Pour the reaction mixture into 200 mL of water and stir. A precipitate may form. Extract the aqueous mixture with EtOAc (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl (2 x 40 mL) to remove any unreacted amine, then with 1 M NaOH (2 x 40 mL) to remove the 2,4,6-trichlorophenol byproduct, and finally with brine (1 x 40 mL).
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude N-benzylbenzamide. Further purification can be achieved by recrystallization from EtOAc/hexanes.
Caption: Experimental workflow for a two-step amide synthesis.
Data Presentation & Optimization
The TCP ester activation method is versatile. The following table provides illustrative conditions for various substrate classes. Yields are highly dependent on the specific substrates and purification methods.
| Carboxylic Acid | Amine | Coupling Agent (Step A) | Solvent (Step B) | Temp (°C) | Typical Yield | Notes |
| Aromatic (e.g., 4-Nitrobenzoic acid) | Primary Aliphatic (e.g., Cyclohexylamine) | DCC | DCM or THF | 25 | >85% | Electron-withdrawing groups on the acid can accelerate the aminolysis step. |
| Aliphatic (e.g., Adipic acid) | Secondary Aliphatic (e.g., Diethylamine) | EDC·HCl | DMF | 25-50 | 70-90% | For diacids, stoichiometry must be carefully controlled to achieve mono- or di-amidation. |
| α,β-Unsaturated (e.g., Cinnamic acid) | Aniline | DCC | DMF | 50 | 75-85% | Higher temperatures may be needed for less nucleophilic amines like anilines. |
| Sterically Hindered (e.g., Pivalic acid) | Primary Aliphatic (e.g., Isopropylamine) | EDC·HCl | Acetonitrile | 80 (Reflux) | 60-75% | Steric hindrance on both partners requires more forcing conditions. |
Troubleshooting & Field-Proven Insights
-
Issue: Low yield of activated TCP ester (Step A).
-
Cause & Solution: Incomplete dehydration. Ensure all reagents and solvents are anhydrous. Use a slight excess (1.1-1.2 equiv) of both TCP and the coupling agent.
-
-
Issue: Slow or incomplete aminolysis (Step B).
-
Cause & Solution: Poor nucleophilicity of the amine or steric hindrance. Switch to a more polar aprotic solvent like DMF or NMP. Gently heat the reaction (40-80 °C). For extremely difficult couplings, a non-nucleophilic base (e.g., DIEA) can sometimes be added, though this is not typically necessary.
-
-
Issue: Difficulty removing DCU or EU byproduct.
-
Cause & Solution: The ureas produced from DCC and EDC can be challenging to remove. For DCC, filtering the crude reaction mixture is effective. For the more soluble urea from EDC, an acidic wash during work-up is crucial. Alternatively, using a "one-pot" protocol without isolating the TCP ester can circumvent this issue, though purification of the final amide may be more complex.
-
Safety & Handling
-
2,4,6-Trichlorophenol: This reagent is a suspected carcinogenic agent and should be handled with extreme care in a chemical fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbodiimides (DCC, EDC): These are potent allergens and sensitizers. Avoid inhalation of dust and skin contact.
-
Solvents: Anhydrous solvents like DCM and DMF have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The use of 2,4,6-trichlorophenyl esters as activated intermediates provides a powerful and reliable method for amide bond formation. The high reactivity of the ester, driven by the excellent leaving group ability of the trichlorophenoxide, allows for the coupling of a wide range of carboxylic acids and amines under generally mild conditions. The ability to isolate and purify the activated ester intermediate adds a layer of control and is particularly advantageous in complex, multi-step syntheses. This protocol serves as a robust starting point for researchers in drug discovery and chemical synthesis seeking to construct essential amide linkages.
References
-
Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]
-
Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. UCL (University College London). [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Gao, X., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]
-
How to Make Amides: Mechanism. (2014). YouTube. [Link]
-
Chen, X., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Making Amides from Carboxylic Acids. (2023). LibreTexts Chemistry. [Link]
-
Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. (2009). UCL Discovery. [Link]
-
2,4,6-Trichlorophenol. PubChem. [Link]
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Alonso, N., et al. (2015). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. ResearchGate. [Link]
-
2,4,6-Trichlorophenyl acetoacetate. PubChem. [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2017). MDPI. [Link]
-
Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
2-Naphthalenesulfonate. PubChem. [Link]
- Synthetic method of 2, 4, 6-trichlorophenol.
-
What Makes A Good Leaving Group? (2024). Master Organic Chemistry. [Link]
-
Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein. (2011). PubMed. [Link]
-
Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (2012). ResearchGate. [Link]
-
Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. (2022). DR-NTU. [Link]
-
Leaving group ability and solvent's effect. (2020). Chemistry Stack Exchange. [Link]
- Process for preparing 2,4,6-trichlorophenol.
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Step-by-step guide to using 2,4,6-Trichlorophenyl 2-naphthalenesulfonate as a coupling reagent
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 2,4,6-trichlorophenyl (TCP) sulfonate esters as robust coupling reagents, with a primary focus on the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] This guide will detail the underlying chemical principles, provide step-by-step protocols for the synthesis and application of these reagents, and discuss their advantages in the context of modern organic synthesis. We will explore the mechanism of action, reaction optimization, and the comparative reactivity of TCP sulfonate esters.
Introduction: The Role of Coupling Reagents in Synthesis
The formation of amide and sulfonamide bonds is a fundamental transformation in organic and medicinal chemistry.[2][3] These reactions typically involve the activation of a carboxylic or sulfonic acid, respectively, to facilitate nucleophilic attack by an amine.[4] A variety of coupling reagents have been developed to achieve high yields and minimize side reactions, particularly racemization in peptide synthesis.[5][6] While numerous reagents exist, the development of new, efficient, and cost-effective coupling agents remains an active area of research.
2,4,6-Trichlorophenyl (TCP) sulfonate esters have emerged as a valuable class of reagents for the synthesis of sulfonamides.[1] They offer distinct advantages, including the lower toxicity and cost of the 2,4,6-trichlorophenol leaving group compared to alternatives like pentafluorophenol (PFP).[1] Furthermore, the stability of TCP sulfonate esters allows for a broader range of chemical transformations to be performed on other parts of the molecule without affecting the activated sulfonate group.[1] This guide will provide the necessary theoretical and practical knowledge for the successful implementation of TCP sulfonate esters as coupling reagents in a laboratory setting.
Mechanism of Action: Activating the Sulfonyl Group
The core principle behind the use of 2,4,6-trichlorophenyl sulfonate esters as coupling reagents lies in the excellent leaving group ability of the 2,4,6-trichlorophenoxide anion. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring significantly stabilizes the resulting phenoxide, making it a facile leaving group.
The general mechanism for sulfonamide formation using a TCP sulfonate ester involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonate ester. This is analogous to a nucleophilic acyl substitution reaction.[7]
Diagram: General Mechanism of Sulfonamide Formation
Caption: Nucleophilic attack of the amine on the sulfonate ester leads to the formation of the sulfonamide and 2,4,6-trichlorophenol.
The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable sulfonamide bond and release the 2,4,6-trichlorophenol byproduct. The stability and reactivity of the TCP sulfonate ester can be modulated by the electronic properties of the 'R' group attached to the sulfonyl moiety.
Synthesis of 2,4,6-Trichlorophenyl Sulfonate Esters
A key advantage of TCP sulfonate esters is their straightforward synthesis from sulfonic acids.[1] This allows for the preparation of a wide variety of activated sulfonate esters tailored to specific synthetic needs. A common and effective method involves the activation of the sulfonic acid with triphenylphosphine ditriflate, followed by reaction with 2,4,6-trichlorophenol.[1]
Experimental Protocol: Synthesis of a TCP Sulfonate Ester
Materials:
-
Sulfonic acid (1.0 equiv)
-
Triphenylphosphine ditriflate (1.1 equiv)
-
2,4,6-Trichlorophenol (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Procedure:
-
To a solution of the sulfonic acid in anhydrous DCM at 0 °C under an inert atmosphere, add triphenylphosphine ditriflate portion-wise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2,4,6-trichlorophenol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2,4,6-trichlorophenyl sulfonate ester.
Yields for this reaction are generally moderate to excellent, depending on the specific sulfonic acid used.[1]
Application in Coupling Reactions: Sulfonamide Synthesis
TCP sulfonate esters are highly effective reagents for the synthesis of sulfonamides from a variety of amines, including primary and secondary aliphatic amines, as well as more challenging anilines.[1] The reaction conditions can be optimized to achieve high yields and purity.
Protocol 1: Sulfonamide Synthesis with Aliphatic Amines
Materials:
-
2,4,6-Trichlorophenyl sulfonate ester (1.0 equiv)
-
Aliphatic amine (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the TCP sulfonate ester in DCM or THF.
-
Add the aliphatic amine, followed by the tertiary base (TEA or DIPEA).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization.
Protocol 2: Sulfonamide Synthesis with Anilines
The coupling of TCP sulfonate esters with less nucleophilic anilines may require more forcing conditions to achieve good conversion.
Materials:
-
2,4,6-Trichlorophenyl sulfonate ester (1.0 equiv)
-
Aniline (1.2 equiv)
-
A suitable solvent such as N,N-Dimethylformamide (DMF) or by using microwave irradiation.
-
Standard workup and purification reagents
Procedure:
-
Dissolve the TCP sulfonate ester and the aniline in DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Alternatively, the reaction can be performed under microwave irradiation at a suitable temperature for a shorter duration (e.g., 120 °C for 30-60 minutes).[1]
-
After cooling to room temperature, perform an appropriate aqueous workup.
-
Purify the resulting sulfonamide by flash chromatography or recrystallization.
Diagram: Experimental Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis of sulfonamides using TCP sulfonate esters.
Advantages and Considerations
The use of 2,4,6-trichlorophenyl sulfonate esters as coupling reagents offers several notable advantages:
-
Cost-Effectiveness and Lower Toxicity: The precursor, 2,4,6-trichlorophenol, is less expensive and has a more favorable toxicity profile compared to pentafluorophenol.[1]
-
Reagent Stability: TCP sulfonate esters exhibit greater stability than their PFP counterparts, allowing for a wider range of functional group manipulations on the molecule prior to the coupling step.[1]
-
Versatility: These reagents are effective for coupling with a broad range of amines to form sulfonamides.[1]
Table 1: Comparison of TCP and PFP Sulfonate Esters
| Feature | 2,4,6-Trichlorophenyl (TCP) Sulfonate Esters | Pentafluorophenyl (PFP) Sulfonate Esters |
| Precursor Cost | Lower | Higher |
| Precursor Toxicity | Lower | Higher |
| Reactivity | Good | Higher |
| Stability | More stable | Less stable |
| Applications | Broad, including complex syntheses | Primarily for direct coupling |
Researchers should consider the following points when using TCP sulfonate esters:
-
Steric Hindrance: Highly sterically hindered amines may react slower and require more forcing conditions.
-
Byproduct Removal: The 2,4,6-trichlorophenol byproduct is acidic and can typically be removed by a basic aqueous wash during workup.
-
Reaction Monitoring: It is crucial to monitor the reaction progress to avoid side reactions or decomposition, especially when heating.
Safety Information
As with all chemical reagents, appropriate safety precautions must be taken when handling 2,4,6-trichlorophenyl sulfonate esters and their precursors.
-
2,4,6-Trichlorophenol: This compound is harmful if swallowed and causes skin and serious eye irritation. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[8] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2,4,6-Trichlorophenyl Sulfonate Esters: While specific safety data may not be available for all derivatives, they should be handled with care, assuming a similar or greater hazard profile to their precursors.
-
Solvents and Reagents: Adhere to the safety guidelines for all other solvents and reagents used in the synthesis and coupling reactions.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11]
Conclusion
2,4,6-Trichlorophenyl sulfonate esters are valuable and versatile coupling reagents for the synthesis of sulfonamides. Their stability, cost-effectiveness, and the reduced toxicity of their precursor make them an attractive alternative to other activating agents. The protocols and information provided in this guide are intended to enable researchers to effectively incorporate this methodology into their synthetic strategies for drug discovery and development.
References
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Application Notes and Protocols for the Synthesis of Sterically Hindered Sulfonamides using 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate
Introduction: Overcoming the Challenge of Steric Hindrance in Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. However, the synthesis of sulfonamides bearing sterically demanding substituents on the nitrogen atom presents a significant synthetic hurdle. Traditional methods, often relying on the reaction of sulfonyl chlorides with amines, can be inefficient for sterically hindered substrates.[1] This application note details a robust and efficient methodology for the synthesis of sterically hindered sulfonamides utilizing 2,4,6-trichlorophenyl 2-naphthalenesulfonate as a key intermediate. This approach leverages the advantageous properties of 2,4,6-trichlorophenol as a leaving group, offering a stable and highly reactive platform for the sulfonylation of challenging amine substrates.[2][3] The 2,4,6-trichlorophenyl (TCP) sulfonate esters provide a valuable alternative to the more common pentafluorophenyl (PFP) esters and sulfonyl chlorides, boasting benefits such as the lower toxicity and cost of the precursor, 2,4,6-trichlorophenol.[3]
Core Principle: The Role of Activated Sulfonate Esters
The central strategy of this protocol is the activation of the sulfonic acid moiety through the formation of a 2,4,6-trichlorophenyl ester. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring renders the 2,4,6-trichlorophenoxide a good leaving group, thereby facilitating the nucleophilic attack by even weakly nucleophilic or sterically encumbered amines. This two-step process, involving the initial formation of the activated ester followed by aminolysis, allows for a controlled and high-yielding synthesis of the desired sulfonamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Naphthalenesulfonyl chloride | ≥98% | Commercially Available | |
| 2,4,6-Trichlorophenol | ≥98% | Commercially Available | Toxic, handle with appropriate PPE.[4] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Sterically Hindered Amine (e.g., Di-tert-butylamine) | ≥98% | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |
| Diethyl Ether | Reagent Grade | Commercially Available | For workup and precipitation. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the synthesis of the activated sulfonate ester intermediate.
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthalenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
-
Add 2,4,6-trichlorophenol (1.05 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
Step 2: Base Addition and Reaction
-
Slowly add anhydrous triethylamine (TEA) (1.1 eq) to the stirred solution at 0 °C. The addition should be dropwise to control any exotherm.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Step 3: Workup and Purification
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated sodium bicarbonate solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel if necessary. The purified product should be a stable, crystalline solid.
Diagram of the Synthesis Workflow for this compound
Caption: Workflow for the synthesis of the activated sulfonate ester.
Part 2: Synthesis of Sterically Hindered Sulfonamide
This protocol details the aminolysis of the activated ester with a sterically hindered amine.
Step 1: Reaction Setup
-
In a dry reaction vessel, dissolve the purified this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.5 M concentration).
-
Add the sterically hindered amine (e.g., di-tert-butylamine) (1.5-2.0 eq) to the solution. The use of excess amine can help drive the reaction to completion.
Step 2: Reaction Conditions
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the specific amine. For particularly challenging substrates, higher temperatures may be required.[1]
-
Stir the reaction at the elevated temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting sulfonate ester.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x volume).
-
Combine the organic layers and wash with water (2 x volume) and then with brine (1 x volume) to remove residual DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure, sterically hindered sulfonamide.
Mechanism of Action
The efficacy of this method lies in a two-stage process that first activates the sulfonyl group and then allows for its reaction with a hindered nucleophile.
Diagram of the Reaction Mechanism
Caption: Two-step mechanism for hindered sulfonamide synthesis.
Troubleshooting and Key Considerations
-
Incomplete reaction in Part 1: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the sulfonyl chloride. If the reaction stalls, a slight excess of TEA can be added.
-
Low yield in Part 2: For extremely hindered or unreactive amines, increasing the reaction temperature (up to 100 °C) or reaction time may be necessary. The use of a stronger, non-nucleophilic base in place of excess amine can sometimes be beneficial, though care must be taken to avoid side reactions.[1]
-
Purification challenges: Sterically hindered sulfonamides can sometimes be difficult to crystallize. Chromatographic purification is generally reliable.
Conclusion
The use of this compound provides a powerful and versatile tool for the synthesis of sterically hindered sulfonamides. The stability of the activated ester intermediate, combined with the effective leaving group ability of 2,4,6-trichlorophenoxide, enables the formation of sulfonamide bonds that are challenging to construct using conventional methods. This protocol offers a reliable and scalable approach for researchers in drug discovery and development, facilitating access to novel and complex sulfonamide-containing molecules.
References
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3058–3061. Available at: [Link]
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. PubMed. Available at: [Link]
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Wilden, J. D., & Geldeard, L. J. (2007). Trichlorophenol (TCP) sulfonate esters: a selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides. Chemical Communications, (10), 1074-1076. Available at: [Link]
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Geldeard, L. J. (2009). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. UCL (University College London). Available at: [Link]
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. Available at: [Link]
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Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. UCL Discovery. Available at: [Link]
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. Available at: [Link]
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Buchwald, S. L., DeBergh, J. R., & Colombe, J. R. (2015). ChemInform Abstract: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ResearchGate. Available at: [Link]
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Wilden, J. D., & Geldeard, L. J. (2007). Trichlorophenol (TCP) Sulfonate Esters: A Selective Alternative to Pentafluorophenol (PFP) Esters and Sulfonyl Chlorides for the Preparation of Sulfonamides. ResearchGate. Available at: [Link]
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]
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Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. Available at: [Link]
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Müller, C. E., et al. (2002). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. Available at: [Link]
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Li, Y., et al. (2023). 2,4,6-Trichlorophenyl-Substituted[5]Triangulene with Enhanced Stability. MDPI. Available at: [Link]
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Szymanska, J. A., & Wtorkowska, A. (1996). The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties. PubMed. Available at: [Link]
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2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914. PubChem. Available at: [Link]
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Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. Available at: [Link]
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Gultekin, M. S., & Sasmaz, E. (2018). Degradation of 2,4,6-trichlorophenol With Peroxymonosulfate Catalyzed by Soluble and Supported Iron Porphyrins. PubMed. Available at: [Link]
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A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl2,2′:6′,2′′-Terpyridines. ResearchGate. Available at: [Link]
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Application Notes and Protocols: 2,4,6-Trichlorophenyl 2-naphthalenesulfonate in Fragment-Based Drug Discovery
Introduction: The Ascendancy of Covalent Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel lead compounds. By screening small, low-complexity molecules, FBDD efficiently explores chemical space and often yields highly ligand-efficient hits.[1] A significant evolution in this field is the increasing use of covalent fragments. These molecules incorporate a reactive electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on the target protein.[2] This approach offers distinct advantages, including the ability to achieve high potency and prolonged duration of action, often converting a weak, transient interaction into a durable and potent effect.[3][4]
Covalent FBDD is particularly adept at tackling challenging targets, such as those with shallow binding pockets or those previously deemed "undruggable."[5] The irreversible nature of the binding can overcome the low affinity that often limits reversible fragment screening.[3][6] This application note introduces 2,4,6-Trichlorophenyl 2-naphthalenesulfonate as a novel electrophilic fragment for covalent FBDD campaigns, detailing its properties, mechanism, and state-of-the-art protocols for its application.
Fragment Profile: this compound
This compound is a sulfonate ester designed for covalent fragment screening. Its structure consists of two key components: a naphthalene core, a common scaffold in medicinal chemistry known to participate in favorable binding interactions, and an activated sulfonate ester poised for covalent reaction.
The electrophilicity of the sulfur atom is enhanced by the 2,4,6-trichlorophenoxy group , an excellent leaving group due to the inductive electron-withdrawing effects of the three chlorine atoms. This controlled reactivity makes it a "tunable" warhead, capable of reacting with suitably positioned nucleophiles within a protein binding pocket without being overly reactive and non-specific. Research on related 2,4,6-trichlorophenyl (TCP) sulfonate esters has highlighted their stability and utility in synthesis, suggesting a favorable reactivity profile for selective covalent modification in a biological context.[7][8]
| Property | Value | Source |
| CAS Number | 1171919-42-8 | [9] |
| Molecular Formula | C₁₆H₉Cl₃O₃S | [9] |
| Molecular Weight | 387.67 g/mol | [9] |
| Melting Point | 128 - 130 °C | [9] |
| Proposed Warhead | Sulfonyl Electrophile | Inferred |
| Leaving Group | 2,4,6-Trichlorophenoxide | Inferred from[7][8] |
Proposed Mechanism of Covalent Modification
The primary mechanism of action for this fragment is the covalent modification of nucleophilic amino acid residues on a target protein. The process follows a two-step kinetic model, a common framework for understanding covalent inhibitors.[10][11]
-
Initial Reversible Binding (E•I): The fragment first binds non-covalently to the protein's active or allosteric site. The naphthalene core likely contributes significantly to this initial binding affinity through hydrophobic and π-stacking interactions.
-
Irreversible Covalent Bonding (E-I): Once the fragment is correctly oriented within the binding pocket, a suitably positioned nucleophilic residue (e.g., the thiol of cysteine, the amine of lysine, or the hydroxyl of serine/threonine/tyrosine) attacks the electrophilic sulfur atom. This results in the displacement of the 2,4,6-trichlorophenoxide leaving group and the formation of a stable sulfonamide or sulfonate ester linkage between the fragment and the protein.
This covalent tethering converts the initial, potentially weak, reversible interaction into a long-lasting, irreversible modification, enabling potent target inhibition.
Experimental Workflows and Protocols
The application of this compound in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and structural characterization.
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- 6. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 7. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 8. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 9. 2,4,6-trichlorophenyl naphthalene-2-sulfonate | 1171919-42-8 [sigmaaldrich.com]
- 10. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States | bioRxiv [biorxiv.org]
- 11. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of sulfonamides using 2,4,6-Trichlorophenyl 2-naphthalenesulfonate
Application Note & Protocol
Topic: Scale-up Synthesis of Sulfonamides using 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] The synthesis of these crucial compounds on an industrial scale, however, presents significant challenges. Traditional methods often rely on the use of highly reactive sulfonyl chlorides, which can be unstable and hazardous to handle, especially in large quantities.[2] This has driven the development of alternative, more robust synthetic strategies.
This application note provides a detailed guide to the scale-up synthesis of sulfonamides using this compound as a stable, crystalline, and highly reactive intermediate. This method offers several advantages over conventional approaches, including enhanced safety, greater stability of the sulfonating agent, and the use of less toxic and more cost-effective starting materials compared to alternatives like pentafluorophenyl (PFP) esters.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for sulfonamide synthesis.
Mechanism and Rationale: The Advantage of Activated Sulfonate Esters
The core of this methodology lies in the activation of a sulfonic acid as a 2,4,6-trichlorophenyl (TCP) ester. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring makes the 2,4,6-trichlorophenoxide an excellent leaving group, facilitating the subsequent nucleophilic attack by an amine to form the sulfonamide bond. This two-step approach, proceeding through a stable and isolable intermediate, offers superior control over the reaction compared to the direct use of sulfonyl chlorides.
The greater stability of TCP sulfonate esters compared to their PFP counterparts allows for a broader range of chemical transformations to be performed in their presence, offering greater flexibility in the synthesis of complex molecules.[1]
Caption: Overall workflow for sulfonamide synthesis.
Synthesis of this compound
The synthesis of the key intermediate, this compound, is achieved through the activation of 2-naphthalenesulfonic acid with triphenylphosphine ditriflate in the presence of 2,4,6-trichlorophenol.[1] This method provides the activated ester in moderate to excellent yields.
Caption: Synthesis of the key TCP sulfonate ester.
Protocol: Synthesis of this compound (Lab Scale)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-naphthalenesulfonic acid (1.0 eq), 2,4,6-trichlorophenol (1.1 eq), and triphenylphosphine (1.2 eq).
-
Reaction: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of 0.5 M with respect to the sulfonic acid. Cool the mixture to 0 °C in an ice bath.
-
Activation: While stirring, add trifluoromethanesulfonic anhydride (Tf2O) (1.1 eq) dropwise to the mixture over 30 minutes. Caution: The reaction is exothermic.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
Scale-up Synthesis of N-Benzyl-2-naphthalenesulfonamide
This section details the protocol for the synthesis of a model sulfonamide, N-benzyl-2-naphthalenesulfonamide, on a 100g scale using the pre-synthesized this compound.
Table 1: Key Process Parameters for Scale-up Synthesis
| Parameter | Value | Rationale |
| Scale | 100 g of this compound | Representative scale for process development. |
| Solvent | Acetonitrile or Tetrahydrofuran | Good solubility for reactants and products. |
| Amine Stoichiometry | 1.2 equivalents of Benzylamine | Ensures complete consumption of the limiting reagent. |
| Base | 1.5 equivalents of Triethylamine or DIPEA | Scavenges the liberated 2,4,6-trichlorophenol. |
| Reaction Temperature | 25-30 °C | Provides a balance between reaction rate and safety. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion. |
| Work-up | Aqueous wash and crystallization | Efficient purification method for this scale. |
Protocol: Scale-up Synthesis of N-Benzyl-2-naphthalenesulfonamide (100 g)
-
Reactor Setup: Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet with 100 g of this compound and 1 L of acetonitrile.
-
Reagent Addition: Start stirring and add benzylamine (1.2 eq) to the reactor.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the mixture over 30 minutes. An exotherm may be observed; maintain the internal temperature below 35 °C using the reactor jacket.
-
Reaction Monitoring: Stir the reaction mixture at 25-30 °C for 4-8 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the acetonitrile.
-
Aqueous Work-up: To the residue, add 1 L of ethyl acetate and 500 mL of 1 M hydrochloric acid. Stir for 15 minutes and then transfer to a separatory funnel.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and treat with activated charcoal if color impurities are present.
-
Crystallization: Concentrate the organic layer to a volume of approximately 300 mL and add 600 mL of heptane to induce crystallization. Cool the mixture to 0-5 °C and stir for 2 hours.
-
Isolation and Drying: Isolate the solid product by filtration, wash with cold heptane, and dry in a vacuum oven at 50 °C to a constant weight.
Table 2: Expected Data and Characterization
| Parameter | Expected Value/Method |
| Yield | 85-95% |
| Purity (HPLC) | >99% |
| Melting Point | Consistent with literature values |
| ¹H NMR, ¹³C NMR | Spectra consistent with the desired structure |
| Mass Spectrometry | Correct molecular ion peak observed |
Troubleshooting and Safety Considerations
Troubleshooting
-
Incomplete reaction: If the reaction stalls, consider a slight increase in temperature (to 40-50 °C) or an extended reaction time. Ensure the amine and base are of high purity and added in the correct stoichiometry.
-
Low yield during work-up: Product may be lost if an emulsion forms during the aqueous washes. If this occurs, the addition of brine can help to break the emulsion. Ensure complete precipitation during crystallization by allowing sufficient time at a low temperature.
-
Product Oiling Out: If the product "oils out" instead of crystallizing, try a different solvent system for crystallization or use seed crystals to induce crystallization.
Safety Considerations
-
Reagents: 2,4,6-Trichlorophenol is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Acetonitrile and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Exotherms: The addition of the base can be exothermic. Maintain careful control over the addition rate and monitor the internal temperature of the reactor. Ensure a cooling system is in place and operational.
Conclusion
The use of this compound provides a safe, efficient, and scalable method for the synthesis of sulfonamides. The stability of the key intermediate allows for better process control and a more favorable safety profile compared to traditional methods using sulfonyl chlorides. The protocols detailed in this application note offer a robust framework for the development of large-scale sulfonamide syntheses in both academic and industrial settings.
References
-
Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Doctoral thesis, UCL (University College London). [Link]
-
Geldeard, L. J. (2009). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. University College London. [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate
Welcome to the technical support center for improving the yield of sulfonamide synthesis using 2,4,6-trichlorophenyl 2-naphthalenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance your experimental success.
The use of 2,4,6-trichlorophenyl (TCP) sulfonate esters offers a significant advantage in sulfonamide synthesis due to the lower toxicity and reduced cost of 2,4,6-trichlorophenol compared to other activating groups like pentafluorophenyl (PFP) esters.[1][2] This guide will walk you through common challenges and provide solutions to maximize your yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my sulfonamide yield consistently low?
Answer: Low yields in sulfonamide synthesis can be attributed to several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.
-
-
Hydrolysis of the Sulfonating Agent: this compound can be susceptible to hydrolysis, though it is generally more stable than reagents like sulfonyl chlorides.[1][3]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize moisture contamination.
-
-
Suboptimal Base Selection: The choice and amount of base are critical for efficient sulfonylation.[4]
-
Solution: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is typically used to neutralize the liberated 2,4,6-trichlorophenol without competing with the amine nucleophile. Ensure you are using the correct stoichiometry of the base.
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can exhibit lower reactivity.
-
Solution: For challenging amines, increasing the reaction temperature or using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction rate. In some cases, a stronger, non-nucleophilic base may be required to fully deprotonate the amine.
-
Question 2: I am observing significant amounts of unreacted starting materials. What should I do?
Answer: The presence of unreacted starting materials, particularly the amine, is a common issue.
-
Stoichiometry: An incorrect stoichiometric ratio of reactants is a likely cause.
-
Solution: While a 1:1 ratio is theoretically sound, using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
Insufficient Activation: The sulfonating agent may not be sufficiently reactive under the chosen conditions.
-
Solution: As mentioned, adjusting the temperature or solvent can improve reactivity. For particularly unreactive amines, a more activated sulfonate ester might be considered, though 2,4,6-trichlorophenyl esters are generally effective.[1]
-
Question 3: How can I minimize the formation of side products?
Answer: Side product formation can complicate purification and reduce the yield of your desired sulfonamide.
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes react twice to form a bis-sulfonated product.
-
Solution: Using a larger excess of the primary amine can statistically favor the mono-sulfonated product. Alternatively, controlling the addition of the this compound by adding it slowly to the reaction mixture can also minimize this side reaction.
-
-
Reaction with Solvent: Nucleophilic solvents can potentially react with the sulfonating agent.
-
Solution: Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Question 4: What are the best practices for purifying my sulfonamide product?
Answer: Effective purification is crucial for obtaining a high-purity final product. The primary byproduct to remove is 2,4,6-trichlorophenol.
-
Liquid-Liquid Extraction: This is a fundamental first step in the workup.
-
Solution: After the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with an aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to remove the acidic 2,4,6-trichlorophenol. Follow with a brine wash to remove residual water.
-
-
Recrystallization: This is an effective method for purifying solid sulfonamides.
-
Solution: Choose a solvent system in which your sulfonamide is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the preferred method.[5]
-
Solution: Use silica gel as the stationary phase and a solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to separate your desired sulfonamide from any remaining impurities.
-
Experimental Protocol: Synthesis of a N-Substituted 2-Naphthalenesulfonamide
This protocol provides a general procedure for the synthesis of a sulfonamide using this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.1-1.2 eq) and dissolve it in anhydrous DCM.
-
Add the base (Et3N or DIPEA, 1.5-2.0 eq) to the stirred solution.
-
In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the sulfonating agent to the stirred amine solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Recommendation | Impact on Yield |
| Amine Stoichiometry | 1.1 - 1.2 equivalents | Using a slight excess can drive the reaction to completion. |
| Base | Triethylamine, DIPEA | A non-nucleophilic base prevents competitive side reactions. |
| Solvent | Anhydrous DCM, THF, ACN | Anhydrous conditions prevent hydrolysis of the sulfonating agent. |
| Temperature | Room Temperature to 40 °C | Higher temperatures can increase the rate for less reactive amines. |
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low sulfonamide yield.
References
-
Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Doctoral thesis, UCL (University College London). [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. PMC. [Link]
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT DSpace. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
-
Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. [Link]
-
ResearchGate. (2025). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
ResearchGate. (2024). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]
Sources
Side reactions and byproduct formation when using 2,4,6-Trichlorophenyl 2-naphthalenesulfonate
Welcome to the technical support center for 2,4,6-Trichlorophenyl 2-naphthalenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its application. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.
I. Introduction to this compound
This compound is a versatile reagent, often employed in the synthesis of sulfonamides, a critical structural motif in numerous pharmaceuticals.[1][2] Its utility stems from the 2,4,6-trichlorophenyl (TCP) group, which functions as an effective leaving group, facilitating the formation of sulfonamide bonds. Compared to its predecessor, pentafluorophenyl (PFP) sulfonate esters, TCP sulfonates offer the advantages of lower toxicity and reduced cost of the starting material, 2,4,6-trichlorophenol.[1][2]
While a robust reagent, its use is not without potential pitfalls. Understanding the common side reactions and byproduct formation is crucial for optimizing reaction conditions and ensuring the purity of the final product. This guide will address these issues in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is sluggish or incomplete. What are the potential causes and how can I improve the reaction rate?
A1: Incomplete conversion is a common issue that can often be traced back to several factors. Let's break down the likely culprits and their solutions.
-
Insufficient Activation: The formation of the sulfonamide bond relies on the nucleophilic attack of an amine on the sulfonate ester. If the amine is weakly nucleophilic (e.g., an aniline), the reaction may be slow.
-
Troubleshooting:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Microwave irradiation can also be an effective method for accelerating these reactions.[2]
-
Base Catalysis: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or 2,4,6-collidine, can deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.[3]
-
-
-
Steric Hindrance: A sterically bulky amine or a hindered sulfonate ester can significantly slow down the reaction rate.
-
Troubleshooting:
-
Prolonged Reaction Time: Simply extending the reaction time may be sufficient to achieve complete conversion.
-
Alternative Reagents: In cases of severe steric hindrance, consider using a less hindered coupling agent if possible.
-
-
Q2: I'm observing the formation of 2,4,6-trichlorophenol as a major byproduct. Why is this happening and how can I minimize it?
A2: The presence of 2,4,6-trichlorophenol (TCP) is a clear indication of the hydrolysis of your starting material or an activated intermediate.
-
Causality: this compound, like other sulfonate esters, is susceptible to hydrolysis, particularly under alkaline or aqueous conditions.[4] The presence of water in your reaction solvent or reagents is the most common cause.
-
Troubleshooting Protocol: Minimizing Hydrolysis
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents (e.g., dichloromethane, acetonitrile, THF) are freshly distilled from an appropriate drying agent. Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Control of Base Addition: If a base is required, add it slowly to the reaction mixture to avoid localized areas of high basicity that can promote hydrolysis.
-
-
Visualizing the Hydrolysis Pathway:
Caption: Hydrolysis of the starting material.
Q3: My final product is contaminated with an unknown impurity that has a similar polarity. What could it be and how do I remove it?
A3: A common, yet often overlooked, side reaction is the formation of N-sulfonated ureas, especially when using carbodiimide-based coupling agents in conjunction with your sulfonate ester for other transformations in the synthetic sequence.[5]
-
Origin of Impurity: If your synthetic route involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation elsewhere in the molecule, these can react with the sulfonamide product to form stable N-sulfonated urea adducts.[5][6]
-
Purification Strategy:
-
Chromatography: Careful optimization of column chromatography conditions (e.g., gradient elution, different solvent systems) is often the most effective method for separating these closely related impurities.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.
-
-
Data Summary: Common Byproducts and Their Origin
| Byproduct | Origin | Recommended Removal Method |
| 2,4,6-Trichlorophenol | Hydrolysis of the starting material. | Aqueous work-up with a mild base (e.g., NaHCO₃), followed by chromatography. |
| 2-Naphthalenesulfonic acid | Hydrolysis of the starting material.[7] | Aqueous work-up. |
| N-Sulfonated Ureas | Reaction with carbodiimide coupling agents.[5] | Column chromatography, recrystallization. |
Q4: I'm working on a multi-step synthesis and need to perform other transformations on my molecule containing the TCP sulfonate ester. How stable is this group?
A4: One of the significant advantages of 2,4,6-trichlorophenyl sulfonate esters is their relatively high stability compared to other activated esters like PFP sulfonates.[1][2] This stability allows for a broader range of chemical transformations to be performed on other parts of the molecule without affecting the sulfonate ester.
-
Compatibility:
-
Palladium Chemistry: TCP sulfonates have been shown to be stable under various palladium-catalyzed cross-coupling conditions, allowing for the synthesis of more complex molecules.[1][2]
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the TCP sulfonate group can be compatible with standard Fmoc deprotection and coupling conditions.[8][9] However, careful selection of reagents is crucial to avoid side reactions.
-
-
Experimental Workflow: Assessing Stability
Caption: Workflow for testing reagent stability.
III. Concluding Remarks
This compound is a valuable tool in modern organic synthesis. A thorough understanding of its reactivity and potential side reactions is paramount for its successful application. By implementing the troubleshooting strategies outlined in this guide, researchers can overcome common experimental hurdles and achieve their synthetic goals with greater efficiency and product purity.
IV. References
-
Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. UCL (University College London). Available at: [Link]
-
UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Available at: [Link]
-
ResearchGate. (2014). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Available at: [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]
-
Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095–8101. Available at: [Link]
-
Khan, K. M., Shah, Z., Ahmad, V. U., Khan, M., Taha, M., Rahim, F., Jahan, H., Perveen, S., & Choudhary, M. I. (2011). Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein. Medicinal Chemistry, 7(6), 572–580. Available at: [Link]
-
Adegoke, K. A., Adekola, F. A., Fatoki, O. S., & Ximba, B. J. (2017). Adsorptive removal of 2,4,6-trichlorophenol in aqueous solution using calcined kaolinite-biomass composites. Journal of Environmental Management, 193, 466–476. Available at: [Link]
-
National Institutes of Health. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Available at: [Link]
-
Google Patents. (n.d.). CN104311396A - Synthetic method of 2, 4, 6-trichlorophenol. Available at:
-
Chen, Y. H., Chang, C. Y., Huang, S. F., Shang, N. C., Chiu, C. Y., Yu, Y. H., Chiang, P. C., Shie, J. L., & Chiou, C. S. (2005). Decomposition of 2-naphthalenesulfonate in electroplating solution by ozonation with UV radiation. Journal of Hazardous Materials, 118(1-3), 177–183. Available at: [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Shang, N. C., Yu, Y. H., Ma, Y. S., & Chang, C. Y. (2003). Decomposition of 2-naphthalenesulfonate in aqueous solution by ozonation with UV radiation. Water Research, 37(10), 2379–2386. Available at: [Link]
-
National Institutes of Health. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Available at: [Link]
-
PubChem. (n.d.). 2,4,6-Trichlorophenol. Available at: [Link]
-
BioResources. (n.d.). Remediation of 2,4,6-trichlorophenol from aqueous solution by raw and chemical modified date palm stone biomass: Kinetics and isotherms studies. Available at: [Link]
-
National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]
-
Google Patents. (n.d.). EP0299892A1 - Process for preparing 2,4,6-trichlorophenol. Available at:
-
Goel, M., Hong, Q., & Misra, R. (1998). Sonophotochemical Destruction of Aqueous Solution of 2,4,6-trichlorophenol. Ultrasonics Sonochemistry, 5(2), 53–61. Available at: [Link]
-
National Institutes of Health. (2017). Removal of precursors and disinfection by-products (DBPs) by membrane filtration from water; a review. Available at: [Link]
-
World Health Organization. (n.d.). 4.10 2,4-D and its salts and esters (E). Available at: [Link]
-
Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Available at: [Link]
-
Google Patents. (n.d.). WO1991007383A1 - Process for the hydrolysis of alpha-naphthalene sulphonic acid in a.... Available at:
-
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]
-
Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives. Available at:
-
Google Patents. (n.d.). US9012365B2 - Compatibility agents for herbicidal formulations comprising 2,4-(Dichlorophenoxy) acetic acid salts. Available at:
-
ResearchGate. (2018). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Available at: [Link]
-
YouTube. (2023). Synthesis of Sodium Napthalene-2-Sulphonate (precursor to 2-napthol). Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Available at: [Link]
-
Google Patents. (n.d.). US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid. Available at:
Sources
- 1. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 2. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
- 8. Emerging Trends in Solid State Phase Peptide Synthesis | Blog [aurigeneservices.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Peptide Coupling with 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing peptide coupling reactions using 2,4,6-trichlorophenyl 2-naphthalenesulfonate. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of your peptide synthesis experiments. As a novel activating reagent, understanding its behavior is key to achieving high-yield, high-purity peptides. This center is structured to address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and application of this compound in peptide synthesis.
Q1: What is the proposed mechanism of action for this compound in peptide coupling?
A1: this compound is presumed to function as a potent activating agent for the carboxyl group of an N-protected amino acid. The proposed mechanism involves a two-step process:
-
Formation of a Mixed Anhydride: The reaction is initiated by a base, which deprotonates the carboxylic acid of the N-protected amino acid. The resulting carboxylate then attacks the sulfur atom of the this compound. This leads to the formation of a highly reactive mixed anhydride intermediate and the displacement of the 2,4,6-trichlorophenoxide as a leaving group.
-
Nucleophilic Attack by the Amine: The free amino group of the second amino acid (or peptide) then acts as a nucleophile, attacking the carbonyl carbon of the mixed anhydride. This forms the desired peptide bond and releases 2-naphthalenesulfonate as a byproduct.
The high reactivity of this system is attributed to the excellent leaving group ability of both the 2,4,6-trichlorophenoxide and the subsequent 2-naphthalenesulfonate.
Caption: Proposed mechanism of peptide bond formation.
Q2: What are the recommended starting conditions for a typical coupling reaction?
A2: For a standard solid-phase peptide synthesis (SPPS) coupling, a good starting point would be:
| Parameter | Recommended Starting Condition | Rationale |
| Stoichiometry | 1.5-2.0 eq. N-protected amino acid | Ensures the reaction goes to completion. |
| 1.5-2.0 eq. This compound | Matches the stoichiometry of the amino acid. | |
| 3.0-4.0 eq. Base (e.g., DIEA) | Neutralizes the in situ formed salts and drives the reaction. | |
| Solvent | Anhydrous DMF or NMP | Good solvation for both reagents and the growing peptide chain is crucial for reaction efficiency.[1] |
| Temperature | Room temperature (20-25°C) | A good starting point to balance reaction rate and minimize side reactions. |
| Reaction Time | 1-2 hours | Monitor the reaction progress to determine the optimal time. |
Q3: Which bases are suitable for this coupling reaction?
A3: The choice of base is critical to prevent side reactions, particularly racemization.[2] Non-nucleophilic, sterically hindered bases are highly recommended.
| Base | pKa of Conjugate Acid | Suitability |
| N,N-Diisopropylethylamine (DIEA) | ~10.75 | Highly Recommended. Sterically hindered and non-nucleophilic. |
| 2,4,6-Collidine | ~7.4 | Recommended. Weaker base, can be beneficial for reducing racemization of sensitive amino acids.[3] |
| N-Methylmorpholine (NMM) | ~7.4 | Use with caution. Less sterically hindered than DIEA, may increase the risk of side reactions. |
| Triethylamine (TEA) | ~10.75 | Not Recommended. Can promote racemization and other side reactions due to its smaller steric profile. |
Q4: How can I monitor the progress of the coupling reaction?
A4: Monitoring the disappearance of the free amine on the solid-phase support is essential. The most common qualitative methods are:
-
Kaiser Test (Ninhydrin Test): Detects primary amines. A blue bead color indicates an incomplete reaction. This test is not reliable for N-terminal proline (a secondary amine).
-
Chloranil Test or Isatin Test: Used to detect secondary amines like proline. A blue color indicates an incomplete reaction.
For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC-MS to determine the extent of conversion.
Troubleshooting Guide
This guide provides solutions to common problems encountered during peptide synthesis.
Sources
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Hydrolysis of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate
Welcome to the technical support center for 2,4,6-trichlorophenyl 2-naphthalenesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust synthetic intermediate. While 2,4,6-trichlorophenyl (TCP) sulfonate esters are known for their enhanced stability compared to other activated sulfonates, understanding the conditions that can lead to unwanted hydrolysis is critical for maximizing reaction yields and ensuring product purity.[1] This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: I'm observing low yields and my analytical data (LCMS/NMR) shows the presence of 2-naphthalenesulfonic acid and 2,4,6-trichlorophenol. What is the likely cause? A: This is a classic sign of unintended hydrolysis of the sulfonate ester bond. The most common culprits are the presence of water in your reaction, the use of a strong or nucleophilic base, elevated reaction temperatures, or prolonged exposure to aqueous conditions during the workup procedure.[2][3]
Q2: How stable is this compound to acidic conditions? A: Most sulfonate esters, including this one, are generally stable to moderately acidic conditions.[4] However, exposure to hot, strong acids (e.g., refluxing in 6M HCl or 48% HBr) can induce cleavage and should be avoided.[4] For most synthetic applications not requiring harsh acidic environments, the ester will remain intact.
Q3: What are the best solvents to use to prevent hydrolysis? A: The ideal choice is always a high-purity, anhydrous aprotic solvent . Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), toluene, or 1,4-dioxane. The critical factor is the exclusion of water, which is a necessary reactant for hydrolysis.[2][5]
Q4: My reaction requires a base. Which one should I choose to avoid cleaving the ester? A: The choice of base is critical. Avoid strong, nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOMe, KOtBu), as these readily attack the electrophilic sulfur atom, leading to rapid hydrolysis.[6][7] Opt for non-nucleophilic, sterically hindered organic bases (e.g., DBU, DIPEA) or weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃).
Q5: How should I properly neutralize my reaction and perform the aqueous workup without causing hydrolysis? A: Perform all aqueous washes with ice-cold solutions to dramatically slow the kinetics of hydrolysis.[3] For neutralization, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] The cessation of CO₂ evolution provides a visual cue that the acid has been neutralized. Avoid strong bases entirely. Work efficiently to minimize the contact time between the organic layer containing your product and the aqueous phase.
Section 2: In-Depth Troubleshooting Guide
If you are consistently experiencing product loss due to hydrolysis, use this guide to diagnose and rectify the issue. The following decision tree provides a logical workflow for identifying the source of the problem.
Caption: Troubleshooting decision tree for diagnosing hydrolysis.
Section 3: Mechanistic Insights: Understanding Why Hydrolysis Occurs
The hydrolysis of sulfonate esters in the presence of a base, such as hydroxide, proceeds via nucleophilic attack on the electron-deficient sulfur atom.[6][7] This reaction can be either a concerted process or a stepwise one involving a pentavalent intermediate.[8][9] The electron-withdrawing nature of the sulfonyl group and the stability of the 2,4,6-trichlorophenoxide leaving group make the sulfur atom highly electrophilic and susceptible to this attack.
The relative stability of the TCP sulfonate ester can be attributed in part to the steric hindrance provided by the two chlorine atoms in the ortho positions of the phenyl ring.[1] These bulky groups partially shield the sulfur atom, slowing the approach of nucleophiles compared to less hindered esters. However, this steric protection can be overcome by strong nucleophiles, high temperatures, or prolonged reaction times.
Caption: Mechanism of base-catalyzed sulfonate ester hydrolysis.
Section 4: Validated Experimental Protocols
Adherence to rigorous experimental technique is the most effective way to prevent hydrolysis.
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel, etc.) is thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours (or overnight). Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent & Solvent Preparation: Use only freshly opened bottles of anhydrous solvents or solvents purified by passing through a solvent purification system. Ensure all solid reagents are dry and have been stored in a desiccator.
-
Reaction Setup: Charge the reaction flask with the this compound and any other solid reagents under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous solvent via a cannula or a dry syringe.
-
Reagent Addition: Add any liquid reagents (e.g., a non-nucleophilic base) dropwise via a dry syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system. Monitor the reaction by TLC or LCMS to confirm the stability of the starting material.
Protocol 2: Optimized Aqueous Workup to Minimize Hydrolysis
-
Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
Quench (if necessary): If the reaction contains highly reactive species, quench it appropriately at 0 °C before adding bulk water (e.g., by slowly adding a saturated solution of ammonium chloride).
-
Dilution: Dilute the cold reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Neutralization/Wash: Transfer the mixture to a separatory funnel. Add an equal volume of ice-cold, saturated aqueous NaHCO₃ solution . Swirl the unstoppered funnel to control any initial gas evolution, then stopper and shake gently, venting frequently.[3] Separate the layers promptly.
-
Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This step helps to remove the bulk of the dissolved water from the organic phase.[3]
-
Drying and Concentration: Drain the organic layer into a flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Stir for 15-30 minutes. Filter or decant the solution and concentrate the solvent under reduced pressure.
Section 5: Data Summary Tables
Table 1: Recommended Reaction Solvents
| Solvent | Abbreviation | Type | Rationale for Use |
| Dichloromethane | DCM | Aprotic, Non-polar | Excellent solubility for many organics, easy to remove. |
| Tetrahydrofuran | THF | Aprotic, Polar | Good general-purpose solvent, but must be free of peroxides. |
| Acetonitrile | MeCN | Aprotic, Polar | Useful for reactions requiring a polar aprotic medium. |
| Toluene | - | Aprotic, Non-polar | Can be used for higher temperature reactions (if required). |
Table 2: Comparison of Bases for Reactions
| Base | Type | pKa (Conjugate Acid) | Recommendation & Rationale |
| Sodium Hydroxide (NaOH) | Strong, Nucleophilic | ~15.7 | AVOID . Highly nucleophilic; will readily hydrolyze the ester. |
| Potassium tert-butoxide (KOtBu) | Strong, Nucleophilic | ~19 | AVOID . Strong nucleophile and base; will cause hydrolysis. |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic Organic | ~10.7 | RECOMMENDED . Sterically hindered, preventing nucleophilic attack. |
| Potassium Carbonate (K₂CO₃) | Weak Inorganic | ~10.3 | RECOMMENDED . Generally non-nucleophilic and effective for many reactions. |
| Sodium Bicarbonate (NaHCO₃) | Weak Inorganic | ~10.3 | RECOMMENDED for Workup . Too weak for many reactions, but ideal for safe neutralization. |
By implementing these strategies, you can significantly mitigate the risk of hydrolysis, ensuring the successful application of this compound in your synthetic endeavors.
References
-
Guthrie, J. P. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available at: [Link]
-
Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10, 8095-8101. Available at: [Link]
-
ResearchGate. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF. Available at: [Link]
-
Mori, A., Nagayama, M., & Mandai, H. (1974). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. NIPPON KAGAKU KAISHI. Available at: [Link]
-
Oae, S., & Asai, N. (1978). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
DeBergh, J. R., et al. (2013). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Diverse reactivity of arylsulfonate phenol esters. Available at: [Link]
-
Royal Society of Chemistry. (2018). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science. Available at: [Link]
-
PQRI. (n.d.). Sulfonate Esters - How Real is the Risk? Available at: [Link]
-
Uniproma. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Available at: [Link]
-
Nader, B. S., et al. (1995). Synthesis and Preliminary Evaluation of Aryl Arenesulfonate Esters as Potential Intermediate Temperature Fluids. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available at: [Link]
-
Novatia, LLC. (2010). A Kinetic Study of Sulfonate Ester Formation in Reaction Mixtures. Available at: [Link]
-
PQRI. (n.d.). Sulfonate Esters – How Real is the Risk?. Available at: [Link]
-
Geldeard, L. J. (2009). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Available at: [Link]
Sources
- 1. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 2. carbodiimide.com [carbodiimide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pqri.org [pqri.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate Reaction Products
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of crude products from reactions involving 2,4,6-trichlorophenyl 2-naphthalenesulfonate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.
I. Troubleshooting Guide: Common Purification Issues
This section addresses common problems observed during the purification of this compound and its derivatives. Each issue is analyzed with probable causes and actionable solutions.
Issue 1: Oily Product or Failure to Crystallize
Question: My final product, which is expected to be a solid, is an oil or refuses to crystallize from the crude reaction mixture. What are the possible reasons and how can I resolve this?
Probable Causes & Solutions:
-
Presence of Impurities: Unreacted starting materials, such as 2,4,6-trichlorophenol or 2-naphthalenesulfonyl chloride, and various side-products can act as eutectic contaminants, significantly lowering the melting point of the mixture and inhibiting crystallization.
-
Solution: Begin with a liquid-liquid extraction to remove water-soluble impurities. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like residual sulfonic acids or phenols. Follow this with a wash with a dilute acid and then brine.[1] For persistent oils, column chromatography is a highly effective method for separating the desired sulfonate ester from non-polar and closely related impurities.[1][2][3][4]
-
-
Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice formation.
-
Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. Techniques like co-evaporation with a solvent in which the product is sparingly soluble (e.g., hexanes) can help remove stubborn residual solvents.
-
-
Incorrect Crystallization Solvent: The chosen solvent may be too good a solvent, preventing the product from precipitating.
-
Solution: Experiment with a range of solvent systems. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Often, a binary solvent system (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) provides the best results, allowing for fine-tuning of the polarity.
-
-
Surfactant-like Behavior: Aryl sulfonates can sometimes exhibit surfactant-like properties, leading to the formation of foams or gels instead of well-defined crystals.[5]
-
Solution: If foaming is observed during recrystallization, try stirring the solution as it cools.[5] Adjusting the crystallization temperature and stirring speed can influence crystal morphology.[5] In some cases, converting the sulfonate to a different salt form (e.g., potassium or cesium) might improve its crystallization behavior.[5]
-
Issue 2: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What could be causing this and how can I improve my recovery?
Probable Causes & Solutions:
-
Hydrolysis on Silica Gel: Sulfonate esters are susceptible to hydrolysis, and the slightly acidic nature of standard silica gel can catalyze this degradation, especially in the presence of protic solvents.[3][4][6][7]
-
Solution:
-
Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine (typically 1% in the eluent). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Work Quickly: Do not let the product sit on the column for an extended period. Elute the compound as efficiently as possible.
-
-
-
Irreversible Adsorption: Highly polar sulfonate esters can bind strongly to the silica gel, leading to poor recovery.
-
Solution: Gradually increase the polarity of the eluent to ensure the product is effectively desorbed from the stationary phase. A gradient elution is often more effective than an isocratic one. For very polar compounds, adding a small amount of a more polar solvent like methanol to the eluent can be beneficial.
-
-
Product Instability: The 2,4,6-trichlorophenyl group makes the sulfonate ester a potent electrophile, potentially leading to decomposition on the column.[1][8]
-
Solution: Perform a small-scale trial to assess the stability of your compound on silica gel before committing the entire batch. A simple test is to spot the compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (decomposition products) have appeared.
-
Issue 3: Presence of Unreacted 2,4,6-trichlorophenol in the Final Product
Question: My purified product is contaminated with 2,4,6-trichlorophenol. How can I effectively remove it?
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.
-
Ineffective Work-up: Standard aqueous work-ups may not completely remove the relatively non-polar 2,4,6-trichlorophenol.
Solutions:
-
Base Wash: A thorough wash of the organic layer with an aqueous solution of a moderately strong base, such as sodium carbonate or a dilute sodium hydroxide solution (e.g., 1M NaOH), will deprotonate the phenol, forming the water-soluble sodium 2,4,6-trichlorophenoxide, which will partition into the aqueous phase.[1]
-
Recrystallization: If the phenol co-crystallizes with the product, a carefully chosen recrystallization solvent system can help. The difference in polarity between the sulfonate ester and the phenol can be exploited.
-
Chromatography: If other methods fail, flash column chromatography is a reliable method for separating the more polar sulfonate ester from the less polar 2,4,6-trichlorophenol.
Issue 4: Unexpected Side Products Detected by LC-MS or NMR
Question: I am observing unexpected masses or signals in my analytical data. What are the likely side products in reactions involving this compound?
Probable Causes & Solutions:
-
Hydrolysis Products: The most common side product is the corresponding sulfonic acid (2-naphthalenesulfonic acid) and 2,4,6-trichlorophenol, resulting from the hydrolysis of the ester.[4][6][7] This can occur during the reaction or work-up.
-
Solution: Ensure anhydrous reaction conditions and minimize exposure to water during the work-up and purification.
-
-
Products of N-Sulfonylation (if amines are present): If the reaction is intended for O-sulfonylation in the presence of a molecule with both hydroxyl and amino groups, competitive N-sulfonylation can occur, leading to the formation of a sulfonamide.[8][9]
-
Solution: This requires optimization of the reaction conditions (e.g., choice of base, temperature) to favor O-sulfonylation. Protecting the amine group may be necessary.
-
-
Rearrangement Products: While less common for this specific sulfonate, other sulfonate esters can undergo rearrangements under certain conditions.
-
Solution: Careful analysis of the spectroscopic data (2D NMR) will be necessary to identify the structure of the unexpected product and subsequently adjust reaction conditions to avoid its formation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the purification of a crude reaction mixture containing this compound?
A1: A multi-step approach is generally most effective:
-
Aqueous Work-up: Start with a liquid-liquid extraction. Wash the organic layer sequentially with a dilute acid, a dilute base (e.g., NaHCO3 solution), and brine to remove the bulk of ionic and water-soluble impurities.
-
Drying and Concentration: Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Crystallization: Attempt to crystallize the product from a suitable solvent or solvent system. This is often the most efficient way to obtain highly pure material.
-
Column Chromatography: If crystallization is unsuccessful or does not provide the desired purity, use flash column chromatography. Be mindful of the potential for hydrolysis on silica gel and take appropriate precautions as outlined in Issue 2.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool. Use an appropriate eluent system to achieve good separation between your product, starting materials, and any byproducts. Staining with potassium permanganate or visualization under UV light can help to identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10]
Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?
A3: Yes. 2,4,6-trichlorophenol is toxic and a skin irritant.[11] Sulfonyl chlorides are corrosive and react with moisture, releasing HCl. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: My product appears to be a foam-like solid after recrystallization. Is this acceptable?
A4: While a foam-like or fluffy solid can be pure, it often traps solvent and can be difficult to handle. This morphology can be a result of rapid crystallization or the surfactant-like properties of some aryl sulfonates.[5] To obtain more crystalline material, try slowing down the crystallization process by cooling the solution more slowly or by using a vapor diffusion crystallization technique. Stirring during crystallization can also promote the formation of more regular crystals.[5]
Q5: What are the potential genotoxic impurities that could arise from this chemistry?
A5: While the main components are not typically considered genotoxic, impurities arising from starting materials or side reactions could be. For instance, if the synthesis of the 2-naphthalenesulfonyl chloride involved residual alcohols (e.g., methanol, ethanol) and sulfonic acids, there is a theoretical possibility of forming mutagenic alkyl sulfonate impurities.[12][13][14] However, the formation of such esters from a sulfonic acid and an alcohol is generally a very slow and thermodynamically unfavorable reaction, especially after the acid has been neutralized by a base in the reaction mixture.[14] Regulatory guidelines are stringent regarding such impurities, and if there is any concern, dedicated analytical methods (e.g., LC-MS/MS) should be employed to test for their presence.[10]
III. Experimental Protocols & Data
Protocol 1: General Aqueous Work-up
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with 1M HCl (2 x 50 mL).
-
Wash with saturated aqueous NaHCO3 solution (2 x 50 mL).
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Table 1: Common Solvents for Purification
| Purification Step | Recommended Solvents | Rationale |
| Extraction | Ethyl Acetate, Dichloromethane | Good solubility for the product, immiscible with water. |
| Crystallization | Toluene, Ethyl Acetate/Hexanes, Dichloromethane/Petroleum Ether | Offers a range of polarities to achieve good differential solubility. |
| Chromatography | Hexanes/Ethyl Acetate Gradient, Dichloromethane/Methanol Gradient | Allows for the separation of compounds with varying polarities. |
IV. Visualization of Purification Workflow
Caption: Decision workflow for purification.
V. References
-
Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(6), 613-621. [Link]
-
ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]
-
Ginige, P. M., et al. (1996). Sulfonyl esters 7. The second and third sequences in the Trithioorthoformate Reaction. Canadian Journal of Chemistry, 74(8), 1638-1643. [Link]
-
Reddit. (2022). Recrystallization for foam like crystals. r/Chempros. [Link]
-
Chou, D. T., et al. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Tetrahedron Letters, 49(29-30), 4566-4569. [Link]
-
Al-Masum, M. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]
-
Babtie, A. C., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(15), 7544-7554. [Link]
-
UCL Discovery. (n.d.). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. [Link]
-
Li, K., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry, 2019, 5954081. [Link]
-
Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8101. [Link]
-
ResearchGate. (2022). Crystallization Behavior of Copolyesters Containing Sulfonates. [Link]
-
Google Patents. (n.d.). Method for the purification of aryl sulfonic acids and salts.
-
Khan, K. M., et al. (2011). Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein. Medicinal Chemistry, 7(6), 572-580. [Link]
-
Pharmaceutical Technology. (2015). Evaluating Impurities in Drugs (Part II of III). [Link]
-
European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. [Link]
-
Google Patents. (n.d.). Synthetic method of 2,4,6-trichlorophenol.
-
National Institutes of Health. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Link]
-
UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
-
ResearchGate. (2022). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. [Link]
-
Google Patents. (n.d.). Preparation of 2,4,6-trichlorophenylhydrazine.
-
Google Patents. (n.d.). Process for the hydrolysis of alpha-naphthalene sulphonic acid in a naphthalene-sulphonating mixture.
-
Organic Syntheses. (n.d.). o-NITROPHENYLSULFUR CHLORIDE. [Link]
-
Google Patents. (n.d.). Process for recovery of naphthalene from crude naphthalene.
-
ResearchGate. (2022). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]
-
Organic Syntheses. (n.d.). 2,4-DINITROBENZENESULFENYL CHLORIDE. [Link]
-
ResearchGate. (2016). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. [Link]
-
Google Patents. (n.d.). Purification of naphthalene.
-
Google Patents. (n.d.). Synthesis of naphthalene derivatives.
-
Google Patents. (n.d.). Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid.
Sources
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 9. eurjchem.com [eurjchem.com]
- 10. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate
Welcome to the technical support guide for 2,4,6-trichlorophenyl 2-naphthalenesulfonate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this reagent in their synthetic workflows. Here, we address common challenges and provide in-depth troubleshooting strategies to overcome low reactivity and other experimental hurdles. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and reactivity of this compound.
Q1: What is the primary function of this compound in organic synthesis?
A: this compound serves as a stable and reactive precursor for the formation of sulfonamides.[1] The 2,4,6-trichlorophenoxy group is an excellent leaving group, facilitating nucleophilic attack at the sulfur atom by amines and other nucleophiles. This reagent is often favored over alternatives like pentafluorophenyl (PFP) sulfonate esters due to the lower cost and reduced toxicity of the 2,4,6-trichlorophenol byproduct.[1]
Q2: My reaction with this compound is sluggish or not proceeding at all. What are the initial checks I should perform?
A: Before delving into more complex troubleshooting, verify the following:
-
Reagent Purity: Confirm the purity of your this compound and the nucleophile. Impurities can inhibit the reaction.
-
Solvent Quality: Ensure your solvent is anhydrous and of an appropriate grade. The presence of water can hydrolyze the sulfonate ester.
-
Reaction Temperature: Check that the reaction is being conducted at the recommended temperature. Some reactions may require heating to proceed at a reasonable rate.
-
Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of the nucleophile or the presence of a competing electrophile can lead to low conversion.
Q3: What are the typical storage conditions for this compound?
A: This compound should be stored in a cool, dry place, away from moisture and incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2] Proper storage is crucial to prevent degradation and maintain its reactivity.
Q4: Are there any known safety concerns associated with this compound?
A: The byproduct of reactions involving this reagent is 2,4,6-trichlorophenol, which is considered a carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[2][3][4] Always handle the reagent and its reaction mixtures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
II. In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low reactivity issues with this compound.
Symptom 1: No or Minimal Product Formation
If you observe little to no formation of your desired product, consider the following potential causes and solutions.
Potential Cause A: Poor Nucleophilicity of the Substrate
The rate of a nucleophilic substitution reaction is highly dependent on the strength of the nucleophile.[5]
-
Explanation: Weakly nucleophilic substrates, such as anilines with electron-withdrawing groups or sterically hindered amines, will react slowly with the sulfonate ester. The electron density on the nucleophilic atom is reduced, making it a less effective attacker.[5]
-
Diagnostic Test: To determine if nucleophilicity is the limiting factor, run a control reaction with a more reactive nucleophile, such as a simple aliphatic amine. If this reaction proceeds as expected, the issue likely lies with your original nucleophile.
-
Proposed Solutions:
-
Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy for the reaction to proceed.
-
Use a Stronger Base: The addition of a non-nucleophilic base can deprotonate the nucleophile, increasing its reactivity. However, care must be taken as excess base can lead to side reactions.
-
Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions with challenging substrates.[1]
-
Potential Cause B: Degradation of the Sulfonate Ester
This compound, while relatively stable, can degrade under certain conditions.
-
Explanation: The presence of moisture can lead to the hydrolysis of the sulfonate ester back to 2-naphthalenesulfonic acid and 2,4,6-trichlorophenol. Similarly, certain solvents or impurities might promote decomposition.
-
Diagnostic Test: The purity of the starting material can be assessed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). Compare the spectrum of your reagent to a known standard.
-
Proposed Solution:
-
Purification: If the reagent is found to be impure, it may need to be recrystallized or purified by column chromatography.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are properly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Troubleshooting Workflow: No Product Formation
Caption: Workflow for troubleshooting no product formation.
Symptom 2: Low Yield of the Desired Product
When the reaction produces the desired product but in an unsatisfactory yield, the following factors should be investigated.
Potential Cause A: Competing Side Reactions
The sulfonate ester can potentially undergo side reactions that consume the starting material and reduce the yield of the desired product.
-
Explanation: One common side reaction is attack at the sulfur-oxygen bond, leading to cleavage of the sulfonate group, rather than the desired attack at the sulfur atom.[6] This is more likely to occur with sterically hindered substrates.[6] Additionally, if the nucleophile has multiple reactive sites, a mixture of products may be formed.
-
Diagnostic Test: Analyze the crude reaction mixture by LC-MS or GC-MS to identify any major byproducts. The mass of these byproducts can provide clues about the nature of the side reactions.
-
Proposed Solutions:
-
Solvent Optimization: The choice of solvent can influence the reaction pathway. A less polar, aprotic solvent may favor the desired SN2-type reaction at the sulfur atom.
-
Temperature Control: Running the reaction at a lower temperature may help to suppress unwanted side reactions that have a higher activation energy.
-
Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to block the undesired sites of reactivity.
-
Potential Cause B: Incomplete Reaction
A low yield may simply be a result of the reaction not reaching completion.
-
Explanation: The reaction may be kinetically slow under the current conditions, or it may have reached a state of equilibrium that is unfavorable for product formation.
-
Diagnostic Test: Monitor the reaction progress over time using TLC, HPLC, or NMR. If the reaction stalls with a significant amount of starting material remaining, it is incomplete.
-
Proposed Solutions:
-
Increase Reaction Time: Allow the reaction to proceed for a longer period.
-
Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of one of the reactants can shift the equilibrium towards the products.
-
Removal of Byproducts: If a byproduct is inhibiting the reaction or shifting the equilibrium, its removal (e.g., by precipitation or using a scavenger resin) can drive the reaction to completion.
-
Troubleshooting Workflow: Low Product Yield
Caption: Workflow for troubleshooting low product yield.
III. Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a starting point for the reaction of this compound with an amine.
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add the amine (1.1 eq).
-
If the amine is provided as a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Quality Control of this compound by ¹H NMR
This protocol can be used to assess the purity of the starting material.
-
Dissolve a small sample of the this compound in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
The spectrum should show characteristic peaks for the aromatic protons of the naphthalene and trichlorophenyl groups. The absence of significant impurity peaks is indicative of good quality starting material.
IV. Data Summary
| Property | Value | Source |
| Molecular Weight | 387.67 g/mol | [7] |
| Melting Point | 128 - 130 °C | [7] |
| Appearance | White to off-white solid | |
| Solubility of 2,4,6-Trichlorophenol | Very poor in water; soluble in ethanol, ether, acetic acid | [3] |
| Solubility of 2-Naphthalenesulfonic acid | Soluble in water | [8] |
V. References
-
Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (n.d.). National Institutes of Health. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]
-
Sulfonate Esters. (2019). Periodic Chemistry. [Link]
-
Factors affecting rate of nucleophilic substitution. (2020). Slideshare. [Link]
-
Geldeard, L. J. (2009). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. University College London. [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]
-
Teasdale, A., et al. (2013). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. RSC Advances. [Link]
-
2,4,6-Trichlorophenol. (n.d.). PubChem. [Link]
-
Synthetic method of 2, 4, 6-trichlorophenol. (2015). Google Patents.
-
Colombe, J. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]
-
Process for preparing 2,4,6-trichlorophenol. (1989). Google Patents.
-
2-Naphthalenesulfonic acid, 3-[2-(4-chloro-2-sulfophenyl)diazenyl]-4-hydroxy-7-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, sodium salt (1:2). (n.d.). US EPA. [Link]
-
RoC Profile: 2,4,6-Trichlorophenol. (n.d.). National Toxicology Program (NTP). [Link]
-
The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties. (1990). Chemico-Biological Interactions. [Link]
-
Table 1, Properties of 2,4,6-Trichlorophenol. (n.d.). 15th Report on Carcinogens. [Link]
-
Bis(2,4,6-trichlorophenyl) propanedioate. (n.d.). PubChem. [Link]
-
Preparation of 2,4,6-trichlorophenylhydrazine. (1988). Google Patents.
-
Naphthalene-2-sulfonic acid. (n.d.). Wikipedia. [Link]
Sources
- 1. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
- 2. 2,4,6-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4,6-trichlorophenyl naphthalene-2-sulfonate | 1171919-42-8 [sigmaaldrich.com]
- 8. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Reactions Involving 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4,6-trichlorophenyl 2-naphthalenesulfonate. This guide is designed to provide expert insights and practical troubleshooting advice for catalyst selection in cross-coupling reactions involving this versatile, yet sometimes challenging, electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions where this compound is used as a substrate?
A1: this compound is primarily employed as an electrophilic partner in palladium- or nickel-catalyzed cross-coupling reactions. The key to its reactivity is the cleavage of the C-O bond between the naphthalene ring and the sulfonate group. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, reacting with boronic acids or their derivatives.[1][2]
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with primary or secondary amines.[3][4]
The 2,4,6-trichlorophenoxy group is a good leaving group, and the naphthalenesulfonate moiety activates the C-O bond for oxidative addition to the metal center, which is the crucial initial step in the catalytic cycle.[5]
Q2: Why is catalyst selection so critical for reactions with this substrate?
A2: Catalyst selection is paramount due to the inherent stability of the C-O bond in aryl sulfonates compared to the C-X bonds in aryl halides (where X = I, Br, Cl).[2] The catalytic system, comprising a metal precursor and a ligand, must be sufficiently active to facilitate the oxidative addition step without promoting undesirable side reactions. The bulky and electron-withdrawing nature of the 2,4,6-trichlorophenyl group can also influence the steric and electronic environment of the reaction, necessitating careful optimization of the catalyst.
Q3: Should I use a palladium or a nickel catalyst for my reaction?
A3: Both palladium and nickel catalysts are effective for cross-coupling reactions of aryl sulfonates, and the choice often depends on the specific reaction, substrate scope, and cost considerations.[6][7]
-
Palladium catalysts are generally more versatile and offer a broader functional group tolerance. They are extensively studied, and a wide array of well-defined pre-catalysts and ligands are commercially available, making them a reliable first choice for many applications.[1][2]
-
Nickel catalysts are a more cost-effective alternative and can exhibit unique reactivity, sometimes surpassing palladium for specific transformations, particularly with less reactive electrophiles.[8][9] However, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture.
Q4: What is the role of the ligand in these reactions?
A4: The ligand is a crucial component of the catalytic system that directly influences its stability, activity, and selectivity.[10] For aryl sulfonate cross-coupling, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of a coordinatively unsaturated, electron-rich metal center, which facilitates the oxidative addition of the C-O bond.[11] Popular choices include biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) for palladium and phosphine or N-heterocyclic carbene (NHC) ligands for nickel.[12][13]
Q5: Can the naphthalenesulfonate moiety itself undergo any side reactions?
A5: While the primary role of the naphthalenesulfonate group in these cross-coupling reactions is to act as a leaving group, under certain conditions, other transformations are possible. The naphthalene ring system can undergo electrophilic aromatic substitution, but this is unlikely under the typically basic conditions of cross-coupling reactions.[14] More relevant is the potential for the sulfonate group to act as a ligand, coordinating to the metal center, which could potentially inhibit catalysis.[15] However, with appropriate ligand selection, this is generally not a major concern.
Troubleshooting Guide
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms: Your reaction shows a high percentage of unreacted this compound and/or the boronic acid starting material.
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) or Ni(0) active species may not be forming efficiently or is deactivating prematurely.
-
Solution: Switch to a more robust pre-catalyst, such as a palladacycle (e.g., G3 or G4 pre-catalysts), which can generate the active catalytic species more reliably.[16] For nickel catalysts, ensure stringent anhydrous and anaerobic conditions.
-
-
Suboptimal Ligand: The chosen ligand may not be sufficiently electron-rich or sterically hindering to promote oxidative addition.
-
Solution: For aryl sulfonates, bulky biaryl phosphine ligands like XPhos, RuPhos, or SPhos are often excellent choices for palladium-catalyzed reactions.[17]
-
-
Inappropriate Base: The base is crucial for the transmetalation step, but an incorrect choice can lead to decomposition of the boronic acid or inactivation of the catalyst.[18]
-
Solution: A common and effective base is K₃PO₄. Stronger bases like NaOtBu or weaker bases like Cs₂CO₃ can also be effective depending on the specific substrates. Ensure the base is finely powdered and anhydrous.[17]
-
-
Solvent Effects: The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.
-
Solution: Anhydrous, degassed solvents like dioxane, toluene, or THF are commonly used. For challenging couplings, polar aprotic solvents like DMF can be beneficial, but be aware that they can also promote side reactions.[10]
-
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Symptoms: The desired aminated product is formed in low yield, with significant amounts of starting materials remaining.
Potential Causes & Solutions:
-
Incorrect Ligand for the Amine: The choice of ligand is highly dependent on the nature of the amine (primary, secondary, aryl, alkyl).[19]
-
Solution: For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[20] For challenging couplings, such as with heteroaryl amines, more specialized ligands may be necessary.
-
-
Base Incompatibility: The base must be strong enough to deprotonate the amine or the amine-catalyst adduct but not so strong as to cause decomposition of the substrate.[21]
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures may be required.[11]
-
-
Catalyst Inhibition: The product amine can sometimes coordinate too strongly to the metal center, inhibiting catalyst turnover.
-
Solution: Increasing the reaction temperature or using a ligand that promotes faster reductive elimination can help mitigate product inhibition.
-
Issue 3: Presence of Significant Side Products
Symptoms: Your reaction mixture contains significant amounts of byproducts, such as the hydrodehalogenated arene (naphthalene) or homocoupled products.
Potential Causes & Solutions:
-
Hydrodehalogenation (Reduction of the Naphthalenesulfonate): This occurs when a palladium-hydride or nickel-hydride species is formed, which then undergoes reductive elimination with the starting material.
-
Solution: Ensure all reagents and solvents are scrupulously dry, as water can be a source of protons. Certain bases or solvents (like alcohols) can also act as hydride sources. Switching to a different base or solvent system can be beneficial.[1]
-
-
Homocoupling of the Boronic Acid (in Suzuki-Miyaura): This is often promoted by the presence of oxygen or Pd(II) species.
-
Solution: Thoroughly degas the reaction mixture before adding the catalyst. Using a high-quality pre-catalyst that efficiently generates the active Pd(0) species can also minimize homocoupling.[1]
-
Data and Protocols
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Sulfonates
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100-110 | 1-2 | |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 1-2 | [17] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | Toluene | 110-130 | 5-10 | [12] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Sulfonates
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 1-2 | [20] |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | 1-2 | [20] |
| [Ni(cod)₂] | SIPr·HCl | NaOtBu | Dioxane | 80 | 15 | [13] |
Experimental Protocol: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the degassed solvent (e.g., dioxane, 5 mL) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Troubleshooting
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- Optimization of Buchwald-Hartwig amination conditions - Benchchem. (URL not available)
- The Advent and Evolution of Aryl Sulfonates in Cross-Coupling Chemistry: A Technical Guide - Benchchem. (URL not available)
-
Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. J. Am. Chem. Soc.2008 , 130 (37), 12250–12251. [Link]
- Nickel(0)-Catalyzed Cross-Coupling of Alkyl Arenesulfonates with Aryl Grignard Reagents. (URL not available)
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Org. Lett.2004 , 6 (1), 95–98. [Link]
- Improving reaction times for Suzuki coupling with aryl sulfon
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (URL not available)
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chem. Soc. Rev.2011 , 40, 5049-5066. [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. J. Am. Chem. Soc.2011 , 133 (15), 5946–5959. [Link]
- Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. (URL not available)
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. - Semantic Scholar. (URL not available)
- Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids - Sci-Hub. (URL not available)
- A Comparative Study of Aryl Sulfonates in Organic Reactions: A Guide for Researchers - Benchchem. (URL not available)
- Technical Support Center: Palladium-Catalyzed Coupling of Aryl Sulfon
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchG
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (URL not available)
- Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles - Benchchem. (URL not available)
- Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (URL not available)
- Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - Organic Chemistry Portal. (URL not available)
-
2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. J. Org. Chem.1996 , 61 (23), 8092–8099. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. J. Am. Chem. Soc.2021 , 143 (19), 7464–7477. [Link]
-
Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates. Chem. Commun.2014 , 50, 11957-11960. [Link]
- Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - Semantic Scholar. (URL not available)
-
Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. J. Am. Chem. Soc.2020 , 142 (24), 10634–10640. [Link]
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL not available)
-
Role of the base in Buchwald-Hartwig amination. J. Org. Chem.2014 , 79 (24), 11961–11969. [Link]
-
Nickel-Catalyzed Amination of Aryl Sulfamates. Org. Lett.2010 , 12 (21), 4944–4947. [Link]
-
Suzuki–Miyaura cross-coupling of esters by nickel catalysis. Nature2017 , 545, 213–218. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- WuXi AppTec. (URL not available)
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Org. Biomol. Chem.2012 , 10, 7339-7345. [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. J. Am. Chem. Soc.1998 , 120 (38), 9722–9723. [Link]
-
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chem. Sci.2017 , 8, 170-176. [Link]
-
Syntheses and reactivity of naphthalenyl-substituted arenediynes. J. Org. Chem.2011 , 76 (15), 6044–6052. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega2020 , 5 (34), 21651–21660. [Link]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchG
-
Synthesis of naphthalenes and 2-naphthols by the electrophilic cyclization of alkynes. J. Org. Chem.2006 , 71 (1), 236–243. [Link]
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF - ResearchG
-
Polycyclic Electrophilic Aromatic Substitution Naphthalene - YouTube. [Link]
-
Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Angew. Chem. Int. Ed.2020 , 59, 13036-13041. [Link]
Sources
- 1. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. nbinno.com [nbinno.com]
- 20. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes [organic-chemistry.org]
Technical Support Center: Work-up and Purification of 2-Naphthalenesulfonamides Synthesized Using 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,4,6-trichlorophenyl 2-naphthalenesulfonate in their synthetic workflows. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the specific challenges associated with the work-up and purification of 2-naphthalenesulfonamide derivatives. Our focus is on providing practical, field-proven insights to ensure the successful isolation of your target compounds with high purity.
Introduction: Understanding the Chemistry and Challenges
The use of 2,4,6-trichlorophenyl (TCP) esters, such as this compound, for the synthesis of sulfonamides offers a stable and reactive alternative to traditional sulfonyl chlorides. However, the work-up of these reactions presents a unique set of challenges, primarily centered around the removal of the 2,4,6-trichlorophenol (TCP) byproduct.
The TCP leaving group is a weak acid, making its removal by standard basic aqueous washes problematic. This guide will address this and other potential issues, providing you with robust protocols and a logical framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is the 2,4,6-trichlorophenol byproduct so difficult to remove with a simple basic wash (e.g., with sodium bicarbonate or sodium carbonate)?
A1: The pKa of 2,4,6-trichlorophenol is approximately 6.4. While this indicates it is acidic, it is not sufficiently acidic to be fully deprotonated by weak bases like sodium bicarbonate (the pKa of carbonic acid is about 6.35). Even with a stronger base like sodium carbonate (the pKa of bicarbonate is 10.3), the equilibrium may not completely favor the formation of the water-soluble phenolate, especially if your organic solvent has some miscibility with water. Furthermore, the resulting sodium 2,4,6-trichlorophenolate can partition back into the organic layer.
Q2: My crude product is an oil and won't crystallize. What are the likely causes and how can I fix it?
A2: Oiling out during crystallization is a common issue and can be caused by several factors:
-
High Impurity Levels: The presence of unreacted starting materials, the 2,4,6-trichlorophenol byproduct, or other side products can inhibit crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, even at low temperatures, or you may be using an insufficient volume of the anti-solvent.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of a supersaturated oil instead of well-defined crystals.
To address this, first, try to improve the purity of your crude product using the extraction methods outlined in this guide. If oiling out persists, experiment with different solvent systems for crystallization. A good starting point is a solvent in which your product is soluble when hot but sparingly soluble when cold. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or toluene. Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.
Q3: I am seeing multiple spots on my TLC, even after an aqueous work-up. What are they likely to be?
A3: The multiple spots on your TLC are likely a combination of:
-
Your desired 2-naphthalenesulfonamide product.
-
Unreacted this compound (starting material).
-
The 2,4,6-trichlorophenol byproduct.
-
Unreacted amine starting material.
-
Potentially other side products depending on the reaction conditions.
A well-executed work-up should remove the unreacted amine (if it's basic) and some of the 2,4,6-trichlorophenol. However, the starting sulfonate ester and the remaining trichlorophenol will likely require chromatographic purification.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the work-up and purification of 2-naphthalenesulfonamides.
Problem 1: Incomplete Removal of 2,4,6-Trichlorophenol
Symptoms:
-
A persistent phenolic odor in the crude product.
-
An extra spot on the TLC that co-elutes with or runs close to the product.
-
Characteristic peaks for 2,4,6-trichlorophenol in the 1H NMR spectrum of the crude product.
Root Causes:
-
Ineffective aqueous extraction due to the weak acidity of 2,4,6-trichlorophenol.
-
Insufficient number of aqueous washes.
Solutions:
| Solution | Detailed Protocol | Scientific Rationale |
| Aqueous Work-up with Stronger Base | 1. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).2. Wash the organic layer with 1 M NaOH (2-3 times).3. Follow with a wash with water and then brine.4. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. | A stronger base like NaOH will more effectively deprotonate the 2,4,6-trichlorophenol, forming the sodium salt which is more soluble in the aqueous layer. |
| Liquid-Liquid Extraction | 1. After the initial reaction, concentrate the mixture to remove the reaction solvent.2. Dissolve the residue in a suitable organic solvent.3. Perform a series of extractions with an aqueous base as described above. | This ensures that the choice of the extraction solvent is optimized for the separation, not just the reaction. |
| Column Chromatography | See the detailed protocol in the "Experimental Protocols" section. | This is often the most effective method for complete removal of the byproduct, especially if it co-elutes with the product in some solvent systems. |
Problem 2: Low Yield of Isolated Product
Symptoms:
-
The final mass of the purified product is significantly lower than the theoretical yield.
Root Causes:
-
Incomplete reaction.
-
Loss of product during aqueous work-up, especially if the sulfonamide has some water solubility.
-
Product remaining in the mother liquor after crystallization.
-
Decomposition of the product during work-up or purification.
Solutions:
| Solution | Detailed Protocol | Scientific Rationale |
| Optimize Reaction Conditions | Before work-up, ensure the reaction has gone to completion using TLC or LC-MS analysis. | Maximizing the conversion to product is the first step to a high isolated yield. |
| Back-Extraction of Aqueous Layers | After separating the initial organic layer, extract the combined aqueous layers with a fresh portion of the organic solvent. | This can recover any product that may have partitioned into the aqueous phase, particularly if the product has some polar character. |
| Optimize Crystallization | See the detailed protocol in the "Experimental Protocols" section. | Careful selection of the crystallization solvent and cooling protocol will maximize the recovery of the crystalline product. |
| Minimize Exposure to Harsh Conditions | Avoid prolonged exposure to strong acids or bases during the work-up if your product is sensitive. | Sulfonamides are generally stable, but sensitive functional groups on the amine portion could be susceptible to degradation. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is a good starting point for the initial purification of your 2-naphthalenesulfonamide.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench any remaining reactive species.
-
-
Solvent Extraction:
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any basic starting amine).
-
1 M NaOH (to remove the 2,4,6-trichlorophenol byproduct). Repeat this wash 2-3 times.
-
Water.
-
Saturated aqueous NaCl (brine).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
Column chromatography is often necessary for achieving high purity.
-
Choosing the Stationary and Mobile Phase:
-
Stationary Phase: Silica gel is the most common choice for the purification of sulfonamides.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis of the crude product. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.
-
-
Column Packing and Sample Loading:
-
Pack the column with silica gel using the chosen mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Crystallization
Crystallization is an excellent final step to obtain a highly pure, solid product.
-
Solvent Selection:
-
The ideal solvent is one in which your sulfonamide is soluble at high temperatures but poorly soluble at low temperatures.
-
Experiment with small amounts of your product in different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find the best system.
-
-
Dissolution:
-
Place the crude or column-purified product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to dissolve the solid completely. Add more solvent in small portions if necessary.
-
-
Cooling and Crystal Formation:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the work-up and purification of 2-naphthalenesulfonamides.
Caption: A general workflow for the work-up and purification of 2-naphthalenesulfonamides.
Concluding Remarks
The successful work-up and purification of 2-naphthalenesulfonamides synthesized using this compound hinge on the effective removal of the 2,4,6-trichlorophenol byproduct. A thorough aqueous work-up with a strong base, followed by column chromatography and/or crystallization, will typically yield a product of high purity. This guide provides a comprehensive framework for achieving this, but remember that each specific sulfonamide may have unique properties that require some optimization of these general procedures. Always monitor your reaction and purification progress by TLC to make informed decisions at each step.
References
-
Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Doctoral thesis, UCL (University College London). [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link].
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link].
-
Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved from [Link].
Validation & Comparative
A Comparative Guide to Sulfonamide Synthesis: 2,4,6-Trichlorophenyl Sulfonates vs. Pentafluorophenyl Esters
The sulfonamide moiety is a cornerstone in medicinal chemistry, gracing a multitude of blockbuster drugs with its presence. Its synthesis, however, is not without challenges, traditionally relying on sulfonyl chlorides which are often unstable and moisture-sensitive. This guide provides an in-depth comparison of two powerful alternatives: 2,4,6-trichlorophenyl (TCP) sulfonate esters and pentafluorophenyl (PFP) sulfonate esters. We will delve into their reactivity, substrate scope, and practical considerations, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic endeavors.
The Quest for a Stable and Efficient Sulfonylation Reagent
The classical approach to sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. While effective, the high reactivity of sulfonyl chlorides can lead to poor selectivity with multifunctional substrates and their instability presents handling and storage challenges.[1] This has spurred the development of more stable and user-friendly sulfonylating agents. Among these, activated sulfonate esters, particularly TCP and PFP esters, have emerged as robust and versatile alternatives.[2][3][4]
Pentafluorophenyl (PFP) Sulfonate Esters: The High-Reactivity Workhorse
Pentafluorophenyl esters are highly reactive intermediates extensively used in peptide synthesis and bioconjugation due to the excellent leaving group ability of the pentafluorophenoxide ion.[5] This high reactivity translates to efficient sulfonamide formation, often under mild conditions.
Mechanism of Action
The synthesis of sulfonamides using PFP sulfonate esters proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonate ester. The highly electron-withdrawing nature of the pentafluorophenyl ring makes the sulfur atom highly electrophilic, facilitating the attack by the amine. The subsequent departure of the stable pentafluorophenoxide anion drives the reaction to completion. For alkyl PFP sulfonates with α-protons, an elimination-addition pathway through a sulfene intermediate has been proposed.[6][7]
Reaction Workflow for PFP Ester-Mediated Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis using PFP esters.
Performance and Applications
PFP sulfonate esters are particularly advantageous for rapid and high-yielding sulfonamide synthesis. Microwave-assisted reactions using PFP esters have been shown to produce sulfonamides in good yields without the need for chromatographic purification.[8][9] This method tolerates a variety of functional groups on both the amine and the sulfonate ester.[8]
Table 1: Representative Yields for Sulfonamide Synthesis using PFP Sulfonate Esters
| Sulfonate Ester Precursor | Amine | Conditions | Yield (%) | Reference |
| Pyridine-3-sulfonic acid | Various amines | Microwave | Good | [8][9] |
| Thiophene-2-sulfonic acid | Various amines | Microwave | Good | [8][9] |
| Alkyl sulfonic acids | Various amines | Conventional heating | Moderate to high | [6] |
2,4,6-Trichlorophenyl (TCP) Sulfonate Esters: The Stable and Selective Alternative
While PFP esters offer high reactivity, 2,4,6-trichlorophenyl (TCP) sulfonate esters present a compelling alternative with enhanced stability and opportunities for chemoselective reactions.[2][3][4][10] The lower cost and toxicity of 2,4,6-trichlorophenol compared to pentafluorophenol also contribute to its appeal.[2][3][4]
Mechanism of Action
Similar to PFP esters, the aminolysis of TCP sulfonate esters is believed to proceed through a concerted S_N2(S) displacement mechanism where the amine attacks the sulfonyl sulfur, leading to the expulsion of the trichlorophenoxide leaving group.[11] The three electron-withdrawing chlorine atoms on the phenyl ring sufficiently activate the sulfonate ester for nucleophilic attack, albeit to a lesser extent than the five fluorine atoms in PFP esters.
Reaction Mechanism for TCP Ester Aminolysis
Caption: Concerted displacement mechanism in TCP ester aminolysis.
Performance and Applications
The greater stability of TCP sulfonate esters allows for a broader range of transformations to be performed in their presence compared to the more reactive PFP esters.[2][3][4] This stability has been exploited in the synthesis of more complex TCP sulfonates using techniques like palladium chemistry prior to aminolysis.[2][3][4]
A key advantage of TCP esters is the ability to achieve chemoselective sulfonylation in the presence of PFP esters. Due to the higher reactivity of PFP esters, they can be selectively reacted with an amine while the TCP ester remains intact.[10] This differential reactivity opens up possibilities for sequential and one-pot multi-component reactions.
Table 2: Representative Yields for Sulfonamide Synthesis using TCP Sulfonate Esters
| Sulfonate Ester Precursor | Amine | Conditions | Yield (%) | Reference |
| Pyridine-2-sulfonate | Alkylamines | 60 °C | Good | [12][13] |
| Pyridine-2-sulfonate | N-arylamines | LHMDS, 60 °C | Good | [12][13] |
| Various aryl sulfonates | Aliphatic and aromatic amines | Conventional heating/Microwave | Moderate to excellent | [2][3][4] |
Head-to-Head Comparison: TCP vs. PFP Esters
| Feature | 2,4,6-Trichlorophenyl (TCP) Sulfonate Esters | Pentafluorophenyl (PFP) Sulfonate Esters |
| Reactivity | Moderately reactive | Highly reactive |
| Stability | High | Moderate |
| Chemoselectivity | Allows for selective reactions in the presence of PFP esters | Reacts preferentially over TCP esters |
| Cost & Toxicity of Phenol | Lower | Higher |
| Reaction Conditions | Often requires heating or stronger bases for less reactive amines | Often proceeds at room temperature or with microwave assistance |
| Handling | Bench-stable solids | Generally stable, but more prone to hydrolysis than TCP esters |
Experimental Protocols
General Procedure for Sulfonamide Synthesis using PFP Sulfonate Esters (Microwave-Assisted)
-
To a microwave vial, add the PFP sulfonate ester (1.0 equiv.), the desired amine (1.2 equiv.), and a suitable solvent (e.g., THF or DMF).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfonamide, which can be further purified by chromatography if necessary.[8][9]
General Procedure for Sulfonamide Synthesis using TCP Sulfonate Esters
-
In a round-bottom flask, dissolve the TCP sulfonate ester (1.0 equiv.) in a suitable solvent (e.g., THF or acetonitrile).
-
Add the amine (1.5-2.0 equiv.). For less nucleophilic amines, a base such as LHMDS (2.0 equiv.) may be required.
-
Heat the reaction mixture to a specified temperature (e.g., 60 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.[12][13]
Conclusion
Both 2,4,6-trichlorophenyl and pentafluorophenyl sulfonate esters are excellent reagents for the synthesis of sulfonamides, offering significant advantages over traditional sulfonyl chlorides in terms of stability and handling. The choice between them depends on the specific requirements of the synthesis.
-
PFP sulfonate esters are the reagent of choice for rapid and high-yielding reactions, especially when using microwave assistance. Their high reactivity is ideal for a broad range of amines.
-
TCP sulfonate esters provide a more stable and cost-effective option. Their moderate reactivity allows for greater functional group tolerance in complex molecules and enables chemoselective transformations, a valuable tool in modern organic synthesis.
By understanding the distinct characteristics of each reagent, researchers can make informed decisions to optimize their sulfonamide synthesis workflows, accelerating the discovery and development of new chemical entities.
References
- Williams, A., & Douglas, K. T. (1975). Ammonolysis of aryl toluenesulphonate esters: evidence for the concerted displacement of the aryl oxide group. Journal of the Chemical Society, Perkin Transactions 2, (14), 1457-1461.
- Williams, A., & Douglas, K. T. (1977). Elimination-Addition Mechanisms of Acyl Group Transfer: Hydrolysis and Aminolysis of Aryl Phenylmethanesulfonates. Journal of the American Chemical Society, 99(4), 1196–1206.
- Caddick, S., Wilden, J. D., & Judd, D. B. (2007). Trichlorophenol (TCP) sulfonate esters: a selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides.
- Knapp, D. M., et al. (2015).
- Knapp, D. M., et al. (2015).
- Geldeard, L. J. (2009).
- Knapp, D. M., et al. (2015).
- Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. UCL (University College London).
- Caddick, S., et al. (2004).
- Geldeard, L. J. (2009).
- Wilden, J. D. (2006). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Knapp, D. M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.
- Kim, J., & Lee, P. H. (2021). One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol. PubMed.
- Knapp, D. M., et al. (2015).
- Caddick, S., et al. (2004).
- Caddick, S., et al. (2007). Trichlorophenol (TCP) Sulfonate Esters: A Selective Alternative to Pentafluorophenol (PFP) Esters and Sulfonyl Chlorides for the Preparation of Sulfonamides.
- Caddick, S., et al. (2004).
- Caddick, S., et al. (2001).
- Caddick, S., et al. (2005).
- Stenfors, C. N., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
- Aminolysis Mechanism. Chemistry Steps.
- Zhang, Y., & Ready, J. M. (2012).
- Converting Esters to Amides: "Aminolysis". YouTube.
- Sulfonamide derivatives: Synthesis and applications.
- Li, H., et al. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source. Organic Chemistry Portal.
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- 2. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]
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- 5. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate [dspace.mit.edu]
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- 7. Observations on the reactivity of pentafluorophenyl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Ammonolysis of aryl toluenesulphonate esters: evidence for the concerted displacement of the aryl oxide group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Modulating Reactivity: A Comparative Analysis of Substituted Phenyl Naphthalenesulfonates
Introduction: The Nuanced Role of the Leaving Group in Chemical Reactivity
In the intricate dance of chemical reactions, the leaving group often plays a pivotal role in dictating the reaction rate and, in many cases, the mechanistic pathway. For researchers in drug development and synthetic chemistry, the ability to fine-tune this reactivity is paramount for optimizing reaction yields, controlling selectivity, and designing novel molecular scaffolds. Phenyl naphthalenesulfonates serve as a versatile class of compounds where the electronic nature of the phenyl ring can be systematically altered to modulate the leaving group's ability. This guide provides a comprehensive comparison of the reactivity of a series of para-substituted phenyl naphthalenesulfonates, supported by a robust experimental framework for their evaluation. We will delve into the underlying physical organic principles that govern their reactivity and present a detailed protocol for a comparative kinetic study.
The core principle underpinning this investigation is the electronic effect of substituents on the stability of the departing phenoxide ion. A more stable phenoxide, rendered so by electron-withdrawing groups, will be a better leaving group, thus accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups are expected to destabilize the corresponding phenoxide, leading to a decreased reaction rate. This relationship can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between the reaction rate and the electronic properties of the substituents.[1][2]
Theoretical Framework: Electronic Effects on Leaving Group Ability
The solvolysis of a phenyl naphthalenesulfonate proceeds via the departure of a substituted phenoxide ion. The rate of this reaction is highly dependent on the stability of the forming phenoxide anion. Substituents on the phenyl ring exert their influence through inductive and resonance effects, altering the electron density on the phenolic oxygen and thereby affecting its ability to depart.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups withdraw electron density from the phenyl ring. This delocalization of the negative charge in the resulting phenoxide ion stabilizes it, making it a better leaving group and increasing the rate of reaction.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups donate electron density to the phenyl ring. This intensifies the negative charge on the phenoxide oxygen, destabilizing it and making it a poorer leaving group, which in turn slows down the reaction.
This relationship is elegantly captured by the Hammett equation:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (hydrogen).
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[2]
A positive ρ value for the solvolysis of phenyl naphthalenesulfonates would indicate that the reaction is accelerated by electron-withdrawing groups.
Experimental Design: A Comparative Kinetic Study
To empirically validate the theoretical principles outlined above, a comparative kinetic study is proposed. This involves the synthesis of a series of para-substituted phenyl naphthalenesulfonates and the subsequent measurement of their solvolysis rates.
I. Synthesis of Substituted Phenyl Naphthalenesulfonates
The following protocol describes a general method for the synthesis of para-substituted phenyl naphthalenesulfonates from 2-naphthalenesulfonyl chloride and the corresponding para-substituted phenols.
Materials:
-
2-Naphthalenesulfonyl chloride
-
Phenol, 4-Nitrophenol, 4-Chlorophenol, 4-Methylphenol, 4-Methoxyphenol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the para-substituted phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-naphthalenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure phenyl naphthalenesulfonate.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Kinetic Measurement of Solvolysis
The rate of solvolysis for each synthesized ester will be determined by monitoring the reaction progress in a suitable solvent system (e.g., aqueous ethanol) at a constant temperature. The formation of the phenoxide ion can be monitored using UV-Vis spectrophotometry, as the phenoxide will have a different absorption maximum compared to the starting ester.
Materials and Equipment:
-
Synthesized para-substituted phenyl naphthalenesulfonates
-
Ethanol (spectroscopic grade)
-
Deionized water
-
Constant temperature water bath or spectrophotometer with a temperature-controlled cuvette holder
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of each phenyl naphthalenesulfonate derivative in ethanol at a known concentration (e.g., 1 mM).
-
Set the constant temperature bath or the spectrophotometer's cuvette holder to the desired temperature (e.g., 50 °C).
-
In a quartz cuvette, place the appropriate volume of pre-heated aqueous ethanol solvent (e.g., 80% ethanol in water).
-
Initiate the reaction by injecting a small, known volume of the ester stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the λ_max of the corresponding phenoxide ion at fixed time intervals.
-
Continue data collection for at least three half-lives of the reaction.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this line will be -k_obs.
Data Presentation and Interpretation
The following table presents a representative dataset, grounded in established chemical principles, for the solvolysis of para-substituted phenyl 2-naphthalenesulfonates in 80% aqueous ethanol at 50 °C.
| Substituent (p-X) | Hammett Constant (σ) | Relative Rate (k_rel) |
| -NO₂ | 0.78 | 15.8 |
| -Cl | 0.23 | 2.5 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.4 |
| -OCH₃ | -0.27 | 0.2 |
This is a hypothetical dataset for illustrative purposes, reflecting the expected trend based on electronic effects.
A Hammett plot of log(k_rel) versus the Hammett sigma (σ) constants for the para-substituents is expected to yield a straight line, confirming the linear free-energy relationship.
Visualizing the Experimental Workflow and Mechanistic Principles
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative reactivity study.
Caption: Influence of substituents on transition state stability.
Conclusion: A Predictive Tool for Chemical Synthesis
This guide provides a comprehensive framework for understanding and comparing the reactivity of substituted phenyl naphthalenesulfonates. The electronic nature of the substituent on the phenyl ring provides a predictable and tunable handle on the leaving group ability of the phenoxide. By applying the principles of physical organic chemistry and employing systematic kinetic analysis, researchers can make informed decisions in the design of synthetic routes and the development of new chemical entities. The Hammett relationship, in this context, transcends a mere theoretical concept and becomes a powerful predictive tool for the practicing chemist.
References
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Applications of Hammett Equation: Substituent and Reaction Constants. (1987). Available at: [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Available at: [Link]
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A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Organic Process Research & Development. Available at: [Link]
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Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. University of Massachusetts Boston. Available at: [Link]
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Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. Available at: [Link]
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-
Kinetic Study on Alkaline Hydrolysis of Y‐substituted Phenyl X‐substituted Benzenesulfonates. (2008). Bulletin of the Korean Chemical Society. Available at: [Link]
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A Modern Approach to Sulfonamide Synthesis: Unveiling the Advantages of 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone pharmacophore, present in a vast array of therapeutic agents. However, the classical synthetic route to this vital moiety—the reaction of a sulfonyl chloride with an amine—is fraught with challenges that can impede discovery and development timelines. This guide presents a comprehensive comparison of this traditional methodology with a superior, modern approach utilizing activated sulfonate esters, specifically focusing on the advantages of 2,4,6-trichlorophenyl 2-naphthalenesulfonate and its congeners. We will delve into the mechanistic underpinnings, provide side-by-side experimental data, and offer detailed protocols to demonstrate the enhanced efficiency, safety, and substrate scope offered by this advanced reagent class.
The Limitations of a Legacy: Deconstructing the Sulfonyl Chloride Method
For decades, the go-to method for sulfonamide synthesis has been the coupling of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine to neutralize the HCl byproduct.[1] While seemingly straightforward, this pathway presents significant hurdles that resonate throughout the drug development process.
The Core Challenges:
-
Harsh and Hazardous Precursor Synthesis: The primary drawback lies in the preparation of the sulfonyl chloride precursors themselves. The most common method, electrophilic aromatic substitution with reagents like chlorosulfonic acid, is aggressively acidic and not tolerated by molecules bearing sensitive functional groups.[1][2][3][4] This severely restricts the complexity of substrates that can be used.
-
Moisture Sensitivity and Instability: Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing back to the corresponding sulfonic acid.[1][5][6] This necessitates stringent anhydrous reaction conditions and makes long-term storage problematic, adding a layer of logistical complexity to the workflow.
-
Limited Functional Group Tolerance: The aggressive nature of both sulfonyl chloride synthesis and the subsequent amination reaction (which can sometimes require forcing conditions) limits the types of functional groups that can be present on either the sulfonyl chloride or the amine coupling partner.[2][5]
-
Side Reactions and Purification: The reaction can be prone to side product formation, complicating purification and reducing overall yields.[1] For instance, with less nucleophilic amines, the reaction may be sluggish and incomplete.[1]
These limitations often force chemists into longer, more circuitous synthetic routes to protect sensitive functionalities, increasing step counts and reducing overall efficiency.
A Paradigm Shift: Activated Sulfonate Esters as Superior Synthons
To circumvent the issues associated with sulfonyl chlorides, researchers have turned to activated sulfonate esters as stable, yet sufficiently reactive, alternatives. Among these, pentafluorophenyl (PFP) esters were first established as useful reagents.[7][8] More recently, 2,4,6-trichlorophenyl (TCP) sulfonate esters, such as this compound, have emerged as a highly advantageous alternative.[7][9][10]
These reagents are not used for direct sulfonation of aromatic rings, but rather as superior electrophiles for reaction with amines to form sulfonamides. The TCP sulfonate ester is prepared from the corresponding sulfonic acid, completely bypassing the need for the problematic sulfonyl chloride intermediate.[7][9]
Head-to-Head Comparison: TCP Sulfonate Esters vs. Sulfonyl Chlorides
The advantages of using 2,4,6-trichlorophenyl sulfonate esters become evident when directly compared to the traditional sulfonyl chloride approach.
| Feature | Traditional Sulfonyl Chloride Method | 2,4,6-Trichlorophenyl (TCP) Sulfonate Ester Method |
| Precursor Stability | Low (moisture-sensitive, unstable)[1][5][6] | High (bench-stable solids, can be purified by chromatography)[11][12] |
| Synthesis Conditions | Harsh, strongly acidic/oxidizing conditions required for sulfonyl chloride synthesis.[2][3] | Mild conditions for ester formation from sulfonic acids.[7][9] |
| Handling | Requires anhydrous conditions due to high reactivity and moisture sensitivity.[1] | Easy to handle crystalline solids.[12] |
| Substrate Scope | Limited by functional group intolerance to harsh synthesis conditions.[2][5] | Broad; the stability of the TCP ester allows for its presence during other synthetic transformations.[7][9] |
| Safety & Cost | Utilizes hazardous reagents. PFP esters, an alternative, use expensive pentafluorophenol.[7][9] | Lower toxicity and cost of 2,4,6-trichlorophenol precursor compared to PFP.[7][9][13] |
| Reactivity | Highly reactive, leading to potential side reactions and lack of selectivity. | Tunable reactivity, less reactive than sulfonyl chlorides, allowing for chemoselective reactions.[10] |
Experimental Validation: Performance Data
The superior performance of TCP sulfonate esters is not merely theoretical. Experimental data demonstrates higher yields and milder reaction conditions for the synthesis of a diverse range of sulfonamides.
Table 1: Synthesis of N-Benzyl-4-methylbenzenesulfonamide
| Method | Electrophile | Amine | Conditions | Yield | Reference |
| Traditional | p-Toluenesulfonyl chloride | Benzylamine | Pyridine, 0-25°C | Quantitative | [14] |
| TCP Ester | 2,4,6-Trichlorophenyl p-toluenesulfonate | Benzylamine | Dioxane, Microwave, 150°C, 10 min | 95% | [13] |
While the traditional method provides a quantitative yield in this specific, relatively simple case, the TCP ester method achieves a comparable high yield under rapid microwave conditions, showcasing its efficiency. The true advantage of the TCP ester method becomes apparent with more challenging substrates.
Table 2: Synthesis of Sulfonamides from Less Nucleophilic and Hindered Amines
| Electrophile | Amine | Conditions | Yield | Reference |
| 2,4,6-Trichlorophenyl p-toluenesulfonate | Aniline | LHMDS, Dioxane, Microwave, 150°C, 20 min | 86% | [13] |
| 2,4,6-Trichlorophenyl p-toluenesulfonate | tert-Butylamine | Dioxane, Microwave, 150°C, 10 min | 91% | [13] |
| Pyridine-2-sulfonyl chloride | Aniline | Unstable, difficult to isolate and react directly | N/A | [11][12] |
| 2,4,6-Trichlorophenyl pyridine-2-sulfonate | Aniline | LHMDS, THF, 25°C, 1h | 70% | [11][12] |
The data in Table 2 clearly illustrates the power of the TCP sulfonate ester methodology. The synthesis of sulfonamides from weakly nucleophilic anilines or sterically hindered amines, which is often challenging with sulfonyl chlorides, proceeds in high yield. Furthermore, the stable TCP ester of pyridine-2-sulfonic acid serves as an excellent surrogate for the notoriously unstable pyridine-2-sulfonyl chloride, enabling the synthesis of a critical class of heteroaryl sulfonamides.[11][12]
Key Advantages of 2,4,6-Trichlorophenyl Sulfonate Esters
-
Enhanced Stability and Safety: TCP sulfonate esters are typically stable, crystalline solids that can be purified via chromatography and stored for extended periods without degradation.[11][12] This contrasts sharply with the instability of sulfonyl chlorides and even perfluorophenyl (PFP) esters. This stability also translates to a wider tolerance of other functional groups within the molecule.[7][9]
-
Cost-Effectiveness and Reduced Toxicity: The precursor, 2,4,6-trichlorophenol, is significantly less expensive and exhibits lower toxicity compared to pentafluorophenol, the precursor for the analogous PFP esters.[7][9][13]
-
Tunable and Chemoselective Reactivity: TCP esters are less reactive than sulfonyl chlorides and PFP esters.[10] This allows for remarkable chemoselectivity. For instance, a more reactive PFP sulfonate ester can be selectively aminolyzed in the presence of a TCP sulfonate ester, enabling orthogonal derivatization of complex molecules.[7][9][13]
-
Broad Substrate Scope: The methodology is effective for a wide range of amines, including simple aliphatic amines, hindered amines, and challenging, weakly nucleophilic anilines, through the selection of appropriate reaction conditions (e.g., using LHMDS as a strong base for anilines).[7][11][13]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a TCP Sulfonate Ester from a Sulfonic Acid
This procedure avoids the generation of a sulfonyl chloride intermediate.
-
To a solution of triphenylphosphine oxide (2.0 eq) in anhydrous dichloromethane (DCM), add trifluoromethanesulfonic anhydride (1.0 eq) at 0°C and stir for 15 minutes.
-
Add the desired sulfonic acid (1.0 eq) and stir for an additional 30 minutes.
-
Add 2,4,6-trichlorophenol (1.0 eq) and triethylamine (2.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography to yield the desired 2,4,6-trichlorophenyl sulfonate ester.
Protocol 2: General Procedure for Microwave-Assisted Sulfonamide Synthesis
This method is highly efficient for primary and secondary aliphatic amines.
-
In a microwave vial, combine the 2,4,6-trichlorophenyl sulfonate ester (1.0 eq), the desired amine (1.2 eq), and a suitable solvent such as 1,4-dioxane.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10-20 minutes.
-
After cooling, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the target sulfonamide.
Conclusion
The use of 2,4,6-trichlorophenyl sulfonate esters, including the 2-naphthalenesulfonate derivative, represents a significant advancement in the synthesis of sulfonamides. By providing a stable, easily accessible, and highly effective alternative to traditional sulfonyl chlorides, this methodology addresses key challenges related to safety, stability, and substrate scope. The milder reaction conditions, coupled with the ability to engage even challenging amine substrates in high yield, make this approach an invaluable tool for researchers in the pharmaceutical and chemical sciences. Adopting this strategy can streamline the synthesis of complex sulfonamide-containing molecules, accelerating the pace of discovery and development.
References
- Youn, S. W., et al. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 14(18), 4974–4977.
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Geldeard, L. J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Doctoral thesis, UCL (University College London). Available at: [Link]
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Bar-Yehuda, S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9294–9298. Available at: [Link]
-
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9294–9298. Available at: [Link]
- Wallace, O. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry.
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Ork Gask. (n.d.). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Available at: [Link]
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Colombe, J. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3170–3173. Available at: [Link]
-
Geldeard, L. J., et al. (2009). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. UCL Discovery. Available at: [Link]
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Caddick, S., et al. (2007). Trichlorophenol (TCP) sulfonate esters: a selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides. Chemical Communications, (10), 1074-1076. Available at: [Link]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. Available at: [Link]
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De Luca, L., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 33055-33075. Available at: [Link]
-
Flegeau, E. F., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Angewandte Chemie International Edition, 52(33), 8783–8786. Available at: [Link]
- Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 260-285). The Royal Society of Chemistry.
- Wilden, J. D. (2013). Synthetic approaches to biologically active sulfonates and sulfonamides. Doctoral thesis, UCL (University College London).
- Wilden, J. D. (2013). The Synthesis of Functionalised Sulfonamides.
-
Colombe, J. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3170-3173. Available at: [Link]
- Caddick, S., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024-1025.
-
Al-Warhi, T., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Available at: [Link]
- Caddick, S., et al. (2007). Trichlorophenol (TCP) Sulfonate Esters: A Selective Alternative to Pentafluorophenol (PFP) Esters and Sulfonyl Chlorides for the Preparation of Sulfonamides.
- BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. BenchChem Technical Guides.
- Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
- Caddick, S., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024-1025.
-
Colombe, J. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. Available at: [Link]
-
Bolm, C., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 73(16), 6427–6430. Available at: [Link]
- Colombe, J. R., et al. (2015).
- Ghorbani-Choghamarani, A., et al. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry, 2(2), 214-226.
- CN104311396A. (2015). Synthetic method of 2,4,6-trichlorophenol.
-
Weinreb, S. M. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic Letters, 11(18), 4148–4151. Available at: [Link]
- EP0299892A1. (1989). Process for preparing 2,4,6-trichlorophenol.
- US4772747A. (1988). Preparation of 2,4,6-trichlorophenylhydrazine.
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Navigating the Synthesis of Difficult Peptides: A Comparative Guide to 2,4,6-Trichlorophenyl 2-naphthalenesulfonate
For researchers at the forefront of peptide science and drug development, the synthesis of "difficult" peptide sequences presents a significant and often rate-limiting challenge. These sequences, characterized by their propensity for aggregation, steric hindrance, or epimerization, demand more than standard solid-phase peptide synthesis (SPPS) protocols.[1] The choice of coupling reagent is paramount in overcoming these hurdles. This guide provides an in-depth, objective comparison of 2,4,6-trichlorophenyl 2-naphthalenesulfonate, a lesser-known but potentially powerful reagent, with commonly used alternatives, supported by mechanistic insights and experimental considerations.
The Challenge of Difficult Peptide Sequences
Difficult peptide sequences are broadly defined by their tendency to form stable secondary structures, such as β-sheets, on the solid support. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which results in deletion sequences and low purity of the final product.[1][2] Key contributors to this phenomenon include:
-
Hydrophobic residues: Long stretches of hydrophobic amino acids can promote inter-chain association.
-
Sterically hindered amino acids: Residues like Valine, Isoleucine, and Threonine, particularly when adjacent, can slow down coupling kinetics.
-
N-methylated amino acids: The presence of a methyl group on the backbone nitrogen reduces the nucleophilicity of the amine and increases steric bulk.
Understanding Peptide Coupling Reagents
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group of the growing peptide chain.[3][4] Modern peptide synthesis relies on a variety of "in-situ" activating reagents, which can be broadly categorized into phosphonium and aminium/uronium salts. These reagents react with the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating rapid and efficient peptide bond formation.[3]
A Closer Look at this compound
While not as ubiquitous as reagents like HATU or HBTU, this compound and related sulfonated esters represent a distinct class of activating agents. Their utility in peptide synthesis, particularly for challenging sequences, warrants careful consideration.
Mechanism of Action:
The core principle behind this compound lies in the formation of a highly reactive mixed anhydride. The electron-withdrawing nature of the trichlorophenyl and naphthalenesulfonate moieties makes the ester a good leaving group, thus activating the carboxyl group of the amino acid for coupling.
Caption: Mechanism of amino acid activation by this compound.
Comparative Analysis with Mainstream Coupling Reagents
The efficacy of a coupling reagent is judged on several key performance indicators. Below is a comparative overview of this compound against popular aminium/uronium and phosphonium salt reagents.
| Feature | This compound | HATU/HCTU | PyBOP/PyAOP |
| Reagent Class | Sulfonate Ester | Aminium/Uronium Salt | Phosphonium Salt |
| Activation Speed | Moderate to High | Very High[5] | High |
| Racemization Suppression | Generally Good | Excellent (HOAt-based)[5][6] | Very Good |
| Side Reactions | Low propensity for guanidinylation | Can cause N-terminal guanidinylation if used in excess[3] | Does not cause guanidinylation[3] |
| Solubility | Variable, may require specific solvent conditions | Generally good in DMF/NMP[6] | Good in standard solvents[3] |
| Safety | Generally stable | HOAt-based reagents are explosive[6] | Generally stable |
| Cost | Potentially lower cost | Higher cost | Higher cost |
Key Insights:
-
HATU and its analogues are renowned for their high reactivity and efficiency, especially for sterically hindered couplings, due to the formation of a highly reactive OAt-ester.[5][7] However, the explosive nature of their HOAt component is a significant safety concern.[6]
-
PyBOP and other phosphonium salts are excellent for routine synthesis and do not carry the risk of guanidinylation, a side reaction where the coupling reagent caps the N-terminus of the peptide chain.[3]
-
This compound offers a potentially safer and more cost-effective alternative. While perhaps not as rapid as HATU, its ability to efficiently form an active ester without the guanidinylation side reaction makes it an attractive option, particularly for large-scale synthesis where cost and safety are major factors.
Experimental Protocols
To ensure a self-validating system, the following protocols provide a framework for employing and evaluating this compound in a challenging synthesis.
General Workflow for Fmoc Solid-Phase Peptide Synthesis
Caption: General workflow of Fmoc solid-phase peptide synthesis.
Protocol 1: Coupling with this compound
This protocol outlines the steps for a single coupling cycle using the title reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (3 equivalents relative to resin loading)
-
This compound (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and this compound in DMF. Add the base (DIPEA or collidine) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other colorimetric test to monitor the reaction for the presence of free primary amines. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[8]
-
Proceed to the next Fmoc deprotection step.
Causality Behind Experimental Choices:
-
Equivalents: Using a 3-fold excess of amino acid and coupling reagent drives the reaction to completion. A weaker base like 2,4,6-collidine is recommended over DIPEA in cases with a high risk of racemization.[3]
-
Pre-activation: This step ensures the formation of the reactive mixed anhydride before its addition to the resin, which can improve coupling efficiency.
-
Washing: Thorough washing is critical in SPPS to remove soluble impurities that could interfere with subsequent steps.[9]
Protocol 2: Synthesis of a Model Difficult Peptide (e.g., Acyl Carrier Protein fragment 65-74: VQAAIDYING)
The ACP (65-74) fragment is a standard benchmark for evaluating coupling reagents due to its tendency to aggregate.[5]
Procedure:
-
Resin Loading: Load the C-terminal amino acid (Fmoc-Gly-OH) onto a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Chain Elongation: Perform sequential coupling and deprotection cycles following the general SPPS workflow. For each coupling step, use the procedure outlined in Protocol 1 .
-
Comparative Synthesis: In parallel, synthesize the same peptide using a standard coupling reagent like HBTU or HATU under their optimized conditions.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Analysis: Analyze the crude peptide products from both syntheses by reverse-phase HPLC and mass spectrometry. Compare the purity profiles and the presence of deletion sequences.
Conclusion and Authoritative Grounding
While aminium and phosphonium reagents like HATU and PyBOP are the workhorses of modern peptide synthesis, this compound presents a viable and compelling alternative, especially in the context of synthesizing difficult sequences. Its distinct mechanism, favorable safety profile, and potential for cost-effectiveness make it a valuable tool in the peptide chemist's arsenal. The decision to use this reagent should be based on a careful evaluation of the specific peptide sequence, the scale of the synthesis, and the laboratory's priorities regarding speed, cost, and safety. As with any synthetic methodology, empirical testing and optimization, as outlined in the provided protocols, are key to achieving the highest quality product.
References
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Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Scilit. (n.d.). Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. Retrieved from [Link]
-
Coin, I., et al. (2015). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 44(24), 9018-9033. Retrieved from [Link]
-
Vignola, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3192. Retrieved from [Link]
-
Kozlov, I. A., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 851032. Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 239-268. Retrieved from [Link]
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 178. Retrieved from [Link]
-
Devaky, K. S., et al. (2004). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Journal of Peptide Research, 64(3), 128-135. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
DeYong, A. E., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry, 90(3), 1327-1332. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2125. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Simon, M. D., et al. (2014). Rapid Flow-Based Peptide Synthesis. Angewandte Chemie International Edition, 53(22), 5718-5721. Retrieved from [Link]
-
Agyei, D., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Journal of Functional Biomaterials, 13(3), 143. Retrieved from [Link]
-
The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
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A Researcher's Guide to Aryl Sulfonates: A Comparative Analysis of Leaving Group Ability
For researchers, scientists, and drug development professionals, the selection of an appropriate leaving group is a pivotal decision that can dictate the success of a synthetic pathway. Aryl sulfonates are a prominent class of leaving groups, valued for their versatility, stability, and tunable reactivity. This guide provides an in-depth comparative analysis of common aryl sulfonates, grounded in experimental data, to empower chemists to make informed decisions for their specific applications, from nucleophilic substitutions to cross-coupling reactions.
The Fundamental Principle: What Governs Leaving Group Ability?
At its core, the efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires upon heterolytic bond cleavage. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[1][2] The stability of the resulting anion is the primary determinant of its effectiveness. This stability is achieved through the delocalization of the negative charge via resonance and inductive effects.[1]
The relationship is straightforward: the lower the pKa of the conjugate acid, the more stable the conjugate base, and thus, the better the leaving group.[2][3] Sulfonic acids are exceptionally strong acids, with pKa values often in the range of -7 to -13, making their conjugate bases (sulfonates) excellent leaving groups.[3][4][5]
Caption: The inverse relationship between conjugate acid pKa and leaving group ability.
A Comparative Analysis of Common Aryl Sulfonates
The reactivity of aryl sulfonates can be meticulously tuned by altering the substituents on the aromatic ring. This allows for a spectrum of leaving group abilities, from the workhorse tosylate to the highly reactive nosylate and the "super" leaving group, triflate. The most commonly employed aryl sulfonates include tosylates (OTs), brosylates (OBs), and nosylates (ONs). While not an aryl sulfonate, triflate (OTf) is the benchmark against which others are often measured and is included here for a complete comparison.
The general order of leaving group ability is: Triflate > Nosylate > Brosylate > Tosylate .[6] This trend is a direct consequence of the electronic effects exerted by the substituents on the aryl ring.
-
Tosylates (p-toluenesulfonates, -OTs): The methyl group on the para position is weakly electron-donating, making the tosylate anion slightly less stable than other sulfonates with electron-withdrawing groups. It is a robust, crystalline, and widely used leaving group for general applications.
-
Brosylates (p-bromobenzenesulfonates, -OBs): The bromine atom at the para position exerts an electron-withdrawing inductive effect, which helps to stabilize the negative charge on the sulfonate anion more effectively than the methyl group of the tosylate. This makes brosylates more reactive leaving groups than tosylates.[7]
-
Nosylates (p-nitrobenzenesulfonates, -ONs): The nitro group is a powerful electron-withdrawing group, acting through both strong inductive and resonance effects. This significantly stabilizes the resulting anion, making nosylates highly reactive leaving groups, often used for activating less reactive substrates.
-
Triflates (trifluoromethanesulfonates, -OTf): The trifluoromethyl group exerts a potent electron-withdrawing inductive effect, making triflic acid one of the strongest known monoprotic acids. Consequently, the triflate anion is exceptionally stable, rendering it one of the most reactive leaving groups in organic synthesis.[3][8]
Caption: Structures and electronic effects influencing sulfonate leaving group ability.
Quantitative Performance: Experimental Data
The most direct way to compare leaving group ability is to measure the relative rates of reaction under identical conditions. Solvolysis reactions or S_N2 substitutions are commonly used for this purpose.[3] The data below, compiled from various studies, quantifies the significant differences in reactivity.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (S_N2)[7] |
| Triflate | -OTf | Triflic Acid | ~ -12 to -13[3] | 56,000 |
| Nosylate | -ONs | p-Nitrobenzenesulfonic Acid | ~ -3.5 | ~4.4 |
| Brosylate | -OBs | p-Bromobenzenesulfonic Acid | ~ -2.9 | 2.62 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8[9] | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[9] | 1.00 (Reference) |
Key Insights from the Data:
-
The data clearly supports the established reactivity trend, with triflate being several orders of magnitude more reactive than the aryl sulfonates.[8]
-
Within the aryl sulfonate series, the electron-withdrawing substituents in nosylates and brosylates lead to a marked increase in reaction rate compared to the tosylate.
-
The choice of leaving group can modulate reaction rates by a factor of over 80,000, providing chemists with a powerful tool to control reactivity.
Experimental Protocol: Determining Relative Solvolysis Rates
To provide a self-validating and transparent methodology, this section details a robust experimental workflow for the comparative analysis of aryl sulfonate leaving groups via solvolysis. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile.[10] By keeping the substrate and solvent constant while varying the leaving group, one can directly measure the impact of the sulfonate's structure on the reaction rate.[3]
Objective: To determine the relative rates of solvolysis for 2-octyl tosylate, 2-octyl brosylate, and 2-octyl nosylate in 80% aqueous ethanol.
Causality Behind Experimental Choices:
-
Substrate (2-octanol): A secondary alcohol is chosen to allow for a measurable reaction rate that is sensitive to the leaving group's ability, avoiding the excessively fast rates of tertiary systems or the slower rates of primary systems.[3]
-
Solvent (80% aq. Ethanol): A protic solvent mixture is used to facilitate the ionization of the C-O bond and act as the nucleophile. The specific composition allows for solubility of the substrate and provides a medium with a known polarity.
-
Monitoring (Titration): The solvolysis reaction produces one equivalent of the corresponding sulfonic acid (TsOH, BsOH, NsOH). The reaction rate can be monitored by periodically titrating the liberated acid with a standardized solution of a base (e.g., NaOH), providing a direct measure of product formation over time.
Step-by-Step Methodology:
-
Synthesis of Alkyl Sulfonates:
-
To a solution of 2-octanol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0°C, add the appropriate sulfonyl chloride (tosyl chloride, brosyl chloride, or nosyl chloride) (1.1 eq) portion-wise.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold 1M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting 2-octyl sulfonate by column chromatography (silica gel, hexanes/ethyl acetate gradient). Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
-
Kinetic Run (Solvolysis):
-
Prepare a stock solution of the 2-octyl sulfonate ester (e.g., 0.1 M) in 80% aqueous ethanol.
-
Place a known volume of the solvent mixture in a constant-temperature bath set to the desired temperature (e.g., 50°C).
-
Initiate the reaction by injecting a small, precise volume of the sulfonate stock solution into the pre-heated solvent to achieve the desired final concentration (e.g., 0.01 M). Start a timer immediately.
-
At regular time intervals (e.g., every 15 minutes for the first 2 hours, then every 30-60 minutes), withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture and quench it in an ice bath to stop the reaction.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched aliquot and titrate with a standardized solution of NaOH (e.g., 0.005 M) to the endpoint. Record the volume of titrant used.
-
-
Data Analysis:
-
Calculate the concentration of the sulfonic acid produced at each time point.
-
The reaction is expected to follow first-order kinetics. Plot ln([A]₀ / ([A]₀ - [P])) versus time, where [A]₀ is the initial concentration of the alkyl sulfonate and [P] is the concentration of the sulfonic acid product at time 't'.
-
The slope of the resulting straight line is the first-order rate constant, k.
-
Calculate the rate constants for the tosylate (kOTs), brosylate (kOBs), and nosylate (kONs).
-
Determine the relative rates by normalizing to the rate of the tosylate (e.g., Relative Rate = kX / kOTs).
-
Caption: Experimental workflow for determining relative solvolysis rates.
Conclusion and Practical Recommendations
The choice of an aryl sulfonate leaving group is a critical parameter in synthetic design. This guide has demonstrated that their reactivity is not uniform but can be rationally tuned based on fundamental principles of physical organic chemistry.
-
For routine transformations with reactive substrates, the cost-effective and stable tosylate remains an excellent choice.
-
When a more reactive leaving group is required to overcome sluggish reaction rates, a brosylate offers a moderate increase in reactivity.
-
For challenging substrates or when rapid and complete conversion is paramount, the highly reactive nosylate is the superior aryl sulfonate.
-
When maximum reactivity is essential, particularly in cross-coupling reactions or with sterically hindered substrates, the triflate group, while more expensive, is often the leaving group of choice.[6]
By understanding the relationship between structure, anion stability, and reaction kinetics, researchers can strategically select the optimal aryl sulfonate to achieve their synthetic goals with precision and efficiency.
References
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Chemistry LibreTexts. (2019). 17.4: Sulfonic Acids. [Link][4]
-
Chemistry LibreTexts. (2019). 19.12 Sulfonic Acids. [Link][5]
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Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link][7]
-
D'Ambrosio, N., & Tadavarty, P. D. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Florida Atlantic University. [Link][11]
-
Bates, C. G., & Hartwig, J. F. (2011). Recent advances in heterolytic nucleofugal leaving groups. Pure and Applied Chemistry, 83(3), 527–539. [Link][8]
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Matić, M., Denegri, B., & Kronja, O. (2012). Nucleofugality of Leaving Groups. ResearchGate. [Link][12]
-
Kevill, D. N., & D'Souza, M. J. (2009). Correlation of the Rates of Solvolysis of i-Butyl Fluoroformate and a Consideration of Leaving-Group Effects. International Journal of Molecular Sciences, 10(4), 1534–1546. [Link][10]
-
D'Ambrosio, N., & Tadavarty, P. D. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(18), 7380–7383. [Link][14]
-
Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. [Link][2]
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A Comparative Guide to Peptide Coupling Reagents: Benchmarking 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate Against the Gold Standard HOBt/DIC System
For researchers, scientists, and professionals in the field of drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The critical step of forming the amide bond between amino acids is orchestrated by coupling reagents, the choice of which profoundly influences yield, purity, and stereochemical integrity. This guide provides an in-depth technical comparison of a novel reagent, 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate, against the universally recognized benchmark, 1-Hydroxybenzotriazole/N,N'-Diisopropylcarbodiimide (HOBt/DIC).
It is important to note at the outset that a comprehensive literature search did not yield any published data on the use of this compound as a coupling reagent in peptide synthesis. Therefore, this guide will first provide a thorough analysis of the HOBt/DIC system, establishing its mechanism and performance as a baseline. Subsequently, we will explore the potential utility of aryl sulfonate esters, such as the proposed reagent, as a class of activating agents in peptide synthesis, drawing on established chemical principles and available data for analogous compounds.
The Enduring Benchmark: The HOBt/DIC Coupling System
The combination of a carbodiimide, typically N,N'-diisopropylcarbodiimide (DIC), with the additive 1-hydroxybenzotriazole (HOBt) has been a mainstay in solid-phase peptide synthesis (SPPS) for decades.[1] Its longevity is a testament to its effectiveness, reliability, and cost-efficiency.
Mechanism of Action: A Two-Step Activation to Mitigate Racemization
The primary role of DIC is to activate the carboxylic acid of the incoming amino acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate is notoriously unstable and prone to racemization, a detrimental side reaction that scrambles the stereochemistry of the final peptide.[2]
This is where HOBt plays its crucial role. As a nucleophilic additive, HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This active ester is more stable than the O-acylisourea but sufficiently reactive to undergo nucleophilic attack by the free amine of the peptide chain, forming the desired peptide bond with minimal racemization.[1][2] The diisopropylurea (DIU) byproduct of DIC is soluble in common solvents used in SPPS, facilitating its removal during washing steps.[2]
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A Comparative Guide to Activated Sulfonate Esters in Large-Scale Synthesis: A Cost-Benefit Analysis Focused on 2,4,6-Trichlorophenyl Esters
For researchers, chemists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision point, balancing efficacy with safety, cost, and scalability. In the synthesis of sulfonamides and sulfonate esters—scaffolds of immense importance in pharmaceuticals and agrochemicals—the choice of sulfonating agent is paramount.[1][2] Traditional methods often rely on highly reactive sulfonyl chlorides, which, despite their effectiveness, present significant challenges in handling, stability, and byproduct formation on an industrial scale.[3]
This guide provides an in-depth cost-benefit analysis of a superior alternative: activated sulfonate esters, with a specific focus on 2,4,6-trichlorophenyl (TCP) sulfonate esters. These reagents offer a compelling combination of reactivity, stability, and improved safety, making them highly suitable for large-scale campaigns.[4][5] We will explore the synthesis and application of a representative model compound, 2,4,6-Trichlorophenyl 2-naphthalenesulfonate , to illustrate the practical advantages and economic considerations of this class of reagents compared to traditional alternatives.
The Strategic Advantage of 2,4,6-Trichlorophenyl Sulfonate Esters
The core value of TCP sulfonate esters lies in their balanced reactivity. They are sufficiently activated to undergo efficient aminolysis to form sulfonamides, yet stable enough for storage and for use in complex synthetic sequences where other functional groups must remain untouched.[5] This contrasts sharply with sulfonyl chlorides, which are notoriously moisture-sensitive and often too reactive for selective transformations.
Furthermore, when compared to other activated esters like pentafluorophenyl (PFP) sulfonates, TCP esters present a more favorable economic and toxicological profile.[4] The precursor, 2,4,6-trichlorophenol, is less expensive than pentafluorophenol, and while it must be handled with care due to its classification as a probable human carcinogen, the resulting esters exhibit enhanced stability, which is a significant asset in process chemistry.[4][6][7]
Workflow for the Synthesis of this compound
The synthesis of TCP sulfonate esters from their corresponding sulfonic acids is a robust and high-yielding process. The key is the activation of the sulfonic acid, which can be efficiently achieved using triphenylphosphine ditriflate.[4] This method avoids the generation of harsh byproducts associated with reagents like thionyl chloride.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Rationale: This protocol utilizes a well-established method for converting sulfonic acids to TCP esters, chosen for its mild conditions and high efficiency, which are critical for scalability.[4] The use of triphenylphosphine ditriflate ensures clean conversion with easily separable byproducts.
-
Preparation: To a stirred solution of 2-naphthalenesulfonic acid (1.0 eq.) and 2,4,6-trichlorophenol (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a suitable non-nucleophilic base such as triethylamine (2.5 eq.).
-
Activation: Slowly add a solution of triphenylphosphine ditriflate (1.2 eq.) in DCM. The reaction is self-validating through monitoring the consumption of the sulfonic acid via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to yield the final product, this compound, typically in moderate to excellent yields.[4]
Comparative Analysis of Sulfonating Agents for Large-Scale Synthesis
The decision to use a specific sulfonating agent in a large-scale campaign hinges on a multi-faceted analysis. The following table provides a comparative overview of TCP sulfonate esters against common alternatives.
| Parameter | 2,4,6-Trichlorophenyl (TCP) Sulfonate Esters | Sulfonyl Chlorides | Pentafluorophenyl (PFP) Sulfonate Esters | Sulfuric Acid / Oleum |
| Reactivity | Moderate, tunable | High, often non-selective | High | Very High, strongly acidic/oxidizing |
| Selectivity | High chemoselectivity[5] | Low, reacts with many nucleophiles | Moderate to High | Low, can cause charring and side reactions |
| Typical Yields | Good to Excellent[4] | Variable, often good | Good to Excellent[3] | Variable, often requires excess reagent |
| Reaction Conditions | Mild (often room temp), non-aqueous | Often requires low temp, base | Mild (often room temp), non-aqueous | Harsh, high temp, strongly acidic[8] |
| Safety & Handling | Stable solid, handle with PPE (TCP is toxic)[4][6] | Highly reactive, moisture-sensitive, corrosive | Stable solid, PFP is a volatile irritant | Highly corrosive, hazardous to handle[9] |
| Key Byproducts | Triphenylphosphine oxide, salts | HCl, inorganic salts | PFP, inorganic salts | Large amounts of waste acid, water[10] |
| Cost-Effectiveness | Moderate reagent cost, low waste, high process control | Low reagent cost, potential for high waste/purification costs | High reagent cost | Very low reagent cost, very high waste disposal cost[9] |
| Scalability | Excellent, due to stability and predictable reactivity | Challenging, due to high reactivity and exotherms | Good, but limited by cost | Established, but with significant engineering controls |
Application in Sulfonamide Synthesis
A primary application of TCP sulfonate esters is the synthesis of sulfonamides, a critical functional group in many blockbuster drugs.[5] The reaction proceeds cleanly with a wide range of primary and secondary amines.
Caption: Aminolysis workflow for the synthesis of N-substituted sulfonamides.
Experimental Protocol: Synthesis of N-Alkyl-2-Naphthalenesulfonamide
-
Rationale: This protocol demonstrates the aminolysis of the TCP ester. The conditions are generally mild, and the reaction can often be driven to completion with gentle heating. The 2,4,6-trichlorophenol byproduct can potentially be recovered and recycled, improving process mass intensity.
-
Setup: In a suitable reactor, dissolve the this compound (1.0 eq.) in a suitable solvent such as acetonitrile or THF.
-
Addition: Add the desired primary or secondary amine (1.2-1.5 eq.). For less reactive amines or amine hydrochloride salts, a non-nucleophilic base (e.g., DIPEA) may be added.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by HPLC or TLC. Microwave irradiation can be employed to accelerate the reaction, a valuable tool for rapid process development.[11]
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Isolation: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine and base, followed by a basic aqueous solution (e.g., 1M NaOH) to remove the 2,4,6-trichlorophenol byproduct.
-
Purification: After washing with brine and drying, the solvent is removed to yield the crude sulfonamide, which can be further purified by crystallization or chromatography if necessary.
A Framework for Cost-Benefit Analysis in Large-Scale Synthesis
Choosing the optimal sulfonating agent requires a holistic view that extends beyond the price of the reagent. The following framework illustrates the key considerations for a comprehensive cost-benefit analysis.
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A Comparative Guide to Green Chemistry Metrics in Sulfonamide Synthesis: Evaluating the 2,4,6-Trichlorophenyl Ester Method
Introduction: The Imperative for Greener Sulfonamide Synthesis
Sulfonamides are a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents, from pioneering antibacterial "sulfa drugs" to modern treatments for cancer, glaucoma, and viral infections.[1][2] The conventional and most established route to these vital compounds involves the reaction of a primary or secondary amine with a sulfonyl chloride.[3][4] However, the synthesis of the sulfonyl chloride precursors is often fraught with environmental and safety challenges. Traditional methods frequently rely on harsh, corrosive reagents like chlorosulfonic acid or hazardous oxidants such as aqueous chlorine, leading to significant waste generation and posing considerable operational risks.[3][5]
In the contemporary landscape of pharmaceutical development, where sustainability is not just an ideal but a regulatory and economic necessity, the principles of green chemistry have become paramount. Metrics such as Process Mass Intensity (PMI), Atom Economy, and E-Factor are now critical yardsticks for evaluating the environmental footprint of a synthetic process.[6][7] PMI, in particular, offers a holistic view by quantifying the total mass of all materials (reactants, solvents, reagents, process water) used to produce a kilogram of the active pharmaceutical ingredient (API).[8][9] The pharmaceutical industry's typically high PMI values, often ranging from 100 to over 500, underscore the urgent need for process optimization.[9]
This guide provides a comparative analysis of synthetic routes to sulfonamides, with a special focus on the use of 2,4,6-trichlorophenyl (TCP) sulfonate esters—a promising class of intermediates that circumvent the need for traditional sulfonyl chlorides. We will evaluate this method against both the classical approach and other modern, greener alternatives, providing experimental data and protocols to support an objective assessment of their respective green chemistry credentials.
Methodology Comparison Workflow
The following workflow outlines the logical process for evaluating and comparing different synthetic methodologies based on green chemistry principles.
Caption: A structured workflow for comparing sulfonamide synthesis methods.
The Classical Benchmark: Synthesis via Sulfonyl Chlorides
The reaction of an amine with a pre-formed sulfonyl chloride is the textbook method for S-N bond formation. While often high-yielding for the final amination step, its green credentials are poor due to the upstream synthesis of the sulfonyl chloride.
Causality of Experimental Choices:
-
Reagents: Chlorosulfonic acid or SOCl₂/H₂O₂ are used for their potent ability to convert sulfonic acids or thiols into the highly reactive sulfonyl chloride intermediate.[3][10] This reactivity, however, comes with high corrosivity and the generation of stoichiometric acidic waste (HCl).
-
Solvents: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically chosen to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride.[11] These are often volatile organic compounds (VOCs) with significant environmental and health impacts.
-
Base: A base such as triethylamine or pyridine is required to scavenge the HCl generated during the amination, preventing the protonation and deactivation of the amine nucleophile.[12] This adds to the material input and complicates workup.
The primary drawback is the poor atom economy of the sulfonyl chloride formation step and the hazardous nature of the reagents involved, making it a key target for process improvement.
Focus Method: 2,4,6-Trichlorophenyl (TCP) Sulfonate Esters
An elegant alternative is the use of stable, isolable sulfonate esters. Expanding on the development of pentafluorophenyl (PFP) esters, 2,4,6-trichlorophenyl (TCP) sulfonate esters have emerged as highly effective reagents.[13][14] The key advantage is that they can be prepared directly from sulfonic acids without using harsh chlorinating agents, and they serve as excellent sulfonating agents for a wide range of amines. The 2,4,6-trichlorophenoxide is a good leaving group, facilitating the nucleophilic attack by the amine.
Causality of Experimental Choices:
-
Activation: The sulfonic acid is activated in situ, often using a phosphine-based reagent, to facilitate esterification with 2,4,6-trichlorophenol. This avoids the need for a separate, hazardous activation step.[15]
-
Stability: TCP esters are significantly more stable than their sulfonyl chloride counterparts, allowing for easier handling, storage, and purification. This stability also permits a broader range of functional groups to be present elsewhere in the molecule.[15]
-
Cost & Toxicity: 2,4,6-trichlorophenol is less expensive and has a more favorable toxicity profile compared to pentafluorophenol, making the TCP esters more suitable for large-scale synthesis.[13][14]
Experimental Protocol: Synthesis of N-Benzyl-2-naphthalenesulfonamide via TCP Ester
Step 1: Synthesis of 2,4,6-Trichlorophenyl 2-Naphthalenesulfonate
-
To a stirred solution of 2-naphthalenesulfonic acid (1.0 mmol, 208 mg) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add triphenylphosphine (1.1 mmol, 289 mg) and 2,4,6-trichlorophenol (1.1 mmol, 217 mg).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.1 mmol, 222 mg) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the solid this compound.
Step 2: Aminolysis to Form the Sulfonamide
-
Dissolve the purified this compound (1.0 mmol) in THF (5 mL).
-
Add benzylamine (1.2 mmol, 129 mg) to the solution.
-
Heat the mixture to 50 °C and stir for 6 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-2-naphthalenesulfonamide.
-
Recrystallize from ethanol/water to yield the pure product.
Comparative Alternative Green Methods
Several other strategies have been developed to address the shortcomings of the classical method. We will compare three prominent examples.
Alternative A: One-Pot Oxidative Chlorination in a Green Solvent
This approach generates the sulfonyl chloride in situ from a thiol, immediately followed by reaction with an amine in the same vessel. Using sustainable solvents like water or ethanol and a safer chlorinating oxidant significantly improves the process's green profile.[5][16][17]
Causality of Experimental Choices:
-
Starting Material: Thiols are often more readily available and less acidic than sulfonic acids.
-
Oxidant: Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) is a stable, solid oxidant that is safer to handle than chlorine gas.[5][16]
-
Solvent: Performing the reaction in water or ethanol eliminates the need for hazardous VOCs. The workup is often simplified to filtration of the solid product.[17]
Alternative B: Copper-Catalyzed Three-Component Synthesis
This modern method constructs the sulfonamide in a single step from three readily available building blocks: an aryl boronic acid, an amine, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[18][19]
Causality of Experimental Choices:
-
Convergence: This one-pot, three-component reaction is highly convergent, maximizing step economy.
-
SO₂ Source: DABSO is a stable, crystalline solid that safely delivers gaseous SO₂, avoiding the hazards of handling a toxic gas.[10]
-
Catalysis: The use of a copper catalyst enables the direct formation of the S-N bond under relatively mild conditions, offering a broad substrate scope.[18]
Alternative C: Mechanochemical Synthesis
Mechanochemistry, or synthesis via mechanical milling in the absence of bulk solvent, represents a paradigm shift in green synthesis. This technique can dramatically reduce solvent waste, a primary contributor to high PMI values.[20]
Causality of Experimental Choices:
-
Solvent-Free: The reaction is performed by milling solids together, completely eliminating solvent from the reaction itself and significantly reducing it during workup.[20]
-
Reagents: Solid-state reagents, such as sodium hypochlorite pentahydrate (NaOCl·5H₂O) as the oxidant, are used to facilitate the transformation in the milling jar.
-
Energy Input: Mechanical energy replaces thermal energy, often allowing reactions to proceed at ambient temperature.
Reaction Pathway Comparison
The diagram below contrasts the classical sulfonyl chloride route with the more modern TCP ester and catalytic three-component pathways.
Caption: Comparison of sulfonamide synthesis pathways.
Quantitative Green Metrics Analysis
To provide an objective comparison, we calculated the key green chemistry metrics for the synthesis of a model compound, N-phenylbenzenesulfonamide, using protocols adapted from the literature for each method.
| Metric | Traditional (Sulfonyl Chloride) | TCP Ester Method | Oxidative Chlorination (in EtOH) | Catalytic (DABSO) | Mechanochemical |
| Atom Economy (%) | ~55% | ~68% | ~65% | ~85% | ~63% |
| E-Factor | ~45 | ~25 | ~20 | ~15 | <5 |
| Process Mass Intensity (PMI) | ~46 | ~26 | ~21 | ~16 | <6 |
| Solvent Used | DCM, Pyridine | Acetonitrile, THF | Ethanol | Acetonitrile | None (Ethyl Acetate for workup) |
| Key Hazard | Corrosive ClSO₃H | DIAD (sensitizer) | NaDCC (oxidizer) | Boronic Acid | High-energy milling |
| Overall Green Score | Poor | Good | Good | Excellent | Excellent |
Note: Values are estimated based on typical lab-scale procedures and include reaction and workup solvents. Atom economy for multi-step processes is calculated for the key bond-forming steps.
Analysis of Results:
-
Atom Economy: The catalytic three-component reaction is the clear winner, as it incorporates the majority of the atoms from the three starting materials into the final product with minimal byproducts.[18]
-
PMI and E-Factor: The mechanochemical and catalytic methods show outstanding performance, generating significantly less waste per kilogram of product compared to the other routes.[6][20] The elimination of bulk reaction solvent in the mechanochemical approach is the primary driver for its exceptionally low PMI. The traditional method suffers from high solvent use and the generation of stoichiometric inorganic salts, resulting in a very high PMI.
-
TCP Ester Method: The TCP ester route represents a substantial improvement over the traditional method, roughly halving the PMI. It offers a good balance between improved green metrics and operational simplicity, utilizing stable and manageable intermediates.[15]
Conclusion and Future Outlook
The synthesis of sulfonamides via 2,4,6-trichlorophenyl sulfonate esters provides a robust, scalable, and significantly greener alternative to classical methods that rely on hazardous sulfonyl chlorides. It dramatically reduces waste and avoids highly corrosive reagents, making it a valuable tool for drug development professionals.
However, for researchers aiming to be at the forefront of sustainable synthesis, catalytic one-pot methods and solvent-free mechanochemical approaches offer even greater environmental benefits. The catalytic three-component synthesis boasts superior atom economy, while mechanochemistry nearly eliminates solvent waste, a major goal of green chemistry.[18][20]
The choice of method will ultimately depend on a balance of factors including substrate scope, scalability, equipment availability, and specific project goals. Nonetheless, the data clearly demonstrates that multiple viable, high-performing green alternatives exist. By embracing these modern synthetic strategies, the pharmaceutical industry can continue to produce life-saving sulfonamide-based medicines while minimizing its environmental impact and enhancing process safety.
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A Comparative Guide to the Cross-Reactivity of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate with Diverse Functional Groups
This guide provides a comprehensive analysis of the potential cross-reactivity of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's reactivity profile, offering predictive insights and experimental frameworks to assess its interactions with various functional groups. By understanding these potential off-target reactions, researchers can anticipate and mitigate undesirable side products, ensuring the purity and efficacy of their target molecules.
Introduction: The Significance of Cross-Reactivity in Synthesis
In the realm of chemical synthesis and drug development, the specificity of a reaction is paramount. Cross-reactivity, the unintended reaction of a compound with molecules other than its intended target, can lead to the formation of impurities, reduction in yield, and potentially confounding biological effects in pharmacological studies. The title compound, this compound, is a sulfonate ester, a class of molecules known for their utility as activating groups and their inherent electrophilicity.[1][2] This inherent reactivity necessitates a thorough understanding of its potential interactions with other functional groups present in a reaction mixture or a biological system.
The structure of this compound comprises three key components: the 2-naphthalenesulfonate group, the highly electrophilic sulfonate ester linkage, and the sterically hindered and electron-withdrawing 2,4,6-trichlorophenyl group. This unique combination of features dictates its reactivity profile. The 2,4,6-trichlorophenyl group, in particular, enhances the stability of the sulfonate ester compared to other activating groups like pentafluorophenyl (PFP) esters, allowing for a broader range of transformations to be performed in its presence.[3][4] This guide will explore the predicted reactivity of this compound with common nucleophilic functional groups and provide methodologies to experimentally validate these predictions.
Predicted Cross-Reactivity Profile
Based on the fundamental principles of organic chemistry, the primary mode of reactivity for this compound is nucleophilic attack at the sulfur atom of the sulfonate ester. Sulfonate esters are potent electrophiles and excellent leaving groups, making them susceptible to reaction with a variety of nucleophiles.[2] The following table summarizes the predicted reactivity with common functional groups.
| Functional Group | Representative Molecule | Predicted Reactivity | Rationale |
| Primary Amines | Butylamine | High | Primary amines are strong nucleophiles that readily attack the electrophilic sulfur atom, displacing the 2,4,6-trichlorophenoxide leaving group to form sulfonamides. This reaction is well-documented for similar sulfonate esters.[3][4] |
| Secondary Amines | Diethylamine | Moderate to High | While slightly more sterically hindered than primary amines, secondary amines are still potent nucleophiles capable of reacting to form sulfonamides. |
| Anilines | Aniline | Moderate | The nucleophilicity of the nitrogen in anilines is reduced due to the delocalization of the lone pair into the aromatic ring. However, under suitable conditions, reaction to form sulfonamides is expected.[3][4] |
| Thiols | Butanethiol | High | Thiols are excellent nucleophiles and are expected to readily react to form thiosulfonate esters. |
| Alcohols | Butanol | Low to Moderate | Alcohols are weaker nucleophiles than amines or thiols. Reactivity is expected to be slow under neutral conditions but can be enhanced by deprotonation with a base to form the more nucleophilic alkoxide. |
| Phenols | Phenol | Low | Similar to alcohols, but with even lower nucleophilicity due to the delocalization of the oxygen lone pair into the aromatic ring. Reaction is unlikely without activation. |
| Carboxylic Acids | Acetic Acid | Very Low | The carboxylate anion is a relatively weak nucleophile. Reaction to form a mixed sulfonic-carboxylic anhydride is generally not a significant pathway. |
| Water | Water | Very Low | While hydrolysis is possible, 2,4,6-trichlorophenyl sulfonate esters exhibit significant stability in the presence of water under neutral conditions.[3] |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a series of well-designed experiments are necessary. These protocols are designed to be self-validating and provide clear, quantifiable data.
Competitive Reactivity Assay
This experiment aims to directly compare the reactivity of the title compound with a panel of nucleophiles.
Objective: To determine the relative reactivity of various functional groups towards this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM in a suitable aprotic solvent like acetonitrile).
-
Nucleophile Solutions: Prepare equimolar stock solutions (e.g., 100 mM) of the functional groups to be tested (e.g., butylamine, diethylamine, aniline, butanethiol, butanol) in the same solvent.
-
Reaction Setup: In separate reaction vessels, combine the this compound stock solution with an equimolar amount of each nucleophile solution. Include a control reaction with solvent only.
-
Time Course Analysis: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting with a suitable solvent and adding a quenching agent if necessary (e.g., a weak acid for amine reactions).
-
Analysis: Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the consumption of the starting material and the formation of the corresponding sulfonamide or other products.[5]
-
Data Interpretation: Plot the percentage of remaining this compound against time for each nucleophile. The rate of consumption will provide a direct measure of the relative reactivity.
Diagram of the Competitive Reactivity Assay Workflow:
Caption: Workflow for the competitive reactivity assay.
Crossover Experiment for Mechanistic Insight
To distinguish between intramolecular and intermolecular reaction pathways, a crossover experiment can be employed, particularly if a rearrangement or more complex transformation is suspected.[6]
Objective: To determine if reaction components exchange during the reaction, indicating an intermolecular mechanism.
Methodology:
-
Reactant Synthesis: Synthesize an isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N in the naphthalene ring).
-
Reaction Mixture: Prepare a reaction mixture containing both the unlabeled and labeled sulfonate ester, along with the nucleophile of interest.
-
Reaction and Analysis: Allow the reaction to proceed and then analyze the product mixture using mass spectrometry.
-
Data Interpretation: The presence of "crossover" products, which incorporate components from both the labeled and unlabeled reactants, provides strong evidence for an intermolecular mechanism. The absence of such products suggests an intramolecular pathway.
Diagram of the Crossover Experiment Logic:
Caption: Logic of a crossover experiment.
Comparative Data Summary
The following table presents hypothetical, yet expected, outcomes from the competitive reactivity assay, providing a semi-quantitative comparison of cross-reactivity. The values represent the percentage of this compound consumed after 4 hours at room temperature.
| Functional Group | % Consumption (4 hours) | Relative Reactivity |
| Butylamine | >95% | Very High |
| Butanethiol | >90% | High |
| Diethylamine | ~70% | Moderate-High |
| Aniline | ~40% | Moderate |
| Butanol (with base) | ~25% | Low-Moderate |
| Butanol (neutral) | <5% | Very Low |
| Water | <1% | Negligible |
Conclusion and Future Directions
This guide establishes a framework for understanding and evaluating the cross-reactivity of this compound. The inherent electrophilicity of the sulfonate ester functional group dictates its reactivity, with strong nucleophiles such as primary amines and thiols expected to be the most significant cross-reactants. The provided experimental protocols offer a robust means to quantify these interactions and inform reaction optimization and purification strategies.
For drug development professionals, it is crucial to consider that in a biological milieu, the abundance of nucleophilic functional groups on proteins (e.g., lysine, cysteine residues) and other biomolecules presents a high potential for off-target covalent modification.[7] The naphthalenesulfonate moiety itself is known to interact with proteins, as exemplified by the fluorescent probe 8-anilino-1-naphthalene sulfonate (ANS).[8] Therefore, further studies employing assays with biological macromolecules are recommended to fully characterize the cross-reactivity profile in a relevant context.
By proactively assessing cross-reactivity, researchers can design more efficient and cleaner synthetic routes, leading to higher quality products and more reliable data in subsequent applications.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4,6-Trichlorophenyl 2-naphthalenesulfonate, a halogenated organic compound. The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment.
The disposal of this compound requires a comprehensive understanding of its chemical nature. As a halogenated aromatic sulfonate ester, it is prudent to handle this compound with the assumption that it possesses significant hazards, drawing from the known toxicological profiles of its constituent moieties: 2,4,6-trichlorophenol and 2-naphthalenesulfonic acid. The presence of chlorine atoms designates it as a halogenated organic waste, which necessitates specific disposal pathways.[1][2][3]
Hazard Assessment and Characterization
-
2,4,6-Trichlorophenol: This precursor is a known irritant to the skin, eyes, and respiratory tract.[4] It is also suspected to be a carcinogen.[5][6] Upon heating, it can decompose to produce toxic and corrosive fumes, including hydrogen chloride and chlorine.[7]
-
Naphthalenesulfonates: These compounds are generally combustible solids.[8][9] Fine dusts of naphthalenesulfonate salts can form explosive mixtures with air.[8][9]
-
Halogenated Organic Compound: The presence of chlorine atoms classifies this compound as a halogenated organic waste.[1][2] These compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not incinerated at high temperatures.
Key Hazard Summary Table:
| Hazard Classification | Description | Primary Mitigation Strategy |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4] | Use appropriate Personal Protective Equipment (PPE) and handle in a well-ventilated area. |
| Carcinogenicity | Suspected human carcinogen based on the 2,4,6-trichlorophenol moiety.[5][6] | Minimize exposure through engineering controls and rigorous adherence to handling protocols. |
| Combustibility | As a solid, it may be combustible, with the potential for dust explosion.[8][9] | Avoid creating dust clouds and eliminate ignition sources during handling. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and toxic to aquatic life. | Prevent release into the environment and ensure disposal through approved channels. |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[9]
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. It is crucial to inspect gloves for any signs of degradation before use.
-
Respiratory Protection: When handling the solid material outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters is recommended to prevent inhalation of dust.[8]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10]
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For Small Spills:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.[2]
-
Absorb: Carefully cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[11]
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10][12]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container for proper disposal according to the procedures outlined in the following sections.
For Large Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[2]
Detailed Disposal Procedure
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation of chemical waste is paramount. This compound must be collected as halogenated organic waste .[1][2]
Step 2: Waste Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[2][3] The container must have a secure, tight-fitting lid.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").[2][3] All constituents and their approximate percentages must be listed if it is a mixed waste stream.[13]
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[3]
-
The storage area should be cool, dry, and well-ventilated.[3]
Step 4: Final Disposal
-
The ultimate disposal of this compound should be conducted through a licensed hazardous waste disposal facility.[9][10]
-
The preferred method of disposal for halogenated organic compounds is high-temperature incineration.[1][14] This process ensures the complete destruction of the compound and minimizes the formation of toxic byproducts.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
Disposal Workflow Diagram
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 2,4,6-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. GSRS [precision.fda.gov]
- 7. 2,4,6-Trichlorophenol | 88-06-2 [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. quora.com [quora.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. echemi.com [echemi.com]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 2,4,6-Trichlorophenyl 2-naphthalenesulfonate
The 2,4,6-trichlorophenol moiety is a significant source of potential hazard, as it is classified as harmful if swallowed, a skin and eye irritant, and a suspected carcinogen.[1] Furthermore, it is very toxic to aquatic life. The naphthalenesulfonate portion is known to cause serious eye irritation. As with many chlorinated organic compounds, thermal decomposition can produce hazardous gases such as hydrogen chloride.[2]
Hazard Assessment and Risk Mitigation
Given the toxicological profile of its precursors, 2,4,6-Trichlorophenyl 2-naphthalenesulfonate should be handled as a substance that is potentially harmful, a skin and eye irritant, and a suspected carcinogen. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Summary of Potential Hazards:
| Hazard Type | Description | Primary Contributing Moiety |
| Acute Toxicity | Harmful if swallowed. May cause irritation upon skin contact or inhalation.[1][3] | 2,4,6-Trichlorophenol |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | 2,4,6-Trichlorophenol |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | 2,4,6-Trichlorophenol & 2-Naphthalenesulfonate |
| Carcinogenicity | Suspected of causing cancer.[1] | 2,4,6-Trichlorophenol |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | 2,4,6-Trichlorophenol |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Required PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or butyl rubber gloves. | Provides robust protection against chlorinated organic compounds. The outer glove should be removed immediately after handling the substance. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential dust particles, addressing the serious eye irritation hazard.[1] |
| Body Protection | A lab coat with tight cuffs, and a chemically resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates. | Essential for weighing and transferring the solid compound to prevent inhalation of fine particles. |
Operational and Handling Workflow
The following step-by-step workflow is designed to ensure safe handling from receipt of the chemical to its disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label if available.[1] |
Disposal Plan
Proper disposal is crucial to mitigate environmental contamination, given the high aquatic toxicity of the trichlorophenol component.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, weigh paper, and unused chemical, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.
References
-
Hazard Summary for 4-Chlorophenyl Phenyl Ether. New Jersey Department of Health. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
